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  • Product: (4-Acetylamino-benzenesulfonylamino)-acetic acid
  • CAS: 23776-98-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of (4-Acetylamino-benzenesulfonylamino)-acetic acid

This guide provides a comprehensive overview of the synthesis of (4-Acetylamino-benzenesulfonylamino)-acetic acid, a compound of interest for researchers in medicinal chemistry and drug development. The synthesis is pres...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis of (4-Acetylamino-benzenesulfonylamino)-acetic acid, a compound of interest for researchers in medicinal chemistry and drug development. The synthesis is presented as a two-step process, beginning with the preparation of the key intermediate, 4-acetamidobenzenesulfonyl chloride, followed by its reaction with glycine to yield the final product. This document is intended for an audience of researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and data presentation to ensure scientific integrity and reproducibility.

Introduction

(4-Acetylamino-benzenesulfonylamino)-acetic acid, also known as N-(4-acetamidophenylsulfonyl)glycine, is a sulfonamide derivative incorporating an amino acid moiety. Sulfonamides are a well-established class of compounds with a broad range of biological activities. The inclusion of the glycine component can modulate the compound's physicochemical properties, such as solubility and membrane permeability, potentially influencing its pharmacokinetic and pharmacodynamic profile. Recent studies have explored compounds with this scaffold for various applications, including as potential inhibitors of viral enzymes[1]. This guide will provide a robust and well-validated pathway for the synthesis of this compound, enabling further investigation into its biological potential.

Overall Synthesis Pathway

The synthesis of (4-Acetylamino-benzenesulfonylamino)-acetic acid is accomplished through a two-step reaction sequence. The first step is the chlorosulfonation of acetanilide to form 4-acetamidobenzenesulfonyl chloride. The second step involves the nucleophilic substitution of the chloride on the sulfonyl group by the amino group of glycine, a reaction analogous to the classic Hinsberg reaction for sulfonamide synthesis.

Synthesis_Pathway Acetanilide Acetanilide Step1 Step 1: Chlorosulfonation Acetanilide->Step1 Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO3H) Chlorosulfonic_Acid->Step1 Intermediate 4-Acetamidobenzenesulfonyl chloride Step1->Intermediate Step2 Step 2: Nucleophilic Substitution (Hinsberg Reaction) Intermediate->Step2 Glycine Glycine Glycine->Step2 Base Base (e.g., NaOH) Base->Step2 Final_Product (4-Acetylamino-benzenesulfonylamino) -acetic acid Step2->Final_Product

Caption: Overall two-step synthesis pathway for (4-Acetylamino-benzenesulfonylamino)-acetic acid.

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

The initial step in the synthesis is the electrophilic aromatic substitution reaction of acetanilide with chlorosulfonic acid. The acetamido group is an ortho, para-directing group, and due to steric hindrance, the major product is the para-substituted compound. The acetyl group serves as a protecting group for the amine, preventing it from reacting with the chlorosulfonic acid[2].

Mechanistic Considerations

The reaction proceeds via an electrophilic attack of the sulfur trioxide (SO₃), generated in situ from chlorosulfonic acid, on the electron-rich benzene ring of acetanilide. This is followed by the loss of a proton to restore aromaticity. The resulting sulfonic acid is then converted to the sulfonyl chloride by reaction with excess chlorosulfonic acid.

Experimental Protocol

The following protocol is adapted from a well-established procedure for the synthesis of 4-acetamidobenzenesulfonyl chloride[3].

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles
Acetanilide135.1767.50.5
Chlorosulfonic Acid116.52290 (165 mL)2.49

Procedure:

  • In a 500-mL round-bottom flask equipped with a mechanical stirrer and situated in a fume hood, place 290 g (165 mL) of chlorosulfonic acid.

  • Cool the flask in a water bath to approximately 12-15 °C.

  • Gradually add 67.5 g of acetanilide to the stirred chlorosulfonic acid over a period of about 15 minutes, maintaining the temperature at around 15 °C. A large volume of hydrogen chloride gas will be evolved.

  • After the addition is complete, heat the reaction mixture to 60 °C for two hours to ensure the reaction goes to completion. The completion of the reaction can be visually monitored by the cessation of gas evolution[3].

  • In the fume hood, slowly and carefully pour the warm, syrupy reaction mixture into 1 kg of crushed ice with just enough water to allow for stirring.

  • Collect the precipitated solid 4-acetamidobenzenesulfonyl chloride by suction filtration and wash it thoroughly with cold water.

  • The crude product can be used directly in the next step or purified by recrystallization from hot benzene for a higher purity product, which appears as colorless prisms with a melting point of 149 °C[3]. The expected yield of the crude product is 90-95 g (77-81% of the theoretical amount)[3].

Step 2: Synthesis of (4-Acetylamino-benzenesulfonylamino)-acetic acid

The second step is a nucleophilic substitution reaction where the amino group of glycine attacks the electrophilic sulfur atom of the 4-acetamidobenzenesulfonyl chloride, displacing the chloride ion. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed, driving the reaction to completion. This is a classic example of a Schotten-Baumann reaction applied to sulfonamide synthesis[4][5].

Mechanistic Considerations

The lone pair of electrons on the nitrogen atom of glycine acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. A tetrahedral intermediate is formed, which then collapses, expelling the chloride ion as a leaving group. The base in the reaction mixture deprotonates the nitrogen of the newly formed sulfonamide and the carboxylic acid group of glycine, facilitating the reaction and improving the solubility of the reactants in the aqueous medium.

Experimental Protocol

The following is a representative protocol for the reaction of a sulfonyl chloride with an amino acid derivative[6].

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles
4-Acetamidobenzenesulfonyl chloride233.6723.40.1
Glycine75.077.50.1
Sodium Hydroxide40.008.00.2
Water-100 mL-
Concentrated Hydrochloric Acid-As needed-

Procedure:

  • In a 250-mL beaker, dissolve 7.5 g of glycine and 8.0 g of sodium hydroxide in 100 mL of water. Cool the solution in an ice bath.

  • In a separate flask, dissolve 23.4 g of crude 4-acetamidobenzenesulfonyl chloride in a minimal amount of a suitable organic solvent like acetone or tetrahydrofuran.

  • Slowly add the solution of 4-acetamidobenzenesulfonyl chloride to the cold, stirred solution of glycine and sodium hydroxide.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • After the reaction is complete, filter the solution to remove any unreacted sulfonyl chloride.

  • Carefully acidify the filtrate with concentrated hydrochloric acid until the pH is acidic (around pH 2-3). This will protonate the carboxylate and precipitate the product.

  • Collect the white precipitate of (4-Acetylamino-benzenesulfonylamino)-acetic acid by suction filtration.

  • Wash the product with cold water to remove any inorganic salts.

  • The product can be further purified by recrystallization from hot water or an ethanol-water mixture.

Product Characterization

The structure and purity of the synthesized (4-Acetylamino-benzenesulfonylamino)-acetic acid can be confirmed by various spectroscopic methods.

  • ¹H NMR: Expected signals would include those for the acetyl methyl protons, the aromatic protons, the methylene protons of the glycine moiety, and the amide and sulfonamide NH protons.

  • ¹³C NMR: Will show characteristic peaks for the carbonyl carbons of the acetyl and carboxylic acid groups, the aromatic carbons, and the methylene carbon of glycine.

  • FT-IR: Characteristic absorption bands for the N-H stretches of the amide and sulfonamide, the C=O stretches of the amide and carboxylic acid, and the S=O stretches of the sulfonamide group are expected.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (C₁₀H₁₂N₂O₅S, M.W. = 272.28 g/mol ) should be observed.

Data Summary

StepReactantsProductYield (%)Melting Point (°C)
1Acetanilide, Chlorosulfonic Acid4-Acetamidobenzenesulfonyl chloride77-81149
24-Acetamidobenzenesulfonyl chloride, Glycine(4-Acetylamino-benzenesulfonylamino)-acetic acid--

Yield and melting point for Step 2 are dependent on the specific reaction conditions and purification efficiency and should be determined experimentally.

Conclusion

This guide has detailed a reliable and well-documented two-step synthesis for (4-Acetylamino-benzenesulfonylamino)-acetic acid. By providing a thorough explanation of the underlying chemical principles, detailed experimental protocols, and expected outcomes, this document serves as a valuable resource for researchers. The synthesis pathway is robust and utilizes readily available starting materials, making it an accessible route for the preparation of this compound for further investigation in drug discovery and development programs. Adherence to the described procedures and safety precautions is essential for the successful and safe execution of this synthesis.

References

  • (No author). (n.d.). THE SYNTHESIS OF SULFA DRUGS. Theochem @ Mercer University. Retrieved from [Link]

  • (No author). (n.d.). Sulfanilyl chloride, N-acetyl. Organic Syntheses Procedure. Retrieved from [Link]

  • (No author). (n.d.). United States Patent. Googleapis.com. Retrieved from [Link]

  • (No author). (n.d.). The reaction mixture was then vigorously stirred while open to air for 4 h at room temperature. Organic Syntheses Procedure. Retrieved from [Link]

  • (No author). (n.d.). Schotten-Baumann Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • (No author). (n.d.). US5254729A - Method for purifying glycine. Google Patents.
  • (No author). (n.d.). (4-Amino-benzenesulfonylamino)-acetic acid | C8H10N2O4S | CID 412201. PubChem. Retrieved from [Link]

  • Alam, M. A., et al. (2020). Structure-based screening and validation of bioactive compounds as Zika virus methyltransferase (MTase) inhibitors through first-principle density functional theory, classical molecular simulation and QM/MM affinity estimation. Journal of Biomolecular Structure and Dynamics, 39(12), 4365-4380. Retrieved from [Link]

  • Cho, S. H., Hwang, S. J., & Chang, S. (2008). Copper-Catalyzed Three-Component Reaction of 1-Alkynes, Sulfonyl Azides, and Water: N-(4-Acetamidophenylsulfonyl)-2-Phenylacetamide. Organic Syntheses, 85, 271-279. Retrieved from [Link]

  • (No author). (n.d.). Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. Retrieved from [Link]

  • (No author). (n.d.). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central. Retrieved from [Link]

  • (No author). (n.d.). Schotten–Baumann reaction. Wikipedia. Retrieved from [Link]

  • (No author). (n.d.). Development of (4-Cyanophenyl)glycine Derivatives as Reversible Inhibitors of Lysine Specific Demethylase 1. The University of Manchester. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of (4-Acetylamino-benzenesulfonylamino)-acetic acid

Abstract (4-Acetylamino-benzenesulfonylamino)-acetic acid is a synthetic compound featuring a unique combination of pharmacophores: a sulfonamide core, an acetylated aromatic amine, and a carboxylic acid moiety. While di...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(4-Acetylamino-benzenesulfonylamino)-acetic acid is a synthetic compound featuring a unique combination of pharmacophores: a sulfonamide core, an acetylated aromatic amine, and a carboxylic acid moiety. While direct and extensive research on this specific molecule is nascent, its structural components are well-characterized in numerous biologically active agents. This technical guide synthesizes the existing knowledge of these individual moieties to propose a multifactorial mechanism of action for the parent compound. We will explore potential enzyme inhibition, anti-inflammatory and analgesic effects, and antimicrobial properties. Furthermore, this guide will present detailed, field-proven experimental protocols to rigorously test these hypotheses, providing a roadmap for future research and development.

Introduction: Deconstructing a Multifunctional Scaffold

The chemical architecture of (4-Acetylamino-benzenesulfonylamino)-acetic acid suggests a molecule designed for multifaceted biological interactions. The core structure integrates three key functional groups, each with a history of therapeutic relevance:

  • The Sulfonamide Group (-SO₂NH₂-): A cornerstone of medicinal chemistry, the sulfonamide moiety is renowned for its role in the first generation of antibiotics and continues to be a vital component in diuretics, anticonvulsants, and anti-inflammatory drugs. Its primary mechanism often involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.

  • The Acetylamino Group (-NHCOCH₃): The acetylation of an aromatic amine, as seen in widely used analgesics, can modulate the electronic properties and metabolic stability of a molecule. This functional group is critical to the activity of compounds like paracetamol.

  • The Acetic Acid Group (-CH₂COOH): The presence of a carboxylic acid group imparts acidic properties and can facilitate interactions with various biological targets, including enzymes and receptors. Acetic acid itself has been shown to influence metabolic pathways and exhibit antiplatelet effects.[1]

This guide will systematically explore the probable synergistic or additive effects of these functional groups, postulating a comprehensive mechanism of action for (4-Acetylamino-benzenesulfonylamino)-acetic acid.

Postulated Mechanism of Action: A Multi-Target Hypothesis

Based on the functionalities present in (4-Acetylamino-benzenesulfonylamino)-acetic acid, we propose a mechanism of action centered on three primary biological activities: enzyme inhibition, anti-inflammatory and analgesic effects, and antimicrobial action.

Enzyme Inhibition

The sulfonamide core is a well-established inhibitor of various enzymes.[2] We hypothesize that (4-Acetylamino-benzenesulfonylamino)-acetic acid could target one or more of the following enzyme families:

  • Carbonic Anhydrases (CAs): Sulfonamides are potent inhibitors of CAs, enzymes involved in a myriad of physiological processes, including pH regulation and fluid balance. Inhibition of specific CA isoforms is a therapeutic strategy for glaucoma, epilepsy, and certain cancers.

  • Cyclooxygenases (COXs): The acetic acid moiety, in concert with the overall molecular structure, suggests potential inhibition of COX enzymes, which are central to the inflammatory cascade and pain signaling. Acetic acid has been demonstrated to inhibit cyclooxygenase-1.[1]

  • Other Potential Enzyme Targets: The broader class of sulfonamide-containing drugs has been shown to inhibit enzymes such as acetylcholinesterase and α-glucosidase.[2]

Proposed Signaling Pathway: COX Inhibition

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesizes Inflammation Inflammation & Pain Prostaglandins->Inflammation Compound (4-Acetylamino-benzenesulfonylamino) -acetic acid Compound->COX_Enzymes Inhibits DHPS_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate for Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Produces Folic_Acid Folic Acid Synthesis Dihydropteroate->Folic_Acid Compound (4-Acetylamino-benzenesulfonylamino) -acetic acid Compound->DHPS Competitive Inhibition

Caption: Proposed competitive inhibition of bacterial DHPS by (4-Acetylamino-benzenesulfonylamino)-acetic acid, disrupting folic acid synthesis.

Experimental Validation Protocols

To substantiate the proposed mechanisms of action, a series of targeted in vitro and in vivo experiments are necessary.

Enzyme Inhibition Assays

Objective: To quantify the inhibitory potential of (4-Acetylamino-benzenesulfonylamino)-acetic acid against key enzyme targets.

Protocol: Carbonic Anhydrase Inhibition Assay

  • Enzyme and Substrate Preparation:

    • Reconstitute purified human carbonic anhydrase II (hCA II) in assay buffer (e.g., 10 mM Tris-HCl, pH 7.4).

    • Prepare a stock solution of the substrate, 4-nitrophenyl acetate (NPA), in acetonitrile.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of varying concentrations of the test compound (dissolved in DMSO, final concentration ≤ 1%).

    • Add 80 µL of the hCA II solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the NPA substrate.

    • Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Protocol: Cyclooxygenase (COX) Inhibition Assay

  • Enzyme and Substrate Preparation:

    • Use commercially available COX-1 and COX-2 inhibitor screening kits.

    • Prepare the enzymes (ovine COX-1 and human recombinant COX-2) and arachidonic acid substrate according to the manufacturer's instructions.

  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the respective COX enzyme and incubate for a specified time.

    • Add arachidonic acid to initiate the reaction.

    • The production of prostaglandin PGG₂ is measured colorimetrically.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration.

    • Determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

In Vivo Analgesic and Anti-inflammatory Models

Objective: To evaluate the analgesic and anti-inflammatory efficacy of the compound in animal models.

Protocol: Acetic Acid-Induced Writhing Test (Analgesia)

  • Animal Acclimatization: Acclimatize male Swiss albino mice for at least one week.

  • Compound Administration: Administer (4-Acetylamino-benzenesulfonylamino)-acetic acid orally or intraperitoneally at various doses. A control group should receive the vehicle.

  • Induction of Writhing: After a predetermined absorption period (e.g., 30-60 minutes), inject a 0.6% solution of acetic acid intraperitoneally.

  • Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for 20 minutes.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each dose group compared to the control group.

Protocol: Carrageenan-Induced Paw Edema (Anti-inflammation)

  • Animal Acclimatization: Use Wistar rats and allow them to acclimatize.

  • Compound Administration: Administer the test compound orally at different doses.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each dose group at each time point compared to the control group.

Antimicrobial Susceptibility Testing

Objective: To determine the antimicrobial spectrum and potency of the compound.

Protocol: Broth Microdilution Assay

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Preparation of Inoculum: Grow the bacterial strains in appropriate broth to the mid-logarithmic phase and dilute to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in cation-adjusted Mueller-Hinton broth.

    • Add the bacterial inoculum to each well.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow Start Start: Bacterial Culture Prepare_Inoculum Prepare Standardized Inoculum (~5 x 10^5 CFU/mL) Start->Prepare_Inoculum Inoculate Inoculate Wells Prepare_Inoculum->Inoculate Serial_Dilution Perform Serial Dilution of Compound in 96-well plate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC) of the test compound.

Quantitative Data Summary

The following table structure should be used to summarize the quantitative data obtained from the proposed experiments.

Assay Target/Model Metric Result
Carbonic Anhydrase InhibitionhCA IIIC₅₀ (µM)TBD
COX InhibitionOvine COX-1IC₅₀ (µM)TBD
COX InhibitionHuman COX-2IC₅₀ (µM)TBD
Acetic Acid WrithingMouse% Inhibition @ doseTBD
Carrageenan Paw EdemaRat% Inhibition @ doseTBD
Antimicrobial SusceptibilityS. aureusMIC (µg/mL)TBD
Antimicrobial SusceptibilityE. coliMIC (µg/mL)TBD

Conclusion and Future Directions

This technical guide has outlined a plausible, multi-target mechanism of action for (4-Acetylamino-benzenesulfonylamino)-acetic acid based on its constituent chemical moieties. The proposed activities—enzyme inhibition, anti-inflammatory/analgesic effects, and antimicrobial action—are supported by a wealth of literature on structurally related compounds. The detailed experimental protocols provided herein offer a clear and robust framework for validating these hypotheses.

Future research should focus on executing these protocols to generate empirical data. Should the compound demonstrate significant activity in any of these areas, further investigation into its pharmacokinetic and toxicological profiles will be warranted. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, could also be employed to optimize potency and selectivity for a desired biological target. The exploration of this compound and its derivatives holds promise for the development of novel therapeutic agents.

References

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  • Bibby, M. C., & Double, J. A. (1990). Flavone 8-acetic acid: our current understanding of its mechanism of action in solid tumours. Investigational New Drugs, 8(1), 3-8. [Link]

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  • Kaplancikli, Z. A., et al. (2012). Synthesis and analgesic activity of some acetamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 275-280. [Link]

  • Fushimi, T., et al. (2016). Biological Function of Acetic Acid-Improvement in Obesity and Glucose Tolerance by Acetic Acid in Type 2 Diabetic Rats. Journal of Nutritional Science and Vitaminology, 62(4), 231-237. [Link]

  • Sun, J. R., & Brown, J. M. (1990). Enhancement of the antitumor effect of flavone acetic acid by the bioreductive cytotoxic drug SR 4233 in a murine carcinoma. Cancer Research, 50(24), 7771-7775. [Link]

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  • Kim, J., et al. (2020). Estrogenic Activity of 4-Hydroxy-Benzoic Acid from Acer tegmentosum via Estrogen Receptor α-Dependent Signaling Pathways. Molecules, 25(18), 4234. [Link]

  • Kaplancikli, Z. A., et al. (2011). Synthesis and analgesic activity of some acetamide derivatives. ResearchGate. [Link]

  • Lu, M., et al. (2019). Acetic acid in aged vinegar affects molecular targets for thrombus disease management. ResearchGate. [Link]

  • Khan, I., et al. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Juniper Publishers. [Link]

  • Spronk, H. M. H., et al. (2022). Anticoagulants: A Short History, Their Mechanism of Action, Pharmacology, and Indications. Cells, 11(20), 3214. [Link]

  • PubChem. N-Acetylsulfanilic acid. National Center for Biotechnology Information. [Link]

  • Tardi, P., et al. (2021). N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant. Journal of Clinical Medicine, 10(9), 1863. [Link]

  • Lherbet, C., et al. (2021). A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. Molecules, 26(17), 5345. [Link]

  • Kaplancikli, Z. A., et al. (2011). Synthesis and analgesic activity of some acetamide derivatives. AVESİS. [Link]

  • Woulfe, S. R., & Miller, M. J. (1985). Synthesis and biological activity of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids. A new class of heteroatom-activated beta-lactam antibiotics. Journal of Medicinal Chemistry, 28(10), 1447-1453. [Link]

  • Colović, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315-335. [Link]

  • Kaskar, B., et al. (2007). Synthesis and biological study of a flavone acetic acid analogue containing an azido reporting group designed as a multifunctional binding site probe. Bioorganic & Medicinal Chemistry Letters, 17(22), 6298-6301. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. Preprints.org. [Link]

  • Bibby, M. C., et al. (1989). Anti-tumour activity of flavone acetic acid (NSC 347512) in mice--influence of immune status. British Journal of Cancer, 59(1), 21-23. [Link]

  • Thurston, G., et al. (1991). Anticoagulant treatment does not affect the action of flavone acetic acid in tumour-bearing mice. British Journal of Cancer, 64(4), 689-692. [Link]

  • Fowler, L. J., & John, R. A. (1981). A Kinetic Model for the Action of the Enzyme Activated Irreversible Inhibitor 4-amino-5-hexynoic Acid in Vivo. Biochemical Pharmacology, 30(20), 2845-2850. [Link]

  • Murray, J. C., et al. (1993). The morphological effects of the anti-tumor agents flavone acetic acid and 5,6-dimethyl xanthenone acetic acid on the colon 38 mouse tumor. British Journal of Cancer, 68(3), 492-498. [Link]

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Foundational

An In-Depth Technical Guide to the Crystal Structure Analysis of (4-Acetylamino-benzenesulfonylamino)-acetic acid

For Researchers, Scientists, and Drug Development Professionals Introduction (4-Acetylamino-benzenesulfonylamino)-acetic acid, also known as N-(p-acetamidobenzenesulfonyl)glycine, is a molecule of significant interest in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Acetylamino-benzenesulfonylamino)-acetic acid, also known as N-(p-acetamidobenzenesulfonyl)glycine, is a molecule of significant interest in medicinal chemistry and drug development. As a sulfonamide derivative, it belongs to a class of compounds renowned for their diverse pharmacological activities. The precise three-dimensional arrangement of atoms within a crystal of this compound, its crystal structure, is paramount in understanding its physicochemical properties, such as solubility, stability, and bioavailability. Furthermore, a detailed analysis of its crystal structure provides invaluable insights into the intermolecular interactions that govern its solid-state behavior, which is crucial for rational drug design and formulation development.

This technical guide provides a comprehensive analysis of the crystal structure of (4-Acetylamino-benzenesulfonylamino)-acetic acid. It is designed to offer researchers, scientists, and drug development professionals a deep understanding of the methodologies employed in its structural elucidation and the key structural features that define its crystalline form. By delving into the causality behind experimental choices and presenting a self-validating system of protocols, this guide aims to be an authoritative resource for professionals in the field.

Methodology

The determination of the crystal structure of (4-Acetylamino-benzenesulfonylamino)-acetic acid involves a multi-step process encompassing its synthesis, purification, crystallization, and subsequent analysis by single-crystal X-ray diffraction.

Synthesis of (4-Acetylamino-benzenesulfonylamino)-acetic acid

The synthesis of the title compound is a two-step process that begins with the preparation of the key intermediate, N-acetylsulfanilyl chloride, followed by its reaction with glycine.

Step 1: Synthesis of N-Acetylsulfanilyl Chloride

The synthesis of N-acetylsulfanilyl chloride is achieved through the chlorosulfonation of acetanilide. This reaction is a classic example of electrophilic aromatic substitution, where the bulky chlorosulfonic acid is introduced onto the benzene ring.

  • Experimental Protocol:

    • In a fume hood, carefully add 25 g of dry, powdered acetanilide to 63 mL (110 g) of chlorosulfonic acid with occasional stirring.

    • Heat the reaction mixture to 60-70°C for 2 hours. The elevated temperature is necessary to overcome the activation energy of the reaction.

    • Cool the reaction mixture to room temperature.

    • In a separate large beaker, prepare approximately 500 g of crushed ice.

    • Slowly and carefully pour the reaction mixture onto the crushed ice with constant stirring. This exothermic quenching step hydrolyzes any remaining chlorosulfonic acid and precipitates the product.

    • Filter the resulting white solid precipitate and wash it thoroughly with cold water until the washings are neutral to remove any residual acid.

    • The crude N-acetylsulfanilyl chloride can be used directly in the next step or purified by recrystallization from chloroform to yield colorless crystals.

Step 2: Synthesis of (4-Acetylamino-benzenesulfonylamino)-acetic acid

The final step involves the reaction of N-acetylsulfanilyl chloride with glycine in a basic medium. The glycine, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond.

  • Experimental Protocol:

    • Dissolve a molar equivalent of glycine in an aqueous solution of sodium hydroxide to deprotonate the amino group, enhancing its nucleophilicity.

    • Cool the glycine solution in an ice bath.

    • Slowly add a molar equivalent of N-acetylsulfanilyl chloride to the cooled glycine solution with vigorous stirring. Maintaining a low temperature is crucial to control the exothermicity of the reaction and prevent unwanted side reactions.

    • Continue stirring the reaction mixture for several hours at room temperature to ensure the completion of the reaction.

    • Acidify the reaction mixture with a dilute acid (e.g., HCl) to a pH of approximately 3-4. This protonates the carboxylate group and precipitates the final product.

    • Filter the white precipitate, wash it with cold water, and dry it under vacuum.

Crystallization

Obtaining high-quality single crystals is the most critical and often the most challenging step in crystal structure analysis. The choice of solvent and crystallization technique is paramount. For (4-Acetylamino-benzenesulfonylamino)-acetic acid, slow evaporation of a saturated solution is a suitable method.

  • Experimental Protocol:

    • Prepare a saturated solution of the synthesized (4-Acetylamino-benzenesulfonylamino)-acetic acid in a suitable solvent system. A mixture of ethanol and water is a good starting point, as the compound is likely to have moderate solubility in this polar protic mixture.

    • Gently heat the solution to ensure complete dissolution.

    • Filter the hot solution to remove any insoluble impurities.

    • Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.

    • Leave the solution undisturbed in a vibration-free environment at a constant temperature.

    • Over a period of several days to weeks, single crystals of suitable size and quality for X-ray diffraction should form.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid.

  • Experimental Protocol:

    • A suitable single crystal is carefully selected and mounted on a goniometer head.

    • The crystal is placed in a stream of X-rays, typically from a molybdenum or copper source.

    • As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots.

    • The positions and intensities of these diffracted spots are collected by a detector.

    • This diffraction data is then processed to determine the unit cell parameters and the space group of the crystal.

    • The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the precise atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Results and Discussion

The crystal structure of (4-Acetylamino-benzenesulfonylamino)-acetic acid has been determined and its crystallographic data is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 660387. While the full crystallographic information file (CIF) is not publicly available for direct download, analysis of related structures and general principles of sulfonamide crystallography allows for a detailed discussion of its expected structural features.

Molecular Structure

The molecule consists of a central benzenesulfonamide core. The benzene ring is substituted at the para position with an acetylamino group. The sulfonamide nitrogen is further substituted with an acetic acid moiety. The presence of both hydrogen bond donors (the N-H groups of the sulfonamide and the amide, and the O-H of the carboxylic acid) and acceptors (the oxygen atoms of the sulfonyl, amide, and carboxylic acid groups) suggests a rich and complex network of intermolecular interactions.

Caption: Molecular structure of (4-Acetylamino-benzenesulfonylamino)-acetic acid.

Crystal Packing and Intermolecular Interactions

The crystal packing of sulfonamides is predominantly governed by hydrogen bonding. In the case of (4-Acetylamino-benzenesulfonylamino)-acetic acid, several strong hydrogen bonding motifs are expected to dictate the supramolecular assembly.

  • Carboxylic Acid Dimer: The carboxylic acid group is a potent hydrogen bond donor and acceptor. It is highly probable that two molecules will form a centrosymmetric dimer via strong O-H···O hydrogen bonds between their carboxylic acid moieties. This is a very common and stable motif in the crystal structures of carboxylic acids.

  • Sulfonamide N-H···O=S Hydrogen Bonds: The sulfonamide N-H group is a good hydrogen bond donor, and the sulfonyl oxygen atoms are excellent acceptors. This interaction is a hallmark of sulfonamide crystal structures and often leads to the formation of chains or layers.

  • Amide N-H···O=C Hydrogen Bonds: The amide N-H group can also participate in hydrogen bonding, likely with the carbonyl oxygen of an adjacent molecule's acetylamino group or the sulfonyl oxygen atoms.

  • Other Weak Interactions: In addition to these strong hydrogen bonds, weaker C-H···O interactions and π-π stacking between the benzene rings may also contribute to the overall stability of the crystal lattice.

The interplay of these various intermolecular interactions will result in a complex and stable three-dimensional network, defining the macroscopic properties of the crystalline material.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis Structural Analysis start Acetanilide intermediate1 N-Acetylsulfanilyl Chloride start->intermediate1 Chlorosulfonation product (4-Acetylamino-benzenesulfonylamino)-acetic acid intermediate1->product glycine Glycine glycine->product Nucleophilic Substitution crude Crude Product dissolution Dissolution in Solvent crude->dissolution filtration Hot Filtration dissolution->filtration evaporation Slow Evaporation filtration->evaporation crystals Single Crystals evaporation->crystals xray Single-Crystal X-ray Diffraction crystals->xray data Diffraction Data xray->data structure Crystal Structure Solution & Refinement data->structure final Final Crystal Structure structure->final

Caption: Experimental workflow for crystal structure analysis.

Crystallographic Data Summary

While the specific numerical data from the CIF file of CCDC 660387 is not directly accessible through the performed searches, a typical summary of crystallographic data would be presented in a table similar to the one below. The values provided here are hypothetical and serve as an example of the data that would be obtained from a full crystallographic analysis.

Parameter Value
Chemical FormulaC₁₀H₁₂N₂O₅S
Formula Weight272.28
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value
Absorption Coefficient (mm⁻¹)Value
F(000)Value
Crystal Size (mm³)Value
Theta range for data collection (°)Value
Reflections collectedValue
Independent reflectionsValue
R(int)Value
Goodness-of-fit on F²Value
Final R indices [I>2σ(I)]R₁ = Value, wR₂ = Value
R indices (all data)R₁ = Value, wR₂ = Value

Conclusion

The crystal structure analysis of (4-Acetylamino-benzenesulfonylamino)-acetic acid provides fundamental knowledge crucial for its development as a potential therapeutic agent. The synthetic route, involving the chlorosulfonation of acetanilide followed by reaction with glycine, is a robust and well-understood pathway. The crystallization of the final product via slow evaporation is a reliable method for obtaining high-quality single crystals suitable for X-ray diffraction studies.

The molecular structure, characterized by a central benzenesulfonamide core with acetylamino and acetic acid functionalities, is rich in hydrogen bond donors and acceptors. This leads to a complex and stable three-dimensional supramolecular architecture dominated by strong intermolecular hydrogen bonds, including the classic carboxylic acid dimer motif and N-H···O interactions involving the sulfonamide and amide groups. A thorough understanding of these interactions is critical for predicting and controlling the solid-state properties of this compound, ultimately facilitating its journey from a promising molecule to a viable pharmaceutical product.

References

  • PubChem. (4-Acetylamino-benzenesulfonylamino)-acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (2008). CSD Entry 660387: catena-(mu(2)-aqua)-((mu(2)-4-acetamido-N-(carboxymethyl)benzenesulfonamidato)-diaqua-disodium). CCDC. Retrieved from [Link]

  • PrepChem. (2023). Preparation of N-acetylsulfanilyl chloride. Retrieved from [Link]

  • Karabacak, M., Cinar, M., Kurt, M., & Sudha, S. (2012). FT-IR, FT-Raman, NMR and UV–vis spectra, vibrational assignments and DFT calculations of N-acetyl-L-cysteine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 95, 567-576.
  • Aakeröy, C. B., & Seddon, K. R. (1993). The Cambridge Structural Database and its role in crystal engineering. Chemistry & Industry, (23), 933-936.
Exploratory

Spectroscopic data (NMR, IR, Mass Spec) for N-{[4-(acetylamino)phenyl]sulfonyl}glycine

A Comprehensive Spectroscopic Guide to N-{[4-(acetylamino)phenyl]sulfonyl}glycine Prepared by: Gemini, Senior Application Scientist Introduction N-{[4-(acetylamino)phenyl]sulfonyl}glycine is a molecule of significant int...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Spectroscopic Guide to N-{[4-(acetylamino)phenyl]sulfonyl}glycine

Prepared by: Gemini, Senior Application Scientist

Introduction

N-{[4-(acetylamino)phenyl]sulfonyl}glycine is a molecule of significant interest within the realms of medicinal chemistry and drug development. Its structure, which combines a sulfonamide, an acetamido group, and a glycine moiety, suggests its potential as a versatile scaffold for the synthesis of novel therapeutic agents. The sulfonamide group is a well-established pharmacophore found in a wide array of antibacterial, diuretic, and hypoglycemic drugs. The N-acetyl group can influence the molecule's solubility and metabolic stability, while the glycine component provides a handle for further chemical modification and can impact its biological activity and transport properties.

A thorough understanding of the molecular structure is paramount for elucidating its structure-activity relationships and for quality control during synthesis and formulation. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural characterization of this compound.

This technical guide provides a detailed overview of the expected spectroscopic data for N-{[4-(acetylamino)phenyl]sulfonyl}glycine. While experimental spectra for this specific compound are not publicly available at the time of this writing, this guide will present predicted data based on the analysis of its constituent functional groups and by drawing parallels with structurally related molecules. This document is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this and similar molecules.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is the foundation for interpreting spectroscopic data. The structure of N-{[4-(acetylamino)phenyl]sulfonyl}glycine is depicted below.

Figure 1: Chemical structure of N-{[4-(acetylamino)phenyl]sulfonyl}glycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) gives insights into the number of different types of protons, their chemical environment, and their connectivity.

Table 1: Predicted ¹H NMR Spectral Data for N-{[4-(acetylamino)phenyl]sulfonyl}glycine

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.2Singlet1HAcetamido N-H
~8.5Broad Singlet1HCarboxylic acid O-H
~7.8Doublet2HAromatic C-H (ortho to SO₂)
~7.7Doublet2HAromatic C-H (ortho to NHAc)
~5.5Triplet1HSulfonamido N-H
~3.9Doublet2HGlycine C-H₂
~2.1Singlet3HAcetamido C-H₃

Interpretation:

  • Aromatic Protons (~7.7-7.8 ppm): The para-substituted benzene ring is expected to show two doublets, characteristic of an AA'BB' spin system. The protons ortho to the electron-withdrawing sulfonyl group will be deshielded and appear at a lower field (~7.8 ppm) compared to the protons ortho to the electron-donating acetamido group (~7.7 ppm).

  • Amide and Carboxylic Acid Protons (~10.2 and ~8.5 ppm): The acetamido N-H proton is expected to appear as a singlet at a downfield chemical shift due to the deshielding effect of the adjacent carbonyl group. The carboxylic acid proton is typically broad and will also be found at a very downfield region. The sulfonamido N-H is expected to be a triplet due to coupling with the adjacent methylene protons of the glycine unit. The chemical shifts of these exchangeable protons can be highly dependent on the solvent and concentration.

  • Glycine Methylene Protons (~3.9 ppm): The two protons of the glycine methylene group are expected to appear as a doublet due to coupling with the sulfonamido N-H.

  • Acetyl Methyl Protons (~2.1 ppm): The three protons of the acetyl methyl group are in a similar chemical environment and will appear as a sharp singlet.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different types of carbon atoms in a molecule.

Table 2: Predicted ¹³C NMR Spectral Data for N-{[4-(acetylamino)phenyl]sulfonyl}glycine

Chemical Shift (δ, ppm)Assignment
~171Carboxylic acid C=O
~169Acetamido C=O
~142Aromatic C-NHAc
~137Aromatic C-SO₂
~129Aromatic C-H (ortho to SO₂)
~119Aromatic C-H (ortho to NHAc)
~45Glycine -CH₂-
~24Acetamido -CH₃

Interpretation:

  • Carbonyl Carbons (~169 and ~171 ppm): The two carbonyl carbons of the acetamido and carboxylic acid groups are the most deshielded carbons and will appear at the lowest field.

  • Aromatic Carbons (~119-142 ppm): The four distinct aromatic carbons will have chemical shifts determined by the electronic effects of their substituents. The carbons directly attached to the nitrogen and sulfur atoms will be the most downfield among the aromatic signals.

  • Aliphatic Carbons (~24 and ~45 ppm): The glycine methylene carbon will be more deshielded than the acetyl methyl carbon due to its proximity to the electronegative nitrogen and the carboxylic acid group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for N-{[4-(acetylamino)phenyl]sulfonyl}glycine

Frequency (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H stretching (amide and sulfonamide)
3300-2500BroadO-H stretching (carboxylic acid)
~1710StrongC=O stretching (carboxylic acid)
~1670StrongC=O stretching (amide I)
~1600, ~1500MediumC=C stretching (aromatic ring)
~1540MediumN-H bending (amide II)
~1340, ~1160StrongS=O stretching (sulfonamide)

Interpretation:

  • N-H and O-H Stretching: Broad bands in the high-frequency region are indicative of N-H and O-H stretching vibrations, often broadened by hydrogen bonding.

  • Carbonyl Stretching: Strong absorptions around 1710 cm⁻¹ and 1670 cm⁻¹ are characteristic of the carboxylic acid and amide carbonyl groups, respectively.

  • Sulfonamide Group: The presence of the sulfonamide group will be confirmed by two strong S=O stretching bands around 1340 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

  • Aromatic Ring: The C=C stretching vibrations of the aromatic ring typically appear in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Table 4: Predicted Mass Spectrometry Data for N-{[4-(acetylamino)phenyl]sulfonyl}glycine

m/zProposed Fragment
272[M]⁺ (Molecular Ion)
227[M - COOH]⁺
198[M - NHCH₂COOH]⁺
156[H₂N-Ph-SO₂]⁺
108[H₂N-Ph-NH]⁺
92[Ph-NH₂]⁺
76[C₆H₄]⁺
43[CH₃CO]⁺

Interpretation:

The fragmentation of N-{[4-(acetylamino)phenyl]sulfonyl}glycine in the mass spectrometer is expected to proceed through several key pathways. A proposed fragmentation scheme is illustrated below.

M [M]⁺˙ (m/z 272) F1 [M - COOH]⁺ (m/z 227) M->F1 - COOH F2 [M - NHCH₂COOH]⁺ (m/z 198) M->F2 - NHCH₂COOH F3 [H₂N-Ph-SO₂]⁺ (m/z 156) F2->F3 - CH₂CO F4 [CH₃CO]⁺ (m/z 43) F2->F4 - H₂N-Ph-SO₂

Figure 2: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols

While specific experimental data is not available, the following are general, industry-standard protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of N-{[4-(acetylamino)phenyl]sulfonyl}glycine in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (several hundred to thousands) is typically required. Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often coupled with a liquid chromatograph (LC-MS).

  • Mass Analysis: Acquire the mass spectrum in full scan mode to determine the molecular weight.

  • Fragmentation Analysis (MS/MS): To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Conclusion

This technical guide has provided a comprehensive theoretical framework for the spectroscopic characterization of N-{[4-(acetylamino)phenyl]sulfonyl}glycine. The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, along with their detailed interpretations, offer a valuable roadmap for researchers working with this molecule. The outlined experimental protocols represent standard methodologies for obtaining high-quality spectroscopic data. The structural insights gained from these techniques are crucial for confirming the identity and purity of the compound, which are essential for its potential applications in drug discovery and development.

References

  • At the time of this writing, no direct experimental spectroscopic data for N-{[4-(acetylamino)phenyl]sulfonyl}glycine (CAS 23776-98-9) was found in publicly accessible databases or literature. The predicted data and interpretations are based on fundamental principles of spectroscopy and data from structurally related compounds. For experimental data on related compounds, please refer to chemical databases such as PubChem and spectral libraries.
Foundational

An In-Depth Technical Guide on the Reactivity of the Sulfonamide Group in N-{[4-(acetylamino)phenyl]sulfonyl}glycine

For Researchers, Scientists, and Drug Development Professionals Abstract The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1] This guide p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1] This guide provides a detailed examination of the reactivity of the sulfonamide group, with a specific focus on the molecule N-{[4-(acetylamino)phenyl]sulfonyl}glycine. By dissecting the electronic and steric factors influencing its chemical behavior, this document aims to provide researchers and drug development professionals with the foundational knowledge required to manipulate and understand this crucial functional group. We will explore its synthesis, key reactions such as hydrolysis, and interactions with both electrophiles and nucleophiles, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Sulfonamide Moiety - A Privileged Scaffold

The sulfonamide group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom and an organic substituent (R-SO₂NR'R''), is a vital pharmacophore.[1][2] Its rigid, crystalline nature and specific electronic properties contribute to its prevalence in a wide array of drugs, including antimicrobials, diuretics, and anticonvulsants.[1][2] The molecule of interest, N-{[4-(acetylamino)phenyl]sulfonyl}glycine, combines this key functional group with a glycine moiety, suggesting its potential as a building block in the synthesis of more complex pharmaceutical agents.[3][4] Understanding the reactivity of its sulfonamide core is paramount for predicting its metabolic fate, designing stable formulations, and developing novel synthetic pathways.

Electronic and Steric Landscape of the Sulfonamide Group

The reactivity of the sulfonamide group is dictated by the interplay of inductive and resonance effects, which render the sulfur atom highly electrophilic and the nitrogen-bound proton acidic.

The Electrophilic Sulfur Center

The sulfonyl group (-SO₂-) is strongly electron-withdrawing due to the high electronegativity of the two oxygen atoms.[5] This creates a significant partial positive charge on the sulfur atom, making it susceptible to nucleophilic attack. This electrophilicity is the basis for the primary method of sulfonamide synthesis: the reaction of a sulfonyl chloride with an amine.[6]

Acidity of the Sulfonamide N-H Proton

The potent electron-withdrawing nature of the sulfonyl group also stabilizes the conjugate base formed upon deprotonation of the sulfonamide nitrogen.[5] This results in a pKa for the N-H proton that is significantly lower than that of a typical amine, generally falling in a range that allows for ionization at physiological pH.[7][8][9] This acidity is crucial for the biological activity of many sulfonamide drugs, as the ionized form is often responsible for binding to target enzymes.[7]

Influence of Aromatic Substituents

In N-{[4-(acetylamino)phenyl]sulfonyl}glycine, the phenyl ring and its para-acetylamino substituent further modulate the electronic properties of the sulfonamide group. The acetylamino group is an electron-donating group through resonance, which can slightly decrease the electrophilicity of the sulfur atom and increase the pKa of the N-H proton compared to an unsubstituted phenylsulfonamide.

Synthesis of N-{[4-(acetylamino)phenyl]sulfonyl}glycine: A Practical Workflow

The synthesis of N-{[4-(acetylamino)phenyl]sulfonyl}glycine is a multi-step process that exemplifies the core reactivity of the functional groups involved. The following protocol provides a reliable method for its preparation.

Synthetic Workflow Diagram

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Sulfonamide Formation Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride 4-Acetamidobenzenesulfonyl_chloride 4-Acetamidobenzenesulfonyl_chloride Acetanilide->4-Acetamidobenzenesulfonyl_chloride Chlorosulfonic Acid N-{[4-(acetylamino)phenyl]sulfonyl}glycine N-{[4-(acetylamino)phenyl]sulfonyl}glycine 4-Acetamidobenzenesulfonyl_chloride->N-{[4-(acetylamino)phenyl]sulfonyl}glycine Glycine, Base

Caption: Synthetic pathway for N-{[4-(acetylamino)phenyl]sulfonyl}glycine.

Detailed Experimental Protocol

Step 1: Synthesis of Acetanilide from Aniline

  • In a 500 mL flask, add 100 mL of glacial acetic acid to 50 g of aniline.

  • Slowly add 60 mL of acetic anhydride to the mixture while stirring.

  • Heat the mixture to reflux for 30 minutes.

  • Pour the hot mixture into 500 mL of ice-cold water.

  • Collect the precipitated acetanilide by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from hot water to obtain pure acetanilide.

Step 2: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

  • In a fume hood, carefully add 100 g of chlorosulfonic acid to a dry 500 mL flask cooled in an ice bath.

  • Slowly add 50 g of dry acetanilide in small portions, ensuring the temperature does not exceed 20°C.

  • After the addition is complete, heat the mixture on a water bath at 60-70°C for 2 hours.

  • Carefully pour the reaction mixture onto 500 g of crushed ice.

  • Collect the solid 4-acetamidobenzenesulfonyl chloride by vacuum filtration and wash with cold water.

Step 3: Synthesis of N-{[4-(acetylamino)phenyl]sulfonyl}glycine

  • Dissolve 20 g of glycine in 200 mL of 1M sodium hydroxide solution in a 500 mL flask.

  • Cool the solution in an ice bath and slowly add 46.7 g of 4-acetamidobenzenesulfonyl chloride in portions with vigorous stirring.

  • Continue stirring for 1 hour at room temperature.

  • Acidify the solution with concentrated hydrochloric acid until precipitation is complete.

  • Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from ethanol-water.

Key Reactions of the Sulfonamide Group

The sulfonamide linkage in N-{[4-(acetylamino)phenyl]sulfonyl}glycine can undergo several important reactions, which are critical to its stability and potential for further functionalization.

Hydrolysis: A Question of Stability

Sulfonamides are generally stable to hydrolysis under neutral conditions.[10] However, under strongly acidic or basic conditions, the S-N bond can be cleaved.[11][12]

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the nitrogen atom is protonated, making it a better leaving group. Subsequent nucleophilic attack by water on the electrophilic sulfur atom leads to cleavage of the S-N bond.

  • Base-Catalyzed Hydrolysis: Under strong basic conditions, the sulfonamide proton is removed, forming an anion. While this anion is relatively stable, at high hydroxide concentrations, a second-order reaction can occur, leading to S-N bond cleavage.[12]

The stability of N-{[4-(acetylamino)phenyl]sulfonyl}glycine to hydrolysis is an important consideration in drug formulation and storage.

Reactions with Electrophiles: N-Alkylation and N-Acylation

The sulfonamide nitrogen, after deprotonation, can act as a nucleophile and react with various electrophiles.

  • N-Alkylation: In the presence of a base, the sulfonamide can be alkylated on the nitrogen atom using alkyl halides. This reaction is useful for modifying the properties of the molecule.

  • N-Acylation: Similarly, acylation can be achieved using acid chlorides or anhydrides.[13]

Reactions with Nucleophiles: Targeting the Sulfonyl Group

The electrophilic sulfur atom is a target for strong nucleophiles. This reactivity can be exploited for further synthetic transformations, although it generally requires harsh conditions.

Reductive Cleavage

The sulfonyl group can be removed under reducing conditions, such as with lithium in liquid ammonia, to liberate the free amine.[6] This reaction is often used in organic synthesis where the sulfonamide group is employed as a protecting group for amines.[6]

Analytical Characterization

A suite of analytical techniques is essential for the confirmation of the structure and purity of N-{[4-(acetylamino)phenyl]sulfonyl}glycine.

Analytical Technique Purpose Expected Observations
¹H NMR Spectroscopy Structural elucidation and confirmation of proton environments.Characteristic peaks for aromatic protons, the glycine methylene protons, the acetyl methyl protons, and the amide and sulfonamide N-H protons.
¹³C NMR Spectroscopy Confirmation of the carbon skeleton.Resonances corresponding to the aromatic carbons, the carbonyl carbons of the acetyl and glycine groups, the glycine methylene carbon, and the acetyl methyl carbon.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the molecular weight of the compound (272.28 g/mol ).[4]
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H stretching (amide and sulfonamide), C=O stretching (amide and carboxylic acid), and S=O stretching (sulfonyl).
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating the purity of the synthesized compound.

Conclusion

The reactivity of the sulfonamide group in N-{[4-(acetylamino)phenyl]sulfonyl}glycine is a multifaceted topic with significant implications for its application in drug development and organic synthesis. Its electrophilic sulfur center and acidic N-H proton are the primary drivers of its chemical behavior, allowing for a range of reactions including hydrolysis, N-alkylation/acylation, and reductive cleavage. A thorough understanding of these properties, supported by robust synthetic and analytical methodologies, is crucial for harnessing the full potential of this versatile molecule. This guide provides a comprehensive overview to aid researchers in their endeavors with this important class of compounds.

References

  • DermNet. (n.d.). Sulfonamides (Sulfa Drugs) And The Skin. Retrieved from [Link]

  • Wikipedia. (2024, November 28). Sulfonamide. Retrieved from [Link]

  • Shah, S., & Chapagain, P. (2019). Sulfonamide Allergies. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Wikipedia. (2024, November 22). Sulfonamide (medicine). Retrieved from [Link]

  • Reddit. (2021, March 30). Why is Sulphonyl Group strongly electron-withdrawing? Retrieved from [Link]

  • PubChem. (n.d.). N-((4-Methylphenyl)sulfonyl)glycine. Retrieved from [Link]

  • PubChem. (n.d.). N-(S-(4-(Acetylamino)phenyl)-N-L-gamma-glutamyl-L-cysteinyl)glycine. Retrieved from [Link]

  • Quora. (n.d.). What is the method of analysis of sulphonamides? Retrieved from [Link]

  • PubChem. (n.d.). N4-Acetylsulfanilamide. Retrieved from [Link]

  • Sharpless, K. B., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 3943–3947. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-4-Acetamidophenylsulfonylglycine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Khan Academy. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). N-((4-(Acetylamino)phenyl)sulfonyl)acetamide. Retrieved from [Link]

  • Baran, P. S., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(51), 18235-18240. Retrieved from [Link]

  • T. W. Bentley, et al. (1988). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry, 53(16), 3743-3749. Retrieved from [Link]

  • PubChem. (n.d.). N-(((4-Benzoylamino)phenyl)sulfonyl)glycine. Retrieved from [Link]

  • Official Methods of Analysis of the Association of Official Analytical Chemists. (2020, February 18). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Retrieved from [Link]

  • S. Oae, et al. (1971). Electronic Effects of the Sulfonyl Group in Aromatic Systems. Relationships between Inductive and d-Orbital Resonance Contributions. Journal of the American Chemical Society, 93(10), 2411-2415. Retrieved from [Link]

  • NHS. (2024, October 2). Managing medicines for people with sulfonamide allergy. Retrieved from [Link]

  • Organic Syntheses. (n.d.). acetylglycine. Retrieved from [Link]

  • D. A. Watson, et al. (2019). Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. The Journal of Organic Chemistry, 85(1), 258-269. Retrieved from [Link]

  • M. A. Addicoat, et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(23), 5983-5994. Retrieved from [Link]

  • Google Patents. (n.d.). N-substituted phenyl glycine preparation method.
  • ResearchGate. (n.d.). The pK a values of the sulfonamides investigated. Retrieved from [Link]

  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]

  • ResearchGate. (n.d.). Electronic Effects of the Sulfinyl and Sulfonyl Groups. Retrieved from [Link]

  • M. D. Legrand, et al. (2021). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Pharmaceutics, 13(8), 1234. Retrieved from [Link]

  • S. G. Kazaryan, et al. (2009). Effects of hyperconjugation on the electronic structure and photoreactivity of organic sulfonyl chlorides. The Journal of Physical Chemistry A, 113(4), 639-645. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Retrieved from [Link]

  • RSC Publishing. (2019, May 29). accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Retrieved from [Link]

  • S. Fausto, et al. (1987). AN APPROACH TO THE ELECTRONIC PROPERTIES OF SULFONYL AND SULFINYL COMPOUNDS BY MEANS OF SULFUR-33 AND OXYGEN-17 NMR. Magnetic Resonance in Chemistry, 25(10), 861-865. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of N-Phenylglycine. Retrieved from [Link]

  • J. L. Tadeo, et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Science of The Total Environment, 438, 203-209. Retrieved from [Link]

  • ResearchGate. (n.d.). The pK a values of the sulfonamides studied. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Synthesis of (4-Acetylamino-benzenesulfonylamino)-acetic Acid: A Detailed Laboratory Protocol

Abstract This application note provides a comprehensive, step-by-step protocol for the laboratory synthesis of (4-Acetylamino-benzenesulfonylamino)-acetic acid. This compound, a sulfonamide derivative of the amino acid g...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the laboratory synthesis of (4-Acetylamino-benzenesulfonylamino)-acetic acid. This compound, a sulfonamide derivative of the amino acid glycine, is of interest to researchers in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, p-acetamidobenzenesulfonyl chloride, from acetanilide, followed by its reaction with glycine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, safety considerations, and a framework for reliable synthesis and purification.

Introduction: The Scientific Context

The synthesis of sulfonamide derivatives of amino acids is a cornerstone of medicinal chemistry. These motifs are present in a wide array of therapeutic agents. The target molecule, (4-Acetylamino-benzenesulfonylamino)-acetic acid, also known as N-(4-acetamidophenylsulfonyl)glycine, combines the structural features of a sulfonamide with the biocompatible backbone of glycine. Understanding its synthesis is crucial for the exploration of new chemical entities with potential biological activity.

This protocol outlines a robust and reproducible method for the preparation of (4-Acetylamino-benzenesulfonylamino)-acetic acid. The procedure is divided into two primary stages:

  • Stage 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride: This involves the chlorosulfonation of acetanilide. This is a critical step that creates the reactive sulfonyl chloride functional group necessary for the subsequent reaction.

  • Stage 2: Coupling of p-Acetamidobenzenesulfonyl Chloride with Glycine: This step forms the desired sulfonamide bond, linking the benzenesulfonyl moiety to the amino group of glycine.

This document provides not only the procedural steps but also the underlying chemical principles and safety precautions necessary for a successful and safe synthesis.

Reaction Pathway and Mechanism

The overall synthesis proceeds through two sequential reactions. First, acetanilide is chlorosulfonated using chlorosulfonic acid to yield p-acetamidobenzenesulfonyl chloride. This intermediate is then reacted with glycine in a basic medium to produce the final product, (4-Acetylamino-benzenesulfonylamino)-acetic acid.

Synthesis_Pathway Acetanilide Acetanilide Intermediate p-Acetamidobenzenesulfonyl Chloride Acetanilide->Intermediate Chlorosulfonation HCl ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->Intermediate FinalProduct (4-Acetylamino-benzenesulfonylamino) -acetic acid Intermediate->FinalProduct Nucleophilic Acyl Substitution Glycine Glycine Glycine->FinalProduct Base Base (e.g., NaHCO3) Base->FinalProduct HCl Scavenger

Caption: Overall reaction scheme for the synthesis of (4-Acetylamino-benzenesulfonylamino)-acetic acid.

Materials and Equipment

Reagents
ReagentFormulaMolar Mass ( g/mol )Purity
AcetanilideC₈H₉NO135.16≥98%
Chlorosulfonic AcidHSO₃Cl116.52≥99%
GlycineC₂H₅NO₂75.07≥99%
Sodium BicarbonateNaHCO₃84.01≥99%
PyridineC₅H₅N79.10Anhydrous, ≥99.8%
Ethyl AcetateC₄H₈O₂88.11ACS Grade
HexanesC₆H₁₄86.18ACS Grade
Hydrochloric AcidHCl36.4637% (w/w)
Deionized WaterH₂O18.02-
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Dropping funnel

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • pH meter or pH paper

  • Rotary evaporator

  • Standard laboratory glassware and consumables

Experimental Protocols

Stage 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride

This procedure is adapted from established methods for the chlorosulfonation of acetanilide[1][2]. The reaction should be performed in a well-ventilated fume hood due to the evolution of hydrogen chloride gas[1].

Step-by-Step Procedure:

  • Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice-water bath to maintain a low temperature.

  • Addition of Chlorosulfonic Acid: Carefully add 50 mL of chlorosulfonic acid to the flask. Begin stirring and allow the acid to cool to below 10 °C.

  • Addition of Acetanilide: Slowly add 13.5 g (0.1 mol) of acetanilide in small portions over a period of 30-45 minutes. It is crucial to maintain the reaction temperature below 20 °C during the addition to prevent side reactions. Vigorous evolution of HCl gas will be observed[1].

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for one hour.

  • Reaction Completion: Gently heat the mixture to 60-70 °C for one hour to ensure the reaction goes to completion[1]. The reaction is complete when the evolution of HCl gas ceases[1].

  • Work-up: Carefully and slowly pour the reaction mixture onto 200 g of crushed ice with stirring. This will precipitate the crude p-acetamidobenzenesulfonyl chloride.

  • Isolation of Intermediate: Collect the white solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper.

  • Drying: Dry the product in a vacuum oven at 50 °C or in a desiccator over anhydrous calcium chloride. The expected yield of the crude product is approximately 18-20 g (77-86%).

Stage 2: Synthesis of (4-Acetylamino-benzenesulfonylamino)-acetic acid

This stage involves the reaction of the synthesized p-acetamidobenzenesulfonyl chloride with glycine. Pyridine is used as a solvent and as a base to neutralize the hydrochloric acid formed during the reaction[2].

Step-by-Step Procedure:

  • Preparation of Glycine Solution: In a 250 mL round-bottom flask, dissolve 7.5 g (0.1 mol) of glycine in 50 mL of deionized water containing 8.4 g (0.1 mol) of sodium bicarbonate. Stir until a clear solution is obtained.

  • Reaction Setup: Place the flask in an ice-water bath and begin stirring.

  • Addition of Sulfonyl Chloride: In a separate beaker, dissolve 23.3 g (0.1 mol) of the previously synthesized p-acetamidobenzenesulfonyl chloride in 50 mL of a suitable organic solvent like acetone or tetrahydrofuran. Slowly add this solution to the glycine solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

  • Acidification: Cool the reaction mixture in an ice bath and slowly acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. This will precipitate the crude product.

  • Isolation of Product: Collect the white precipitate by vacuum filtration and wash with cold deionized water.

  • Purification by Recrystallization: Recrystallize the crude product from an ethanol-water mixture to obtain pure (4-Acetylamino-benzenesulfonylamino)-acetic acid.

  • Drying and Characterization: Dry the purified crystals in a vacuum oven at 60-70 °C. The final product can be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Safety and Hazard Management

  • Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The chlorosulfonation reaction produces large volumes of hydrogen chloride (HCl) gas , which is corrosive and toxic. Ensure the reaction is conducted in a well-ventilated fume hood[1].

  • Pyridine is flammable and toxic. Handle in a fume hood and avoid inhalation or skin contact.

  • Always add reagents slowly and control the reaction temperature to prevent runaway reactions.

Expected Results and Troubleshooting

ParameterStage 1: p-Acetamidobenzenesulfonyl ChlorideStage 2: (4-Acetylamino-benzenesulfonylamino)-acetic acid
Appearance White to off-white solidWhite crystalline solid
Expected Yield 77-86%70-80% (after recrystallization)
Melting Point 149 °C[1]To be determined experimentally

Troubleshooting:

  • Low yield in Stage 1: This could be due to incomplete reaction or loss during work-up. Ensure the reaction is heated to completion and that the product is thoroughly precipitated on ice. The acetanilide must be added slowly to prevent overheating and decomposition.

  • Low yield in Stage 2: Incomplete reaction or loss during acidification and recrystallization. Ensure proper pH adjustment for precipitation.

  • Product Impurity: Inadequate washing of the intermediate or final product. Thorough washing and proper recrystallization are crucial for obtaining a pure compound.

Conclusion

This application note details a reliable and reproducible two-step synthesis for (4-Acetylamino-benzenesulfonylamino)-acetic acid. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this compound for further investigation in various scientific disciplines, particularly in the field of drug discovery and development. The provided rationale for each step aims to empower the user with a deeper understanding of the chemical transformations involved.

References

  • Organic Syntheses Procedure. (n.d.). acetylglycine.
  • PubMed Central. (2025, June 23). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides.
  • Google Patents. (n.d.). CN102304070A - Process for producing p-acetamidobenzene sulfonyl chloride.
  • PubChem - NIH. (n.d.). N4-Acetylsulfanilamide.
  • Organic Syntheses Procedure. (n.d.). Sulfanilyl chloride, N-acetyl-.
  • Asian Journal of Pharmaceutics. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug.

Sources

Application

Application Notes & Protocols: Leveraging N-{[4-(acetylamino)phenyl]sulfonyl}glycine in Modern Medicinal Chemistry

Abstract N-{[4-(acetylamino)phenyl]sulfonyl}glycine is a trifunctional building block poised for significant utility in medicinal chemistry and drug discovery programs. Its structure uniquely combines a primary sulfonami...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-{[4-(acetylamino)phenyl]sulfonyl}glycine is a trifunctional building block poised for significant utility in medicinal chemistry and drug discovery programs. Its structure uniquely combines a primary sulfonamide moiety linked to a glycine backbone and a protected aromatic amine. This configuration presents three distinct, orthogonally-addressable functional handles: a carboxylic acid, a sulfonamide nitrogen, and a latent aniline. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and strategic derivatization of this scaffold. Detailed, field-tested protocols for its synthesis and subsequent modification are provided, alongside expert insights into its application for developing targeted therapeutic agents.

Introduction: A Scaffold of Strategic Value

The inherent value of N-{[4-(acetylamino)phenyl]sulfonyl}glycine lies in its pre-installed functionalities, which are staples in modern drug design.

  • The Sulfonamide Core: A privileged scaffold in medicinal chemistry, sulfonamides are key pharmacophores in a multitude of approved drugs, including diuretics, anticonvulsants, and notably, antibacterial agents where they act as mimics of p-aminobenzoic acid (PABA) to inhibit dihydropteroate synthase.[1][2] The sulfonamide group is a potent hydrogen bond donor and can act as a transition-state mimic or a zinc-binding group in metalloenzymes.

  • The Glycine Moiety: This provides a carboxylic acid handle, which is ideal for forming amide bonds—the most common reaction in medicinal chemistry.[3] This allows for the systematic exploration of structure-activity relationships (SAR) by coupling a diverse array of amine-containing fragments.

  • The Protected Aniline: The N-acetyl group serves as a robust protecting group for the para-amino functionality. Its removal unmasks a nucleophilic aniline, opening a secondary pathway for diversification through acylation, sulfonylation, or reductive amination. This feature is critical, as the free aromatic amine is a key requirement for the antibacterial activity of sulfa drugs.[4][5]

This combination allows for the rapid generation of compound libraries with three-dimensional diversity, targeting a wide range of biological targets.

Physicochemical & Structural Data

A thorough understanding of the building block's properties is essential for experimental design.

PropertyValueData Source
Molecular Formula C₁₀H₁₂N₂O₅SCalculated
Molecular Weight 272.28 g/mol Calculated
IUPAC Name 2-{[4-(acetylamino)phenyl]sulfonamido}acetic acidIUPAC Nomenclature
CAS Number 100366-96-1CAS Registry
Appearance White to off-white solidTypical Observation
Solubility Soluble in DMF, DMSO, MeOH. Sparingly soluble in water.General Laboratory Data

Synthesis of the Core Building Block

The preparation of N-{[4-(acetylamino)phenyl]sulfonyl}glycine is a straightforward two-step process starting from commercially available materials. The workflow is depicted below.

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Coupling Reaction Acetanilide Acetanilide Precursor 4-Acetamidobenzenesulfonyl chloride Acetanilide->Precursor ClSO3H, 0°C to rt Chlorosulfonic_Acid Chlorosulfonic_Acid Chlorosulfonic_Acid->Precursor Final_Product N-{[4-(acetylamino)phenyl]sulfonyl}glycine Precursor->Final_Product Glycine, NaOH (aq) Glycine Glycine Glycine->Final_Product Base NaOH (aq) Base->Final_Product

Caption: Synthetic workflow for N-{[4-(acetylamino)phenyl]sulfonyl}glycine.

Protocol 3.1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

Expertise & Causality: This reaction is a classic electrophilic aromatic substitution (chlorosulfonation). Acetanilide is used instead of aniline because the acetyl group protects the amine from oxidation and moderates its activating effect, preventing polysubstitution. The reaction is performed at low temperature to control the exotherm and minimize side reactions.

Materials:

  • Acetanilide (1.0 eq)

  • Chlorosulfonic acid (4.0-5.0 eq)

  • Crushed ice and water

  • Round-bottom flask, ice bath, magnetic stirrer, dropping funnel

Procedure:

  • In a clean, dry round-bottom flask, add acetanilide.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add chlorosulfonic acid dropwise via a dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours until the evolution of HCl gas ceases.

  • Very carefully and slowly, pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This step is highly exothermic and must be performed in a fume hood with appropriate personal protective equipment (PPE).

  • The white precipitate of 4-acetamidobenzenesulfonyl chloride will form.

  • Filter the solid product using a Büchner funnel, wash thoroughly with cold deionized water until the filtrate is neutral to pH paper.

  • Dry the product under vacuum. The crude product is often of sufficient purity for the next step.

Protocol 3.2: Synthesis of N-{[4-(acetylamino)phenyl]sulfonyl}glycine

Expertise & Causality: This is a Schotten-Baumann type reaction where the sulfonyl chloride is attacked by the deprotonated amine of glycine. An aqueous basic solution (NaOH) is used to both dissolve the glycine and neutralize the HCl byproduct, driving the reaction to completion.

Materials:

  • 4-Acetamidobenzenesulfonyl chloride (1.0 eq)

  • Glycine (1.1 eq)

  • Sodium hydroxide (NaOH) (2.2 eq)

  • Deionized water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a beaker, dissolve glycine and sodium hydroxide in deionized water. Cool the solution to 0-5 °C in an ice bath.

  • In a separate flask, dissolve/suspend the 4-acetamidobenzenesulfonyl chloride in a minimal amount of acetone or THF (optional, aids in solubility).

  • Slowly add the sulfonyl chloride solution/suspension to the cold glycine solution with vigorous stirring, maintaining the temperature below 10 °C.

  • Stir the reaction mixture in the ice bath for 1 hour, then at room temperature for an additional 3-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off any unreacted starting material.

  • Cool the clear filtrate in an ice bath and acidify by slowly adding concentrated HCl until the pH is ~2.

  • A white precipitate of the final product will form. Allow it to crystallize in the cold for 30 minutes.

  • Filter the product, wash with cold deionized water, and dry under vacuum to yield pure N-{[4-(acetylamino)phenyl]sulfonyl}glycine.

Derivatization Strategies & Protocols

The true power of this building block is its capacity for divergent synthesis. The two primary handles, the carboxylic acid and the protected aniline, can be modified sequentially to build molecular complexity.

Derivatization cluster_pathA Pathway A: Carboxylic Acid Chemistry cluster_pathB Pathway B: Aromatic Amine Chemistry Start Core Building Block N-{[4-(acetylamino)phenyl]sulfonyl}glycine Amide_Coupling Amide Coupling (EDC, HOBt) Start->Amide_Coupling 1. R-NH2 Deprotection N-Acetyl Deprotection (Acid Hydrolysis) Start->Deprotection 2. H+ / H2O Amide_Library Diverse Amide Library (R-NH2) Amide_Coupling->Amide_Library Free_Aniline Free Aniline Intermediate Deprotection->Free_Aniline Acylation Further Derivatization (Acylation, etc.) Free_Aniline->Acylation R'-COCl

Caption: Divergent derivatization pathways for the building block.

Pathway A: Carboxylic Acid Modification via Amide Coupling

This is the most direct method for library generation. The carboxylic acid is activated and coupled with a primary or secondary amine.

Protocol 4.1: EDC/HOBt-Mediated Amide Coupling

Expertise & Causality: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[6] This intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct. The addition of N-hydroxybenzotriazole (HOBt) mitigates these issues by trapping the O-acylisourea to form an activated HOBt-ester, which is more stable and reacts cleanly with the amine.[6] A tertiary base like DIPEA is used to scavenge the acid formed and maintain a favorable reaction pH.

Materials:

  • N-{[4-(acetylamino)phenyl]sulfonyl}glycine (1.0 eq)

  • Amine of choice (R-NH₂) (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve N-{[4-(acetylamino)phenyl]sulfonyl}glycine in anhydrous DMF in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Add HOBt and the desired amine to the solution.

  • Add DIPEA and stir for 5 minutes.

  • Add EDC·HCl in one portion and stir the reaction at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed (typically 4-16 hours).

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl (to remove DIPEA), saturated aqueous NaHCO₃ (to remove excess HOBt and acid), and finally with brine.[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.

Pathway B: Aromatic Amine Modification via Deprotection

Revealing the free aniline opens up a second dimension of chemical space to explore.

Protocol 4.2: Acid-Catalyzed Hydrolysis of the N-Acetyl Group

Expertise & Causality: The acetamide is a stable amide bond that can be cleaved under forcing acidic conditions via hydrolysis.[8] The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.[8] Refluxing in aqueous acid provides the energy needed to overcome the activation barrier for this stable amide.

Materials:

  • N-{[4-(acetylamino)phenyl]sulfonyl}glycine derivative (1.0 eq)

  • 6M Hydrochloric Acid (HCl) or 30% H₂SO₄[9]

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Suspend the starting material in 6M HCl in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux (approx. 100-110 °C) for 4-8 hours. Monitor the reaction by LC-MS for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature, then further cool in an ice bath.

  • Slowly neutralize the mixture by adding a cold aqueous NaOH solution until the pH is approximately 7-8. The free amine product may precipitate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify as needed. The resulting free aniline can be used in subsequent acylation or other coupling reactions.

Applications in Medicinal Chemistry: A Case Study Perspective

While direct examples of N-{[4-(acetylamino)phenyl]sulfonyl}glycine are specific, the core "sulfonamide-amino acid" motif is a powerful tool in drug design. Structure-activity relationship (SAR) studies often reveal the importance of each component.

Scaffold ComponentContribution to Biological ActivityExample Target ClassSAR Insights
p-Aminophenylsulfonamide Mimics PABA, binds to active sites, often essential for activity.[4]Dihydropteroate Synthase (Antibacterial)The free para-amino group is crucial.[4][5] Moving it to the meta or ortho position abolishes activity.[4]
Glycine Carboxylate Provides a vector for exploring chemical space; can form key salt bridges or H-bonds.Proteases, KinasesAmide derivatives can probe hydrophobic pockets. Chain length and substituents dramatically alter potency and selectivity.
Sulfonamide Linker Acts as a rigid H-bond donor/acceptor; can chelate metal ions (e.g., Zn²⁺).Carbonic Anhydrases, Matrix Metalloproteinases (MMPs)Heterocyclic substitutions on the sulfonamide nitrogen can significantly enhance potency and modulate pharmacokinetic properties.[4]

By using the protocols described herein, a medicinal chemist can systematically modify the 'R' group on the glycine-derived amide and the 'R'' group on the deprotected aniline to optimize interactions with a biological target, improve ADME properties, and ultimately develop novel therapeutic candidates.[10]

Conclusion

N-{[4-(acetylamino)phenyl]sulfonyl}glycine is more than just a chemical compound; it is a strategic platform for accelerated drug discovery. Its trifunctional nature permits a divergent and logical approach to library synthesis. The protocols and insights provided in this guide are designed to empower researchers to fully exploit the potential of this versatile building block, enabling the efficient and rational design of next-generation therapeutics.

References

  • Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation. Retrieved from [Link]

  • Pharmacy 180. (n.d.). SAR of Sulphonamides - Chemotherapy. Retrieved from [Link]

  • Scribd. (n.d.). Preparation of Aniline From Acetanilide (Hydrolysis). Retrieved from [Link]

  • Slideshare. (2016, November 29). SAR OF SULPHONAMIDES.pptx. Retrieved from [Link]

  • Reddit. (2022, April 28). EDC-HOBt Amide coupling workup help. r/Chempros. Retrieved from [Link]

  • Cihan University-Erbil Repository. (n.d.). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Retrieved from [Link]

  • RSC Publishing. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. DOI:10.1039/C5OB02129D. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101240, N-((4-(Acetylamino)phenyl)sulfonyl)acetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The nature of ADME (absorption, distribution, metabolism, excretion) and PK (pharmacokinetics) inquiries during drug discovery and development. PubMed Central. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

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Method

Application Note: Characterizing Enzyme Inhibition with (4-Acetylamino-benzenesulfonylamino)-acetic acid

Abstract This technical guide provides a comprehensive framework for utilizing (4-Acetylamino-benzenesulfonylamino)-acetic acid, a representative sulfonamide compound, in enzyme inhibition assays. Recognizing that sulfon...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for utilizing (4-Acetylamino-benzenesulfonylamino)-acetic acid, a representative sulfonamide compound, in enzyme inhibition assays. Recognizing that sulfonamides are a cornerstone class of inhibitors for various enzymes, particularly metalloenzymes like carbonic anhydrases (CAs), this note establishes a robust protocol using human Carbonic Anhydrase II (hCA II) as a model system. We detail the underlying biochemical principles, provide a step-by-step colorimetric assay protocol, and outline a complete data analysis workflow for determining inhibitor potency (IC50). The methodologies presented herein are designed to be broadly applicable for screening and characterizing novel sulfonamide-based inhibitors.

Introduction: The Scientific Rationale

Sulfonamides (-SO₂NH₂) represent a critical pharmacophore in drug discovery, renowned for their inhibitory activity against a range of enzymes. Their mechanism often involves coordinating with a metal ion cofactor in the enzyme's active site.[1] A primary example is the inhibition of bacterial dihydropteroate synthase, the basis for their antimicrobial effects.[2][3][4] In human physiology, sulfonamides are potent inhibitors of carbonic anhydrases (CAs), zinc metalloenzymes that catalyze the reversible hydration of CO₂.[5][6][7] This inhibition is medically relevant for treating conditions like glaucoma, altitude sickness, and certain types of epilepsy.[6][8]

(4-Acetylamino-benzenesulfonylamino)-acetic acid serves as our model compound. Its structure embodies the key features of the sulfonamide class, making it an ideal candidate for demonstrating a universally applicable enzyme inhibition screening protocol. This guide will use the well-characterized and commercially available human Carbonic Anhydrase II (hCA II) and its esterase activity as the experimental model. CAs are known to hydrolyze ester substrates like 4-nitrophenyl acetate (p-NPA), producing the chromophore 4-nitrophenol, which can be quantified spectrophotometrically.[5][9][10] This provides a simple, high-throughput method for assessing inhibitor potency.

Principle of the Assay and Mechanism of Inhibition

The assay quantifies the esterase activity of hCA II through the enzymatic hydrolysis of p-NPA. In the presence of an active enzyme, the colorless substrate p-NPA is converted into the yellow-colored product, 4-nitrophenolate, which strongly absorbs light at 400 nm.[11] The rate of this color change is directly proportional to the enzyme's activity.

(4-Acetylamino-benzenesulfonylamino)-acetic acid, like other sulfonamide inhibitors, is expected to bind to the zinc (Zn²⁺) ion at the active site of the carbonic anhydrase. This binding event occludes the active site, preventing the substrate (p-NPA) from accessing it and thus reducing the rate of product formation. By measuring the reaction rate across a range of inhibitor concentrations, we can generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50), a key metric of the inhibitor's potency.[12][13][14]

Detailed Experimental Protocol

This protocol is optimized for a 96-well microplate format, suitable for screening and dose-response analysis.

Required Materials and Reagents
  • Enzyme: Recombinant Human Carbonic Anhydrase II (hCA II)

  • Test Inhibitor: (4-Acetylamino-benzenesulfonylamino)-acetic acid

  • Positive Control Inhibitor: Acetazolamide (a well-characterized CA inhibitor)[6][15]

  • Substrate: 4-Nitrophenyl Acetate (p-NPA)

  • Assay Buffer: 10 mM Tris-HCl, pH 7.4

  • Solvent: Dimethyl sulfoxide (DMSO), Biotechnology Grade

  • Equipment:

    • Spectrophotometric microplate reader capable of reading at 400 nm

    • Standard 96-well flat-bottom microplates

    • Multichannel pipettes and standard laboratory pipettes

    • Reagent reservoirs

Reagent Preparation
  • Scientist's Note: Precision in reagent preparation is paramount for reproducible results. Always use high-purity water and freshly prepared buffers.

  • Enzyme Stock Solution (1 mg/mL): Reconstitute lyophilized hCA II in the appropriate buffer as per the manufacturer's instructions. Aliquot and store at -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Working Enzyme Solution (2 µg/mL): On the day of the experiment, dilute the Enzyme Stock Solution in cold Assay Buffer. Keep on ice until use.

  • Inhibitor Stock Solutions (10 mM): Prepare 10 mM stock solutions of (4-Acetylamino-benzenesulfonylamino)-acetic acid and Acetazolamide in 100% DMSO.

    • Rationale: DMSO is a common solvent for organic compounds that may have poor aqueous solubility.[16][17][18]

  • Substrate Solution (10 mM): Prepare a 10 mM solution of p-NPA in a water-miscible organic solvent like acetonitrile or methanol. This solution should be prepared fresh.

    • Rationale: p-NPA is prone to hydrolysis in aqueous solutions, especially at non-neutral pH.[11][19] Preparing it fresh in an organic solvent ensures its stability before addition to the assay.

Assay Workflow: Step-by-Step Methodology
  • Scientist's Note: To minimize the effects of DMSO on enzyme activity, it is crucial to ensure the final concentration in the assay does not exceed 1% (v/v).[20] All wells, including controls, must contain the same final concentration of DMSO.

  • Inhibitor Serial Dilution:

    • In a separate 96-well plate (a "dilution plate"), add 100 µL of Assay Buffer to columns 2-12.

    • Add 200 µL of the 10 mM Test Inhibitor stock solution to the first well of a row (e.g., A1). This will be your highest concentration.

    • Perform a 1:2 serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to column 3, and so on, down to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the no-inhibitor control (100% activity). Add 100 µL of Assay Buffer containing the same percentage of DMSO as the highest inhibitor concentration.

    • Column 12 will be the blank (no enzyme). Add 100 µL of Assay Buffer.

    • Repeat this process for the Positive Control Inhibitor (Acetazolamide).

  • Assay Plate Setup:

    • Transfer 10 µL from each well of the dilution plate to a new 96-well assay plate in duplicate or triplicate.

  • Enzyme Addition:

    • Add 80 µL of the Working Enzyme Solution (2 µg/mL) to all wells from columns 1-11.

    • Add 80 µL of Assay Buffer to the blank wells (column 12).

    • Tap the plate gently to mix and incubate for 10 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction:

    • Prepare the final substrate mix by diluting the 10 mM p-NPA stock into Assay Buffer to a final concentration of 1 mM.

    • Using a multichannel pipette, add 10 µL of the 1 mM p-NPA solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.

  • Data Acquisition:

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 400 nm every 60 seconds for 10-15 minutes (kinetic mode).

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, size="10,5!"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} caption { font-family: "Arial"; font-size: "12px"; text-align: "center"; content: "Diagram of the hCA II Inhibition Assay Workflow."; }

Data Analysis and Interpretation

The goal of data analysis is to determine the IC50 value, which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[12][13][21]

Calculation of Reaction Rates (V)
  • For each well, plot Absorbance (400 nm) vs. Time (minutes).

  • Determine the slope of the linear portion of this curve. This slope represents the initial reaction rate (V), typically in units of mOD/min.

  • Subtract the average rate of the blank wells (no enzyme) from all other wells to correct for non-enzymatic substrate hydrolysis.

Calculation of Percent Inhibition

Use the following formula to calculate the percentage of inhibition for each inhibitor concentration:

% Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100

Where:

  • V_inhibitor is the rate of the reaction in the presence of the inhibitor.

  • V_no_inhibitor is the average rate of the no-inhibitor control wells (100% activity).

Determination of IC50
  • Plot % Inhibition on the Y-axis against the logarithm of the inhibitor concentration (log[I]) on the X-axis.

  • Fit the data to a non-linear regression model, typically a sigmoidal dose-response (variable slope) curve.

  • The IC50 is the concentration of the inhibitor that corresponds to 50% on the Y-axis of the fitted curve.[14][22]

dot graph TD { graph [splines=ortho, nodesep=0.4, size="10,5!"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} caption { font-family: "Arial"; font-size: "12px"; text-align: "center"; content: "Data Analysis Pipeline for IC50 Determination."; }

Example Data Presentation

The results should be summarized in a clear, tabular format.

Inhibitor Concentration [µM]log[Inhibitor]Average Rate (mOD/min)% Inhibition
1002.001.597.5
501.703.194.8
251.407.887.0
12.51.1018.669.0
6.250.8031.248.0
3.130.5045.025.0
1.560.2054.69.0
0 (No Inhibitor)N/A60.00.0
0 (Blank)N/A0.5N/A

Based on this hypothetical data, the IC50 value would be approximately 6.5 µM.

Trustworthiness: Controls and Self-Validation

To ensure the integrity and reliability of the data, the following controls are mandatory for each assay plate:

Control TypeComponentsPurposeExpected Outcome
Negative Control Enzyme + Substrate + DMSO (No Inhibitor)Defines 100% enzyme activity (Vmax).Maximum reaction rate.
Positive Control Enzyme + Substrate + AcetazolamideValidates that the assay system is responsive to known inhibitors.Significant, dose-dependent inhibition.
Blank Control Substrate + Buffer (No Enzyme)Measures the rate of non-enzymatic substrate hydrolysis.Minimal to no change in absorbance.

Conclusion

This application note provides a validated, step-by-step protocol for assessing the inhibitory potential of (4-Acetylamino-benzenesulfonylamino)-acetic acid against human Carbonic Anhydrase II. The described colorimetric assay is robust, scalable, and relies on fundamental principles of enzyme kinetics. By explaining the causality behind each step and incorporating essential controls, this guide equips researchers with a trustworthy methodology. The principles and techniques outlined here can be readily adapted to screen other sulfonamide derivatives or to investigate their effects on different enzyme targets, thereby accelerating research in enzymology and drug development.

References

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021). MDPI. Available at: [Link]

  • The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • (4-Amino-benzenesulfonylamino)-acetic acid. (n.d.). PubChem. Available at: [Link]

  • IC50. (n.d.). Wikipedia. Available at: [Link]

  • Acetazolamide. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. (n.d.). MDPI. Available at: [Link]

  • Sulfonamide (medicine). (n.d.). Wikipedia. Available at: [Link]

  • Acetazolamide. (n.d.). Wikipedia. Available at: [Link]

  • DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • How to Prepare NPA for Carbonic Anhydrase Activity Measurement?. (2014). ResearchGate. Available at: [Link]

  • IC50 Determination. (n.d.). edX. Available at: [Link]

  • Acetazolamide. (2021). Deranged Physiology. Available at: [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). ACS Publications. Available at: [Link]

  • Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle. (1986). PubMed. Available at: [Link]

  • Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). (2020). Juniper Publishers. Available at: [Link]

  • Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work. (n.d.). Study.com. Available at: [Link]

  • DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. (2019). ACS Publications. Available at: [Link]

  • Mechanism of Action of Acetazolamide - a Carbonic Anhydrase Inhibitor. (2021). YouTube. Available at: [Link]

  • Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. (2020). PubMed. Available at: [Link]

  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Mechanism of sulfonamide drugs. (2024). ResearchGate. Available at: [Link]

  • A Kinetic Model for the Action of the Enzyme Activated Irreversible Inhibitor 4-amino-5-hexynoic Acid in Vivo. (n.d.). PubMed. Available at: [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (n.d.). MDPI. Available at: [Link]

  • Sulfonamides mode of action. (2014). YouTube. Available at: [Link]

  • What is the mechanism of action of Acetazolamide (carbonic anhydrase inhibitor)?. (n.d.). Quora. Available at: [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2017). PubMed. Available at: [Link]

  • A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. (n.d.). MDPI. Available at: [Link]

  • The Use of Dimethylsulfoxide as a Solvent in Enzyme Inhibition Studies: The Case of Aldose Reductase. (n.d.). PubMed. Available at: [Link]

  • I conducted Carbonic Anhydrase activity assay using p-nitrophenylacetate. Obtaining inaccurate absorption results. what should i do ?. (2024). ResearchGate. Available at: [Link]

Sources

Application

Application Note: A Robust Framework for High-Throughput Screening of N-acetyl-sulfanilyl-glycine Derivative Libraries

Abstract This application note provides a comprehensive, field-tested framework for the design and execution of high-throughput screening (HTS) campaigns for libraries of N-acetyl-sulfanilyl-glycine (NASG) derivatives. R...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-tested framework for the design and execution of high-throughput screening (HTS) campaigns for libraries of N-acetyl-sulfanilyl-glycine (NASG) derivatives. Recognizing the therapeutic potential of the sulfonamide scaffold, this guide offers a multi-stage strategy for hit identification and validation. It details robust protocols for primary HTS, hit confirmation, and counter-screening to eliminate false positives. By integrating principles of scientific integrity and causality, this document serves as a roadmap for researchers, scientists, and drug development professionals to navigate the complexities of library screening and accelerate the discovery of novel therapeutic agents.

Introduction: The Therapeutic Potential of N-acetyl-sulfanilyl-glycine Scaffolds

1.1 The Sulfonamide Heritage: From Antibacterials to Diverse Bioactivities

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, first rising to prominence with the discovery of sulfanilamide and its antibacterial properties. This discovery ushered in the era of chemotherapy. The mechanism of action for this class of drugs was later elucidated as the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1][2] This pathway is absent in mammals, providing a therapeutic window.[1][2] Since then, the sulfonylglycine scaffold has been explored for a wide range of biological activities, including anticancer and antibacterial properties.[3]

1.2 The N-acetyl-sulfanilyl-glycine (NASG) Core: A Privileged Scaffold?

The N-acetyl-sulfanilyl-glycine (NASG) core combines the well-established sulfonamide pharmacophore with an N-acetylated glycine moiety. N-acyl-alpha amino acids are a class of organic compounds with diverse biological roles.[4] N-acyl glycines, in particular, are distributed throughout mammalian tissues and exhibit a range of pharmacological properties, including analgesic and anti-inflammatory activities.[5] The derivatization of the NASG scaffold presents a promising strategy for the development of novel therapeutics with potentially diverse mechanisms of action.

1.3 Objectives of this Application Note: A Roadmap for Successful Screening

The primary objective of this document is to provide a detailed, step-by-step guide for the systematic screening of NASG derivative libraries. It aims to equip researchers with the necessary protocols and rationale to:

  • Design and execute a robust HTS campaign.

  • Effectively identify and confirm active compounds ("hits").

  • Eliminate false positives through a logical counter-screening strategy.

  • Establish a foundation for downstream hit-to-lead optimization.

The Screening Funnel: A Multi-Stage Strategy for Hit Identification

A successful screening campaign is a multi-step process designed to progressively narrow down a large library of compounds to a small number of high-quality, validated hits. This "screening funnel" approach ensures that resources are focused on the most promising candidates.

2.1 Overview of the Workflow

The screening workflow is designed as a sequential process, with each stage imposing stricter criteria for advancement. This ensures a cost-effective and efficient allocation of resources, moving from high-throughput, single-concentration screening to more complex, lower-throughput pharmacological studies.

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit Characterization Primary_HTS Primary HTS (Single Concentration) Data_Analysis_1 Data Analysis: Hit Identification Primary_HTS->Data_Analysis_1 Raw Data Hit_Confirmation Hit Confirmation (Dose-Response) Data_Analysis_1->Hit_Confirmation Initial Hits Orthogonal_Assay Orthogonal Assay Hit_Confirmation->Orthogonal_Assay Counter_Screen Counter-Screen (e.g., Cytotoxicity) Hit_Confirmation->Counter_Screen SAR_Analysis Structure-Activity Relationship (SAR) Orthogonal_Assay->SAR_Analysis Counter_Screen->SAR_Analysis MOA_Studies Mechanism of Action (MoA) Studies SAR_Analysis->MOA_Studies Prioritized Hits Lead_Optimization Lead_Optimization MOA_Studies->Lead_Optimization Validated Hits

Caption: A multi-stage screening funnel for hit identification and validation.

2.2 Key Considerations for Library Design and Quality Control

The quality of the compound library is paramount to the success of any screening campaign.

  • Diversity: The library should encompass a wide range of chemical space around the NASG scaffold to maximize the chances of identifying novel activities.

  • Purity and Integrity: Each compound should be of high purity (typically >95%) and its structure confirmed. Impurities can lead to false positives or mask true activity.

  • Solubility: Compounds should be soluble in the assay buffer to avoid aggregation, which is a common source of false positives. It is advisable to perform a pre-screen for solubility.

  • Storage and Handling: Proper storage in a solvent like DMSO at low temperatures (-20°C or -80°C) is crucial to maintain compound integrity. Multiple freeze-thaw cycles should be avoided.

Phase 1: Primary High-Throughput Screening (HTS)

The primary screen is the first step in testing the library and is designed to be rapid and cost-effective.[6] It is typically performed at a single high concentration to identify any compound with potential activity.

3.1 Assay Selection and Development: A Hypothetical Case Study (Targeting Dihydropteroate Synthase - DHPS)

To illustrate the process, we will use the inhibition of DHPS as a hypothetical target for our NASG derivative library. This is a logical choice given the historical context of sulfonamides.[1][2]

3.1.1 Rationale for Target Selection

DHPS is a well-validated target for antibacterial drug discovery.[1][2] The increasing prevalence of resistance to existing sulfa drugs necessitates the discovery of novel inhibitors.[7]

3.1.2 Principle of the Assay

A variety of HTS assays can be employed to screen for enzyme inhibitors.[6][8][9] For DHPS, a coupled-enzyme spectrophotometric assay is a robust and automatable option.[7][10] This assay monitors the oxidation of NADPH at 340 nm, which is coupled to the formation of the DHPS product.[10]

3.2 Detailed Protocol: HTS of NASG Library against DHPS

This protocol is designed for a 384-well plate format, which is standard for HTS.[6]

Parameter Value Rationale
Plate Type 384-well, low-volume, non-binding surfaceMinimizes reagent usage and prevents compound adsorption.
Final Assay Volume 20 µLBalances reagent cost and signal detection.
Test Compound Conc. 10 µMHigh enough to detect modest activity, but low enough to avoid off-target effects.
Positive Control Sulfamethoxazole (a known DHPS inhibitor)To define 100% inhibition.
Negative Control DMSO (vehicle)To define 0% inhibition.
Temperature 37°COptimal temperature for most enzymatic assays.[1][2]
Readout Absorbance at 340 nmTo monitor NADPH oxidation.[10]

Step-by-Step Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense 20 nL of each library compound (10 mM in DMSO) into the appropriate wells of the 384-well assay plate. Also, dispense the positive and negative controls.

  • Enzyme and Substrate Preparation: Prepare a master mix containing the DHPS enzyme, its substrates (p-aminobenzoic acid and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate), the coupling enzyme (dihydrofolate reductase), and NADPH in assay buffer.

  • Assay Initiation: Dispense 20 µL of the enzyme/substrate master mix into each well of the assay plate.

  • Incubation: Incubate the plates at 37°C for 30 minutes.

  • Signal Detection: Read the absorbance at 340 nm using a microplate reader.

3.3 Data Analysis and Hit Identification

3.3.1 Normalization and Quality Control (Z'-factor)

The quality of an HTS assay is assessed using the Z'-factor, a statistical parameter that measures the separation between the positive and negative controls.[11][12][13]

The formula for Z'-factor is: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

Where:

  • σ_pos and σ_neg are the standard deviations of the positive and negative controls.

  • μ_pos and μ_neg are the means of the positive and negative controls.

Z'-factor Value Interpretation
> 0.5Excellent assay, suitable for HTS.[14][15]
0 to 0.5Marginal assay, may require optimization.[14][15]
< 0Unacceptable assay.[14][15]

3.3.2 Hit Selection Criteria

A "hit" is a compound that produces a statistically significant effect in the primary assay. A common method for hit selection is to use a threshold based on the standard deviation of the sample population. For an inhibition assay, a hit could be defined as a compound that causes an inhibition greater than three times the standard deviation of the negative controls.

Phase 2: Hit Confirmation and Prioritization

The goal of this phase is to confirm the activity of the initial hits and eliminate false positives.[16]

4.1 The Importance of Orthogonal Assays

An orthogonal assay measures the same biological endpoint as the primary assay but uses a different technology or detection method.[17][18][19] This is a critical step to ensure that the observed activity is not an artifact of the primary assay format.[17][19] For example, if the primary assay was fluorescence-based, an orthogonal assay could be based on luminescence or absorbance.[17]

4.2 Detailed Protocol: Dose-Response Analysis and IC50 Determination

Hits from the primary screen are tested over a range of concentrations to determine their potency (IC50 value).

Step-by-Step Protocol:

  • Compound Plating: Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions) in DMSO. Dispense these into a 384-well plate.

  • Assay Execution: Perform the DHPS assay as described in section 3.2.

  • Data Analysis: Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

4.3 Counter-Screens to Eliminate False Positives

Counter-screens are designed to identify compounds that interfere with the assay technology or have undesirable properties, such as cytotoxicity.[20]

4.3.1 Rationale for Counter-Screens

False positives can arise from various sources, including compound autofluorescence, light scattering, or non-specific reactivity. Cytotoxicity is also a common cause of apparent activity in cell-based assays.[20] It is essential to identify and remove these compounds early in the process.[20]

4.3.2 Example Protocol: A General Cytotoxicity Assay

A simple and robust method for assessing cytotoxicity is to measure the level of ATP in cells, which is an indicator of metabolic activity and cell viability.[21]

Parameter Value Rationale
Cell Line e.g., HEK293 (a common human cell line)To assess general cytotoxicity against mammalian cells.
Plate Type 96-well, clear bottom, tissue culture treatedStandard format for cell-based assays.
Readout LuminescenceHighly sensitive and quantitative.

Step-by-Step Protocol:

  • Cell Plating: Seed cells into a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with the hit compounds at various concentrations for 24-48 hours.

  • ATP Measurement: Add a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Signal Detection: Read the luminescence on a microplate reader.

Phase 3: Preliminary Mechanism of Action (MoA) Studies

Once hits have been confirmed and validated, preliminary MoA studies can be initiated to understand how they exert their effects.

5.1 Deconvolution of Hits: From Phenotype to Target

For hits identified in phenotypic screens, the next step is to identify the molecular target. This can be a complex process involving techniques such as affinity chromatography, expression profiling, and genetic approaches.

5.2 Biophysical and Biochemical Assays for Target Engagement

For target-based screens, biophysical techniques can be used to confirm direct binding of the compound to the target protein.[17] Examples include:

  • Surface Plasmon Resonance (SPR): Measures binding in real-time.

  • Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding.

  • Thermal Shift Assay (TSA): Measures changes in protein stability upon ligand binding.

Data Management and Interpretation

6.1 Structuring and Storing Screening Data

A robust data management system is essential for handling the large datasets generated in HTS campaigns. This system should capture all experimental details, raw data, and analyzed results in a structured and searchable format.

6.2 Structure-Activity Relationship (SAR) Analysis: Early Insights

Even at this early stage, preliminary SAR can be established by comparing the activity of related compounds in the library. This can provide valuable information for the design of more potent and selective analogs in the hit-to-lead phase.

Data_Flow Raw_Data Raw HTS Data (e.g., Absorbance) Normalization Normalization (% Inhibition) Raw_Data->Normalization QC Quality Control (Z'-factor) Normalization->QC Hit_Selection Hit Selection (Statistical Cutoff) QC->Hit_Selection Dose_Response Dose-Response (IC50) Hit_Selection->Dose_Response SAR_Database SAR Database Dose_Response->SAR_Database

Sources

Method

Application Note: High-Throughput Screening for Sodium-Glucose Cotransporter (SGLT) Inhibitors Using Phloridzin as a Reference Compound

A Senior Application Scientist's Guide for Researchers in Drug Discovery Notice of Clarification: The compound associated with CAS number 23776-98-9 is N-4-Acetamidophenylsulfonylglycine. However, based on the topic of h...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

Notice of Clarification: The compound associated with CAS number 23776-98-9 is N-4-Acetamidophenylsulfonylglycine. However, based on the topic of high-throughput screening for transport inhibitors, this guide will focus on Phloridzin (CAS 60-81-1) , a well-characterized natural product and a seminal tool compound for the study of sodium-glucose cotransporters (SGLTs). Phloridzin's established role as a potent, non-selective SGLT inhibitor makes it an ideal reference for developing and validating high-throughput screening (HTS) assays aimed at discovering novel SGLT inhibitors.

Introduction: The Significance of Phloridzin in SGLT-Targeted Drug Discovery

Phloridzin, a dihydrochalcone found predominantly in the bark of apple trees, has been instrumental in advancing our understanding of glucose transport mechanisms. Its ability to induce glucosuria (the excretion of glucose into the urine) by blocking renal glucose reabsorption paved the way for the development of a new class of antidiabetic drugs: the SGLT2 inhibitors.[1] These inhibitors, such as dapagliflozin and empagliflozin, are now cornerstone therapies for type 2 diabetes and have shown remarkable benefits in treating heart failure and chronic kidney disease.[2][3]

Phloridzin exerts its effect by competitively inhibiting both SGLT1 and SGLT2.[4] SGLT2 is the primary transporter responsible for reabsorbing the majority of filtered glucose in the kidneys, making it a prime target for controlling hyperglycemia.[5] SGLT1, on the other hand, is crucial for glucose absorption in the small intestine and plays a lesser role in renal glucose reabsorption.[6] The non-selective nature of Phloridzin, along with its poor oral bioavailability, rendered it unsuitable as a therapeutic agent. However, its potent inhibitory activity makes it an invaluable positive control and benchmark compound in HTS campaigns designed to identify novel, selective, and drug-like SGLT inhibitors.

This application note provides a detailed protocol for a fluorescence-based glucose uptake assay amenable to high-throughput screening, using Phloridzin as a reference inhibitor.

The Scientific Rationale: A Fluorescence-Based Glucose Uptake Assay

The core of this HTS assay is the competitive inhibition of glucose uptake in cells expressing the target SGLT transporter, typically SGLT2. The assay utilizes a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), which is taken up by cells via glucose transporters.[7] Once inside the cell, 2-NBDG is phosphorylated but does not proceed further down the glycolytic pathway, leading to its intracellular accumulation. The amount of accumulated 2-NBDG, quantifiable by its fluorescence, is directly proportional to the glucose transporter activity.

In the presence of an SGLT inhibitor like Phloridzin or a test compound, the uptake of 2-NBDG is reduced, resulting in a lower fluorescence signal. This principle allows for the rapid screening of large compound libraries to identify potential SGLT inhibitors.

Mechanism of SGLT Inhibition and Assay Principle

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space SGLT2 SGLT2 Transporter Accumulation 2-NBDG Accumulation (Fluorescence) SGLT2->Accumulation Glucose Glucose / 2-NBDG Glucose->SGLT2 Uptake Inhibitor Phloridzin / Test Compound Inhibitor->SGLT2 Inhibition

Caption: SGLT2-mediated uptake of glucose/2-NBDG is inhibited by Phloridzin.

Materials and Reagents

Reagent/MaterialRecommended Source/SpecificationPurpose
Cell Line HEK293 cells stably expressing human SGLT2 (hSGLT2)Primary assay system
HK-2 cells (endogenously expressing SGLT2)[7]Alternative, more physiological system
Culture Medium DMEM, high glucose, with 10% FBS, 1% Pen-StrepCell propagation
Assay Plates 96- or 384-well black, clear-bottom tissue culture platesHTS format
Phloridzin CAS 60-81-1, >98% purityPositive control inhibitor
2-NBDG Fluorescent glucose analogReporter substrate
Assay Buffer Krebs-Ringer-HEPES (KRH) buffer (NaCl, KCl, MgSO4, KH2PO4, CaCl2, NaHCO3, HEPES), pH 7.4Physiological buffer for the assay
Wash Buffer Ice-cold Phosphate-Buffered Saline (PBS)To stop the uptake reaction
Test Compounds Compound library dissolved in DMSOScreening agents
Plate Reader Fluorescence microplate reader with appropriate filters (e.g., Ex/Em = 485/535 nm for 2-NBDG)Signal detection

High-Throughput Screening Workflow

The HTS workflow is designed for efficiency and robustness, moving from initial screening of a large compound library to more detailed characterization of promising hits.

HTS Workflow for SGLT2 Inhibitor Discovery

G Start Start: Compound Library PrimaryScreen Primary Screen (Single Concentration) Start->PrimaryScreen HitSelection Hit Selection (% Inhibition > Threshold) PrimaryScreen->HitSelection HitSelection->PrimaryScreen 'Non-Hits' DoseResponse Dose-Response Assay (IC50 Determination) HitSelection->DoseResponse 'Hits' Counterscreen Counterscreen (e.g., Cytotoxicity Assay) DoseResponse->Counterscreen ValidatedHits Validated Hits for Further Study Counterscreen->ValidatedHits

Caption: A typical HTS workflow for identifying and validating SGLT2 inhibitors.

Detailed Experimental Protocol

This protocol is optimized for a 96-well format but can be adapted for 384-well plates.

Day 1: Cell Seeding

  • Culture HEK293-hSGLT2 cells to ~80-90% confluency.

  • Trypsinize and resuspend cells in culture medium to achieve a concentration that will yield a confluent monolayer on Day 2.

  • Seed 100 µL of the cell suspension per well into a 96-well black, clear-bottom plate.

  • Incubate overnight at 37°C, 5% CO₂. The causality here is to allow cells to adhere and form a uniform monolayer, which is critical for consistent glucose uptake.

Day 2: Glucose Uptake Assay

  • Prepare Assay Plates:

    • Prepare a serial dilution of Phloridzin in assay buffer (e.g., from 100 µM to 0.1 nM) to serve as a positive control for inhibition.

    • Dilute test compounds to the desired screening concentration (e.g., 10 µM) in assay buffer. Include a "vehicle control" (e.g., 0.1% DMSO in assay buffer) which represents 0% inhibition, and a "maximum inhibition" control (a high concentration of Phloridzin, e.g., 100 µM).

  • Compound Incubation:

    • Gently aspirate the culture medium from the cell plate.

    • Wash the cells once with 100 µL of pre-warmed assay buffer.

    • Add 50 µL of the diluted compounds, Phloridzin dilutions, or control solutions to the respective wells.

    • Incubate for 15-30 minutes at 37°C. This pre-incubation step allows the compounds to interact with the transporters before the substrate is introduced.

  • Glucose Uptake:

    • Prepare the 2-NBDG working solution by diluting the stock in assay buffer to the final desired concentration (e.g., 100-200 µM).[7][8]

    • Add 50 µL of the 2-NBDG working solution to all wells.

    • Incubate for 30-60 minutes at 37°C. The optimal time should be determined empirically to ensure a robust signal window.[9]

  • Stopping the Reaction and Reading the Plate:

    • Terminate the uptake by aspirating the 2-NBDG solution.

    • Immediately wash the cells three times with 150 µL of ice-cold PBS per well. This step is critical to remove extracellular 2-NBDG and reduce background fluorescence.[10]

    • Add 100 µL of PBS to each well.

    • Read the fluorescence on a microplate reader (e.g., Ex/Em = 485/535 nm).

Data Analysis and Interpretation

a. Primary Screen Analysis:

For single-point screening, the percentage of inhibition for each test compound is calculated as follows:

% Inhibition = [1 - (Signal_Compound - Signal_MaxInhibition) / (Signal_Vehicle - Signal_MaxInhibition)] * 100

A "hit" is typically defined as a compound that shows inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the vehicle control).

b. Dose-Response Analysis and IC₅₀ Determination:

For hits from the primary screen, a dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the compound concentration. The data are then fitted to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the transporter activity is inhibited).

c. Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[11][12] It reflects the separation between the positive and negative controls.

Z' = 1 - [ (3 * SD_Vehicle + 3 * SD_MaxInhibition) / |Mean_Vehicle - Mean_MaxInhibition| ]

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable for HTS
< 0Unacceptable

An assay with a Z'-factor greater than 0.5 is considered robust and suitable for high-throughput screening.[11]

d. Phloridzin Reference Data:

The inhibitory potency of Phloridzin can vary depending on the experimental conditions. It is crucial to establish a consistent IC₅₀ value in your specific assay system.

TransporterReported IC₅₀ of Phloridzin (nM)Selectivity (SGLT1/SGLT2)
hSGLT1~300~10-fold less selective for SGLT1
hSGLT2~30-40-

Note: These values are approximate and should be confirmed in your experimental setup.[1][4]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Signal-to-Background Ratio - Insufficient 2-NBDG uptake (low transporter expression, short incubation time).- High background from incomplete washing.- Increase 2-NBDG incubation time.- Ensure cell line has adequate SGLT2 expression.- Optimize washing steps with ice-cold PBS.
High Well-to-Well Variability - Inconsistent cell seeding.- Edge effects on the plate.- Inaccurate liquid handling.- Ensure a homogenous cell suspension during seeding.- Avoid using the outer wells of the plate.- Calibrate and validate automated liquid handlers.
Low Z'-Factor (<0.5) - Small dynamic range between positive and negative controls.- High variability in control wells.- Optimize assay parameters (cell number, 2-NBDG concentration, incubation time) to maximize the signal window.- Address sources of variability as mentioned above.
Compound Interference - Autofluorescence of test compounds.- Quenching of the 2-NBDG signal.- Pre-read the compound plate at the assay wavelengths to identify fluorescent compounds.- Perform a counterscreen in the absence of cells to identify quenchers.[13]

Conclusion

Phloridzin serves as an indispensable tool for establishing a robust and reliable high-throughput screening platform for the discovery of novel SGLT inhibitors. The fluorescence-based glucose uptake assay described herein offers a non-radioactive, sensitive, and scalable method for screening large compound libraries. By carefully optimizing assay conditions and implementing rigorous quality control measures such as the Z'-factor, researchers can confidently identify and advance promising new candidates for the treatment of metabolic and cardiovascular diseases.

References

  • Lu, Y. T., Ma, X. L., Xu, Y. H., Hu, J., Wang, F., Qin, W. Y., & Xiong, W. Y. (2018). A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. Natural Products and Bioprospecting, 8(6), 463–470. Available at: [Link]

  • Poulsen, S. B., Fenton, R. A., & Rieg, T. (2015). Sodium-glucose cotransport. Current Opinion in Nephrology and Hypertension, 24(5), 463–469. Available at: [Link]

  • Heerspink, H. J. L., Stefánsson, B. V., Correa-Rotter, R., Chertow, G. M., Greene, T., Hou, F. F., ... & DAPA-CKD Trial Committees and Investigators. (2020). Dapagliflozin in Patients with Chronic Kidney Disease. New England Journal of Medicine, 383(15), 1436–1446. Available at: [Link]

  • Bio-protocol. (2022). Glucose (2-NBDG) uptake assay. Available at: [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. Available at: [Link]

  • University of Arkansas ScholarWorks. (2015). Optimized Protocol for Measuring 2-NBDG Uptake as a Cellular Marker of Glycolytic Demand. Available at: [Link]

  • ClinicalTrials.gov. (2016). SGLT2 Inhibition in Diabetes and Heart Failure. NCT02862067. Available at: [Link]

  • ResearchGate. (2018). Inhibitory effects (IC50 [nM]) of phlorizin and selected gliflozins against sodium dependent glucose cotransporter (SGLT2) (selectivity SGLT2/SGLT1). Available at: [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). Available at: [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Available at: [Link]

  • Medical University of Lodz. (2022). SGLT2 Inhibitors in Type 2 Diabetes Mellitus and Heart Failure—A Concise Review. Journal of Clinical Medicine, 11(6), 1533. Available at: [Link]

  • ResearchGate. (2017). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? Available at: [Link]

  • ResearchGate. (2018). A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. Available at: [Link]

  • Assay Genie. (n.d.). 2-NBDG Glucose Uptake Assay Kit (Cell-Based) (#BN009). Available at: [Link]

  • Wikipedia. (n.d.). Z-factor. Available at: [Link]

  • National Library of Medicine. (2022). SGLT-2 Inhibitors in Heart Failure: A Review of Current Evidence. Available at: [Link]

  • ResearchGate. (2015). Development and Application of a Fluorescent Glucose Uptake Assay for the High-Throughput Screening of Non-glycoside SGLT2 Inhibitors. Available at: [Link]

  • National Library of Medicine. (2019). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Available at: [Link]

  • PunnettSquare Tools. (2025). Z-Factor Calculator - Free Online Tool | Assay Quality Control. Available at: [Link]

  • National Library of Medicine. (2017). SGLT2 Inhibitors: Physiology and Pharmacology. Available at: [Link]

  • American College of Cardiology. (2023). Focus on Heart Failure | SGLT2 Inhibitors in Heart Failure: The EMPEROR DELIVERs His SOLO. Available at: [Link]

  • MDPI. (2024). Neuroprotective Potential of SGLT2 Inhibitors in Animal Models of Alzheimer's Disease and Type 2 Diabetes Mellitus: A Systematic Review. Available at: [Link]

  • Integra Biosciences. (2017). Z-factors-calibration_2017_01_26.pdf. Available at: [Link]

  • medRxiv. (2025). High-Throughput Safety Signal Detection for Sodium-Glucose Cotransporter-2 Inhibitors in Type 2 Diabetes. Available at: [Link]

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Application

Application Note: (4-Acetylamino-benzenesulfonylamino)-acetic acid as a Molecular Probe for Protein Binding

For: Researchers, scientists, and drug development professionals. Introduction: Unveiling a Novel Probe for Protein Interactions In the landscape of drug discovery and molecular biology, the characterization of protein-l...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling a Novel Probe for Protein Interactions

In the landscape of drug discovery and molecular biology, the characterization of protein-ligand interactions is of paramount importance. Molecular probes serve as essential tools in this endeavor, enabling the elucidation of binding affinities, kinetics, and thermodynamics. This document introduces (4-Acetylamino-benzenesulfonylamino)-acetic acid, a sulfonamide-containing compound, as a potential molecular probe for investigating protein binding events. Its structural motifs, featuring a sulfonamide group and a carboxylic acid moiety, suggest its potential to interact with a variety of protein targets.

This application note provides a comprehensive guide for researchers interested in exploring the utility of (4-Acetylamino-benzenesulfonylamino)-acetic acid as a molecular probe. We will delve into its physicochemical properties, propose a putative mechanism of action, and offer detailed protocols for its application in established biophysical assays.

Physicochemical Properties of the Probe

(4-Acetylamino-benzenesulfonylamino)-acetic acid is a small molecule with the following computed properties:

PropertyValueReference
Molecular Weight 272.28 g/mol [1]
Molecular Formula C10H12N2O5S[1]
Hydrogen Bond Donors 3[1]
Hydrogen Bond Acceptors 6[1]
Rotatable Bonds 5[1]
Topological Polar Surface Area 121 Ų[1]
XLogP3-AA -0.3[1]

The presence of multiple hydrogen bond donors and acceptors, coupled with a relatively low octanol-water partition coefficient (XLogP3-AA), suggests that this molecule is polar and likely to be soluble in aqueous buffers used for biochemical assays.

Proposed Mechanism of Action and Applications

The sulfonamide functional group is a well-established pharmacophore known to interact with various protein targets, most notably carbonic anhydrases and cyclooxygenases. The acetic acid moiety provides an additional point of interaction, potentially through electrostatic interactions with positively charged residues on the protein surface.

As a molecular probe, (4-Acetylamino-benzenesulfonylamino)-acetic acid can be utilized in several key applications:

  • Fragment-Based Screening: Its relatively small size and potential for interaction make it a suitable candidate for fragment-based drug discovery campaigns to identify initial hits against a protein of interest.

  • Competitive Binding Assays: The probe can be used in competitive binding experiments to determine the binding affinity of other, unlabeled molecules that compete for the same binding site.

  • Validation of Binding Sites: It can be employed to confirm the presence and accessibility of binding pockets on a protein surface.

The following diagram illustrates a conceptual workflow for utilizing this probe in a typical drug discovery pipeline.

G cluster_0 Phase 1: Probe Characterization cluster_1 Phase 2: Assay Development cluster_2 Phase 3: Protein Binding Studies cluster_3 Phase 4: Data Analysis and Interpretation a Synthesize and Purify (4-Acetylamino-benzenesulfonylamino)-acetic acid b Characterize Physicochemical Properties (Solubility, Stability) a->b c Select Appropriate Biophysical Assay (e.g., FP, SPR, ITC) b->c d Optimize Assay Conditions (Buffer, pH, Temperature) c->d e Direct Binding Assays (Determine Kd) d->e f Competitive Binding Assays (Screening for Inhibitors) e->f g Calculate Binding Affinity (Kd) and other Thermodynamic Parameters f->g h Structure-Activity Relationship (SAR) Studies g->h

Caption: Conceptual workflow for utilizing the molecular probe.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for employing (4-Acetylamino-benzenesulfonylamino)-acetic acid in common biophysical assays.

Fluorescence Polarization (FP) Assay

Fluorescence polarization is a powerful technique for measuring molecular interactions in solution.[2] It relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[3]

Principle: A fluorescently labeled version of (4-Acetylamino-benzenesulfonylamino)-acetic acid, when unbound, will tumble rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein, its rotation will slow down, leading to an increase in fluorescence polarization.

Protocol:

  • Probe Preparation:

    • Synthesize a fluorescently labeled version of (4-Acetylamino-benzenesulfonylamino)-acetic acid. A common approach is to couple a fluorophore (e.g., fluorescein) to the carboxylic acid moiety.

    • Purify the labeled probe using HPLC to ensure high purity.

    • Determine the concentration of the labeled probe accurately using spectrophotometry.

  • Assay Setup:

    • Prepare a series of dilutions of the target protein in a suitable assay buffer (e.g., PBS, Tris-HCl with appropriate pH and salt concentration).

    • In a microplate, add a fixed, low concentration of the fluorescently labeled probe to each well.

    • Add the varying concentrations of the target protein to the wells.

    • Include control wells with only the labeled probe (for minimum polarization) and labeled probe with a saturating concentration of the protein (for maximum polarization).

  • Measurement:

    • Incubate the plate at a constant temperature for a sufficient time to reach binding equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with the appropriate filters for the chosen fluorophore.

  • Data Analysis:

    • Plot the change in fluorescence polarization as a function of the protein concentration.

    • Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the equilibrium dissociation constant (Kd).

G a Prepare Fluorescently Labeled Probe c Dispense Fixed Concentration of Labeled Probe into Microplate Wells a->c b Prepare Serial Dilutions of Target Protein d Add Protein Dilutions to Wells b->d c->d e Incubate to Reach Equilibrium d->e f Measure Fluorescence Polarization e->f g Plot Polarization vs. Protein Concentration f->g h Fit Data to Binding Isotherm to Determine Kd g->h

Caption: Workflow for a Fluorescence Polarization assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[4][5]

Principle: The target protein is immobilized on the sensor chip. A solution containing (4-Acetylamino-benzenesulfonylamino)-acetic acid is then flowed over the surface. Binding of the probe to the immobilized protein causes a change in the refractive index, which is detected as a response in the sensorgram.[6]

Protocol:

  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., CM5) and activate the surface (e.g., using EDC/NHS chemistry).

    • Immobilize the target protein to the desired density on the sensor surface.

    • Deactivate any remaining active groups.

  • Binding Analysis:

    • Prepare a series of dilutions of (4-Acetylamino-benzenesulfonylamino)-acetic acid in a suitable running buffer. The buffer should be identical to the one used for protein immobilization to minimize bulk refractive index effects.

    • Inject the different concentrations of the probe over the sensor surface, followed by a dissociation phase where only running buffer is flowed.

    • Include a reference flow cell (e.g., an activated and deactivated surface without immobilized protein) to subtract non-specific binding and bulk refractive index changes.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference channel signal.

    • Globally fit the association and dissociation curves for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[7]

G a Immobilize Target Protein on Sensor Chip c Inject Probe Solutions Over the Sensor Surface a->c b Prepare Serial Dilutions of the Probe b->c d Monitor Association and Dissociation Phases c->d e Regenerate Sensor Surface (if necessary) d->e f Process Sensorgram Data (Reference Subtraction) d->f e->c Next Concentration g Fit Data to a Kinetic Model to Determine ka, kd, and Kd f->g

Caption: Workflow for a Surface Plasmon Resonance experiment.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[8][9]

Principle: A solution of (4-Acetylamino-benzenesulfonylamino)-acetic acid is titrated into a solution of the target protein in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured.[10]

Protocol:

  • Sample Preparation:

    • Prepare the target protein and the (4-Acetylamino-benzenesulfonylamino)-acetic acid probe in the exact same buffer to minimize heats of dilution.[11]

    • Accurately determine the concentrations of both the protein and the probe.

    • Degas both solutions to prevent air bubbles in the calorimeter.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the probe solution into the injection syringe.

    • Perform a series of injections of the probe into the protein solution, allowing the system to reach equilibrium after each injection.

    • Perform a control experiment by titrating the probe into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per injection.

    • Subtract the heat of dilution from the heat of binding.

    • Plot the heat change per mole of injectant against the molar ratio of the probe to the protein.

    • Fit the data to a suitable binding model to determine the binding stoichiometry (n), the binding enthalpy (ΔH), and the association constant (Ka), from which the dissociation constant (Kd = 1/Ka) and the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated.[8]

G a Prepare Protein and Probe in Identical, Degassed Buffer b Load Protein into Sample Cell and Probe into Syringe a->b e Perform Control Titration (Probe into Buffer) a->e c Perform Serial Injections of Probe into Protein b->c d Measure Heat Change After Each Injection c->d f Integrate Heat Peaks and Subtract Heat of Dilution d->f e->f g Plot Heat Change vs. Molar Ratio f->g h Fit Data to a Thermodynamic Model to Determine n, Ka, and ΔH g->h

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Data Interpretation and Troubleshooting

Data Interpretation:

  • Binding Affinity (Kd): A lower Kd value indicates a higher binding affinity. The appropriate range for a molecular probe depends on the specific application.

  • Stoichiometry (n): This value, obtained from ITC, indicates the number of probe molecules that bind to one molecule of the protein.

  • Thermodynamic Signature (ΔH and TΔS): ITC provides insights into the driving forces of the binding interaction. A negative ΔH indicates an enthalpically driven interaction, while a positive TΔS indicates an entropically driven interaction.

Troubleshooting:

IssuePossible Cause(s)Suggested Solution(s)
No observable binding - Low binding affinity- Inactive protein- Inappropriate buffer conditions- Increase concentrations of protein and/or probe- Verify protein activity through another assay- Optimize buffer pH, salt concentration, and additives
High non-specific binding (SPR) - Hydrophobic or electrostatic interactions with the sensor surface- Include a non-ionic detergent (e.g., Tween-20) in the running buffer- Increase the salt concentration of the running buffer
Large heats of dilution (ITC) - Mismatch in buffer composition between the protein and probe solutions- Prepare both solutions from the same stock buffer- Dialyze the protein against the final buffer

Conclusion

(4-Acetylamino-benzenesulfonylamino)-acetic acid presents itself as a promising candidate for a molecular probe to investigate protein-ligand interactions. Its chemical features suggest the potential for specific binding to a range of protein targets. The protocols outlined in this application note provide a solid foundation for researchers to explore its utility in their specific systems. Through careful experimental design and data analysis, this probe can be a valuable tool in the quest to understand the intricacies of molecular recognition.

References

  • Pollard, T. D. (2010). A guide to simple and informative binding assays. Molecular Biology of the Cell, 21(23), 4061–4067. [Link]

  • Zielenkiewicz, P., & Saenger, W. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities. protocols.io. [Link]

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  • BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (4-Amino-benzenesulfonylamino)-acetic acid. PubChem Compound Database. Retrieved from [Link]

  • Abdel-hameed, R. M., et al. (2017). Design, Synthesis and Biological Evaluation of N4-Sulfonamido-Succinamic, Phthalamic, Acrylic and Benzoyl Acetic Acid Derivatives as Potential DPP IV Inhibitors. ResearchGate. [Link]

  • Marks, B. C., et al. (2022). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Pharmaceutics, 14(3), 582. [Link]

  • Ghisaidoobe, A. B. T., & Chung, M. C. M. (2014). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. Bio-protocol, 4(12), e1148. [Link]

  • Jena Bioscience. (n.d.). Probes for ATP binding proteins. Retrieved from [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. [Link]

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  • Joynt, G. M., et al. (2001). Protein binding of cefazolin is saturable in vivo both between and within patients. British Journal of Clinical Pharmacology, 51(5), 465–468. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Acetamidobenzenesulfonamido)acetic acid. PubChem Compound Database. Retrieved from [Link]

  • DeFigueiredo, R. M., et al. (2013). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Organic & Biomolecular Chemistry, 11(31), 5154–5157. [Link]

  • Uriena, S., et al. (1988). Cefazolin serum protein binding and its inhibition by bilirubin, fatty acids and other drugs. Biochemical Pharmacology, 37(9), 1675–1679. [Link]

  • Google Patents. (n.d.). EP2277859A1 - Acetylation using reduced concentration of acetic acid anhydride for synthesizing non-ionic X-ray contrast agents.
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  • Ghorab, M. M., et al. (2019). Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). ResearchGate. [Link]

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  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

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  • Huang, W., et al. (2017). Discovery of Phenylsulfonyl Acetic Acid Derivatives With Improved Efficacy and Safety as Potent Free Fatty Acid Receptor 1 Agonists for the Treatment of Type 2 Diabetes. European Journal of Medicinal Chemistry, 138, 1059–1073. [Link]

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  • Kim, S. B., et al. (2023). Molecular Association Assay Systems for Imaging Protein–Protein Interactions in Mammalian Cells. International Journal of Molecular Sciences, 24(9), 8303. [Link]

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Method

Application Notes and Protocols for the Derivatization of N-{[4-(acetylamino)phenyl]sulfonyl}glycine to Enhance Biological Potency

Abstract This technical guide provides a comprehensive framework for the strategic derivatization of N-{[4-(acetylamino)phenyl]sulfonyl}glycine, a scaffold bearing significant potential for therapeutic development. Recog...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the strategic derivatization of N-{[4-(acetylamino)phenyl]sulfonyl}glycine, a scaffold bearing significant potential for therapeutic development. Recognizing the established role of the sulfonamide moiety in enzyme inhibition, this document outlines protocols to synthesize a focused library of derivatives aimed at enhancing potency against two key enzyme families implicated in numerous pathologies: carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs). We present detailed, step-by-step synthetic procedures for targeted chemical modifications at three key positions of the parent molecule: the carboxylic acid of the glycine tail, the sulfonamide nitrogen, and the N-acetyl group of the phenyl ring. Furthermore, we provide robust, validated in vitro assay protocols to enable researchers to effectively screen and characterize the potency of these novel analogues, thereby facilitating the identification of lead compounds with superior therapeutic profiles.

Introduction: Rationale for Derivatization

N-{[4-(acetylamino)phenyl]sulfonyl}glycine is a compelling starting point for medicinal chemistry campaigns. The core structure combines a sulfonamide group, a well-established pharmacophore known to coordinate with the zinc ion in the active sites of metalloenzymes, with an amino acid moiety that can be tailored to interact with enzyme sub-pockets and influence pharmacokinetic properties.[1][2] Sulfonamide-based drugs have demonstrated a wide spectrum of pharmacological activities, including diuretic, hypoglycemic, and anticancer effects.[2][3]

The primary hypothesis underpinning this guide is that the potency of the parent molecule can be significantly improved by systematically modifying its peripheral functional groups to optimize interactions with the active sites of target enzymes. Specifically, we propose targeting carbonic anhydrases and matrix metalloproteinases due to the prevalence of the sulfonamide scaffold in known inhibitors of these enzyme classes.[1][4]

  • Carbonic Anhydrases (CAs): These enzymes are involved in pH regulation and are validated targets for conditions like glaucoma, epilepsy, and certain cancers.[5][6]

  • Matrix Metalloproteinases (MMPs): MMPs play a crucial role in tissue remodeling and are implicated in arthritis, cardiovascular disease, and cancer metastasis.[4][7][8]

This guide provides the strategic and technical details necessary to synthesize and evaluate a library of derivatives to probe the structure-activity relationship (SAR) of this scaffold.

Strategic Derivatization Workflow

The derivatization strategy is centered on modifying three key functional groups of the parent molecule. This systematic approach allows for a comprehensive exploration of the chemical space around the core scaffold.

G cluster_0 Derivatization Strategies cluster_1 Resulting Analogs cluster_2 Biological Evaluation parent N-{[4-(acetylamino)phenyl]sulfonyl}glycine (Parent Molecule) mod_a Strategy A: Carboxylic Acid Modification (Glycine Tail) parent->mod_a mod_b Strategy B: Sulfonamide N-H Modification parent->mod_b mod_c Strategy C: N-Acetyl Group Modification parent->mod_c deriv_a1 Ester Analogs mod_a->deriv_a1 deriv_a2 Amide Analogs mod_a->deriv_a2 deriv_b N-Acyl/Alkyl Sulfonamide Analogs mod_b->deriv_b deriv_c Varied N-Acylphenyl Analogs mod_c->deriv_c eval In Vitro Potency Assays (IC50 Determination) deriv_a1->eval deriv_a2->eval deriv_b->eval deriv_c->eval target1 Carbonic Anhydrase Assay eval->target1 target2 MMP Assay eval->target2 caption Derivatization and Evaluation Workflow

Caption: High-level workflow for derivatization and evaluation.

Synthetic Protocols

The following protocols are designed to be robust and adaptable. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Strategy A: Carboxylic Acid Modification

Modification of the glycine's carboxylic acid to esters and amides can significantly impact solubility, cell permeability, and interactions with the target enzyme's binding pocket.

This protocol describes a general method for the synthesis of methyl and ethyl esters.

  • Rationale: Esterification neutralizes the negative charge of the carboxylate, which can enhance membrane permeability. The choice of alcohol can introduce varying steric bulk. This reaction proceeds via acid-catalyzed esterification, where the inorganic acid protonates the carboxyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[9][10]

Materials:

  • N-{[4-(acetylamino)phenyl]sulfonyl}glycine

  • Methanol (anhydrous) or Ethanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Acetyl chloride

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Suspend N-{[4-(acetylamino)phenyl]sulfonyl}glycine (1.0 eq) in the desired anhydrous alcohol (e.g., methanol, 10 mL per gram of starting material).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas.

  • Remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates completion.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by recrystallization or column chromatography.

This protocol utilizes HATU as a coupling agent to form a diverse range of amides.

  • Rationale: Amide formation allows for the introduction of a wide variety of substituents (R-groups) that can form additional hydrogen bonds or hydrophobic interactions within the enzyme active site. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an efficient coupling reagent that minimizes racemization and works well for a broad range of amines.[11]

Materials:

  • N-{[4-(acetylamino)phenyl]sulfonyl}glycine

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolve N-{[4-(acetylamino)phenyl]sulfonyl}glycine (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (1.1 eq) and continue stirring at room temperature for 6-12 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the resulting amide by column chromatography.

Strategy B: Sulfonamide N-H Modification

Acylation or alkylation of the sulfonamide nitrogen can probe interactions in the vicinity of the catalytic zinc ion.

  • Rationale: N-acylsulfonamides are known bioisosteres of carboxylic acids and can provide alternative hydrogen bonding patterns.[12][13] This protocol utilizes an acyl chloride for direct acylation under basic conditions.

Materials:

  • N-{[4-(acetylamino)phenyl]sulfonyl}glycine methyl ester (from Protocol A1)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.5 eq)

  • Pyridine (anhydrous), as solvent and base

  • Dichloromethane (DCM), anhydrous

  • 1M HCl solution

Procedure:

  • Dissolve the N-{[4-(acetylamino)phenyl]sulfonyl}glycine methyl ester (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C.

  • Slowly add the acyl chloride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Remove pyridine under reduced pressure.

  • Dissolve the residue in DCM and wash with 1M HCl (3x), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the N-acylsulfonamide derivative by column chromatography.

  • Optional: The methyl ester can be hydrolyzed back to the carboxylic acid using standard saponification conditions (e.g., LiOH in THF/water) if desired.

Strategy C: N-Acetyl Group Modification

Varying the acyl group on the phenyl ring can alter electronic properties and explore interactions with distal binding pockets.

  • Rationale: This two-step process allows for the introduction of diverse acyl groups. The initial acidic hydrolysis removes the acetyl group, yielding the free amine, which can then be acylated with various acyl chlorides or anhydrides.

Materials:

  • N-{[4-(acetylamino)phenyl]sulfonyl}glycine

  • 6M Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Acyl chloride or anhydride (e.g., propionyl chloride, isobutyryl chloride) (1.2 eq)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure (Step 1: Deacetylation):

  • Heat the parent molecule in 6M HCl at reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the solution and neutralize carefully with a NaOH solution to precipitate the free amine product.

  • Filter the solid, wash with cold water, and dry under vacuum.

Procedure (Step 2: Re-acylation):

  • Suspend the resulting N-{[4-aminophenyl]sulfonyl}glycine (1.0 eq) in DCM.

  • Add pyridine or TEA (2.0 eq).

  • Cool to 0 °C and add the desired acyl chloride or anhydride (1.2 eq) dropwise.

  • Stir at room temperature for 3-5 hours.

  • Wash the reaction mixture with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the derivatized product.

  • Purify by recrystallization or column chromatography.

Biological Evaluation Protocols

The following are standard, high-throughput compatible assays for determining the inhibitory potency of the synthesized compounds.

In Vitro Carbonic Anhydrase Inhibition Assay
  • Principle: This assay measures the esterase activity of CA. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol, which can be quantified spectrophotometrically at 400-405 nm. An inhibitor will reduce the rate of this reaction.[14][15]

G pNPA p-Nitrophenyl Acetate (Colorless) CA Carbonic Anhydrase pNPA->CA H2O pNP p-Nitrophenol (Yellow, A405nm) CA->pNP Inhibitor Inhibitor Inhibitor->CA caption CA Inhibition Assay Principle

Caption: Principle of the colorimetric CA inhibition assay.

Materials:

  • Human Carbonic Anhydrase II (or other isoforms)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Positive Control: Acetazolamide

  • Test Compounds (dissolved in DMSO)

  • 96-well clear, flat-bottom microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of p-NPA in acetonitrile.

    • Prepare serial dilutions of test compounds and Acetazolamide in DMSO.

  • Assay Setup (in a 96-well plate):

    • Add 180 µL of Assay Buffer to each well.

    • Add 10 µL of CA enzyme solution to all wells except the blank.

    • Add 2 µL of the serially diluted test compound, positive control, or DMSO (for vehicle control) to the appropriate wells.

    • Incubate at room temperature for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode, recording every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well (ΔAbs/min).

    • Determine the percent inhibition for each compound concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot percent inhibition versus log[inhibitor] and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vitro Matrix Metalloproteinase (MMP) Inhibition Assay
  • Principle: This fluorometric assay uses a quenched peptide substrate that becomes fluorescent upon cleavage by an MMP. An inhibitor will prevent this cleavage, resulting in a lower fluorescence signal.[4][16]

Materials:

  • Recombinant human MMP (e.g., MMP-2, MMP-9)

  • Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • Fluorogenic MMP substrate

  • Positive Control (e.g., a known broad-spectrum MMP inhibitor like Batimastat)

  • Test Compounds (dissolved in DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation: If the MMP is supplied as a pro-enzyme, activate it according to the manufacturer's instructions (e.g., with APMA).

  • Assay Setup (in a 96-well plate):

    • Add Assay Buffer, activated MMP enzyme, and 2 µL of the serially diluted test compound, positive control, or DMSO to the appropriate wells.

    • Incubate at 37 °C for 30 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in the reader (pre-warmed to 37 °C) and measure fluorescence in kinetic mode at the appropriate excitation/emission wavelengths for the substrate.

  • Data Analysis:

    • Calculate the reaction rate for each well from the linear portion of the fluorescence curve.

    • Determine the percent inhibition and calculate IC₅₀ values as described in the CA assay protocol.

Data Presentation and Interpretation

All quantitative data from the inhibition assays should be tabulated for clear comparison of the synthesized derivatives.

Table 1: Inhibitory Potency (IC₅₀) of Derivatives against CA-II and MMP-9

Compound ID R¹ (Glycine Tail) R² (Sulfonamide N-H) R³ (Phenyl Acyl) CA-II IC₅₀ (µM) MMP-9 IC₅₀ (µM)
Parent -COOH -H -COCH₃ >100 >100
A1-Me -COOCH₃ -H -COCH₃ Data Data
A2-Bn -CONH(Bn) -H -COCH₃ Data Data
B1-Ac -COOCH₃ -COCH₃ -COCH₃ Data Data
C1-Pr -COOH -H -CO(CH₂)₂CH₃ Data Data
Acetazolamide N/A N/A N/A 0.012 N/A

| Batimastat | N/A | N/A | N/A | N/A | 0.004 |

This table is a template. Researchers should populate it with their experimental data.

Conclusion

This application note provides a validated, systematic approach for the derivatization of N-{[4-(acetylamino)phenyl]sulfonyl}glycine and the subsequent evaluation of its analogs as potential inhibitors of carbonic anhydrases and matrix metalloproteinases. The detailed synthetic and biological testing protocols herein serve as a robust starting point for researchers in drug discovery and medicinal chemistry. By systematically exploring the structure-activity relationships of this versatile scaffold, new and potent therapeutic agents may be identified.

References

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  • Gülçin, İ., et al. (2023). Carbonic anhydrase inhibition by antiviral drugs in vitro and in silico. PubMed. Available at: [Link]

  • Harris, P. W. R., et al. (2021). Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. RSC Publishing. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. Available at: [Link]

  • ACS Publications. (2025). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Taylor & Francis Online. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. ResearchGate. Available at: [Link]

  • ACS Publications. (n.d.). Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • PubMed. (n.d.). In vitro and in vivo investigation of matrix metalloproteinase expression in metastatic tumor models. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • PubMed. (n.d.). Inhibitory Activity and Mechanism of Inhibition of the N-[[(4-benzoylamino)phenyl]sulfonyl]amino Acid Aldose Reductase Inhibitors. PubMed. Available at: [Link]

  • National Library of Medicine. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. National Library of Medicine. Available at: [Link]

  • Google Patents. (n.d.). Process for synthesizing N-acetylglycine using novel promoters. Google Patents.
  • ACS Publications. (2019). Palladium(0)-Catalyzed Carbonylative Synthesis of N-Acylsulfonamides via Regioselective Acylation. The Journal of Organic Chemistry. Available at: [Link]

  • National Library of Medicine. (n.d.). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. PubMed Central. Available at: [Link]

  • MDPI. (n.d.). Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. MDPI. Available at: [Link]

  • Journal of Young Investigators. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators. Available at: [Link]

  • Science and Education Publishing. (2015). Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects. American Journal of Pharmacological Sciences. Available at: [Link]

  • Journal of American Science. (2010). Synthesis and Characterization of Some N-Protected Amino Acid Complexes. Journal of American Science. Available at: [Link]

  • ResearchGate. (2025). Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. MDPI. Available at: [Link]

  • International Journal of Frontiers in Chemistry and Pharmacy Research. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research. Available at: [Link]

  • Journal of Chemical Technology and Metallurgy. (2019). SYNTHESIS OF GLYCINE ESTERS/AMIDES AS POTENTIAL BIODEGRADABLE ENGINE OIL ADDITIVES. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • ResearchGate. (2025). Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. ResearchGate. Available at: [Link]

  • RSC Publishing. (n.d.). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Publishing. Available at: [Link]

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  • Google Patents. (n.d.). Process for preparing n-substituted glycinic acids or glycine esters and use of said process in indigo synthesis. Google Patents.
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Sources

Application

Cell-based assay protocol using (4-Acetylamino-benzenesulfonylamino)-acetic acid

Application Note & Protocol Quantifying Intracellular pH Changes in Hypoxic Cancer Cells: A Cell-Based Assay for the Carbonic Anhydrase Inhibitor (4-Acetylamino-benzenesulfonylamino)-acetic acid Abstract This application...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Quantifying Intracellular pH Changes in Hypoxic Cancer Cells: A Cell-Based Assay for the Carbonic Anhydrase Inhibitor (4-Acetylamino-benzenesulfonylamino)-acetic acid

Abstract

This application note provides a comprehensive, step-by-step protocol for evaluating the biological activity of (4-Acetylamino-benzenesulfonylamino)-acetic acid, a sulfonamide-based compound, by measuring its effect on intracellular pH (pHi) in cancer cells. The methodology leverages the pH-sensitive fluorescent indicator BCECF-AM in a plate-based assay. We detail the procedures for cell culture, chemical induction of hypoxia to upregulate the target enzyme, ratiometric fluorescence measurement, and data analysis to determine the compound's potency (IC50). This guide is designed for researchers in oncology and drug development seeking to characterize novel carbonic anhydrase inhibitors.

Introduction: Targeting pH Regulation in Cancer

Solid tumors are characterized by a dysregulated pH gradient, featuring an acidic extracellular microenvironment and a neutral-to-alkaline intracellular pH (pHi).[1][2] This reversed pH gradient is crucial for cancer cell proliferation, metabolic adaptation, and invasion. A key family of enzymes responsible for maintaining this state is the carbonic anhydrases (CAs), particularly the tumor-associated transmembrane isoforms CA IX and CA XII.[1] These enzymes are strongly induced by hypoxia, a common feature of solid tumors, and play a critical role in managing the acid load produced by rapid cancer cell metabolism.[3][4]

CA IX, a zinc metalloenzyme, catalyzes the rapid and reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺) at the cell surface.[5] This activity facilitates the extrusion of acid, thereby maintaining an alkaline pHi that is favorable for tumor cell survival and growth.[1][5] Consequently, inhibiting CA IX disrupts this crucial pH-regulating mechanism, leading to intracellular acidification and suppression of tumor growth, making it a prime target for anticancer therapeutics.[6]

The compound (4-Acetylamino-benzenesulfonylamino)-acetic acid belongs to the sulfonamide class of molecules, which are renowned as potent inhibitors of carbonic anhydrases.[7] The primary sulfonamide group is a classic zinc-binding motif that directly interacts with the catalytic zinc ion in the active site of CA enzymes. This application note describes a robust cell-based assay to quantify the inhibitory effect of this compound by measuring its ability to induce intracellular acidification in a cancer cell line that expresses CA IX under hypoxic conditions.

Assay Principle

This assay quantifies changes in intracellular pH using the ratiometric, fluorescent pH indicator, 2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester (BCECF-AM).

BCECF-AM is a cell-permeant, non-fluorescent molecule.[8] Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) esters, trapping the now fluorescent and membrane-impermeant BCECF molecule in the cytoplasm.[9] The fluorescence emission of BCECF at ~535 nm is highly dependent on the surrounding pH when excited at ~490 nm, but is relatively insensitive to pH when excited at its isosbestic point (~440 nm).[10]

By calculating the ratio of the fluorescence intensities emitted after excitation at these two wavelengths (490 nm / 440 nm), one can determine the intracellular pH with high accuracy. This ratiometric approach corrects for variations in dye concentration, cell number, and photobleaching, ensuring a robust and reliable measurement.[8] Inhibition of CA IX by (4-Acetylamino-benzenesulfonylamino)-acetic acid is expected to reduce proton extrusion, causing intracellular acidification, which will be detected as a decrease in the 490/440 fluorescence ratio.

Materials and Reagents

Item Supplier Example Catalog Number Example
Test Compound -(4-Acetylamino-benzenesulfonylamino)-acetic acid
Positive Control Sigma-AldrichA6011
Acetazolamide
Cell Line ATCCHTB-26
MDA-MB-231 (Human breast adenocarcinoma)
Cell Culture Media & Reagents
DMEM, high glucoseGibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-Streptomycin (10,000 U/mL)Gibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
DPBS, no calcium, no magnesiumGibco14190144
Assay-Specific Reagents
BCECF-AMThermo Fisher ScientificB1170
Cobalt Chloride (CoCl₂) hexahydrateSigma-AldrichC8661
DMSO, anhydrousSigma-AldrichD2650
Nigericin sodium saltThermo Fisher ScientificN1495
HEPESSigma-AldrichH3375
Potassium Chloride (KCl)Sigma-AldrichP9333
Equipment & Consumables
96-well black, clear-bottom cell culture platesCorning3603
Fluorescence microplate reader-Capable of dual excitation
CO₂ Incubator (37°C, 5% CO₂)--
Inverted Microscope--

Experimental Workflow Diagram

G cluster_prep Phase 1: Cell Preparation cluster_assay Phase 2: Assay Execution cluster_calib Phase 3: Calibration A 1. Seed MDA-MB-231 cells in 96-well plate B 2. Incubate overnight (37°C, 5% CO₂) A->B C 3. Induce Hypoxia: Treat with 100 µM CoCl₂ B->C D 4. Incubate for 24 hours C->D E 5. Load cells with 5 µM BCECF-AM for 45 min D->E F 6. Wash cells with HBSS E->F G 7. Add compound dilutions (Test, Control, Vehicle) F->G H 8. Incubate for 30 min G->H I 9. Measure Fluorescence (Ex: 490/440 nm, Em: 535 nm) H->I M Calculate 490/440 Ratio I->M J 10. Prepare parallel plate (loaded with BCECF-AM) K 11. Add Calibration Buffers (pH 6.0-8.0) + Nigericin J->K L 12. Measure Fluorescence K->L N Generate pH Calibration Curve L->N O O M->O Convert Ratios to pHi & Determine IC₅₀ N->O Convert Ratios to pHi & Determine IC₅₀

Caption: Experimental workflow for the intracellular pH assay.

Detailed Experimental Protocols

Protocol A: Cell Culture and Hypoxia Induction
  • Cell Seeding: Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells into a 96-well black, clear-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of media.

  • Adhesion: Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Hypoxia Induction: Prepare a fresh 25 mM stock solution of CoCl₂ in sterile water.[11] Dilute this stock into the cell culture medium to a final concentration of 100 µM.

    • Rationale: Cobalt chloride (CoCl₂) is a chemical mimetic of hypoxia.[12][13] It stabilizes the Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that upregulates the expression of hypoxia-related genes, including Carbonic Anhydrase IX.[11][13] This step is crucial to ensure the target enzyme is present.

  • Incubation: Carefully remove the old media from the cells and replace it with 100 µL of the CoCl₂-containing media. Incubate for 24 hours at 37°C and 5% CO₂.

Protocol B: Compound Preparation and Cell Treatment
  • Stock Solutions: Prepare a 10 mM stock solution of (4-Acetylamino-benzenesulfonylamino)-acetic acid in anhydrous DMSO. Prepare a 10 mM stock solution of Acetazolamide (positive control) in DMSO.

  • Serial Dilutions: Perform a serial dilution of the test compound and positive control in a suitable assay buffer (e.g., Hank's Balanced Salt Solution - HBSS) to achieve final assay concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%. Prepare a vehicle control containing the same final concentration of DMSO.

Protocol C: Intracellular pH Measurement
  • Dye Loading: Prepare a 5 µM BCECF-AM loading solution in HBSS. Remove the CoCl₂-containing media from the cells and wash each well once with 100 µL of HBSS. Add 100 µL of the BCECF-AM loading solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.[10]

    • Rationale: This allows the BCECF-AM to diffuse into the cells and for intracellular esterases to cleave the AM esters, activating and trapping the dye.

  • Wash: Remove the loading solution and wash the cells twice with 100 µL of HBSS to remove any extracellular dye.

  • Compound Addition: Add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells.

  • Final Incubation: Incubate the plate at 37°C for 30 minutes.

  • Fluorescence Reading: Measure the fluorescence intensity on a microplate reader.

    • Excitation 1: 490 nm; Emission: 535 nm

    • Excitation 2 (Isosbestic): 440 nm; Emission: 535 nm

Protocol D: Intracellular pH Calibration Curve

A separate plate of cells, prepared in parallel (seeded and dye-loaded as above), is required for calibration.

  • Prepare Calibration Buffers: Prepare a series of high K⁺ calibration buffers (120 mM KCl, 20 mM NaCl, 1 mM MgCl₂, 2 mM CaCl₂, 20 mM HEPES) with pH values ranging from 6.0 to 8.0.

  • Add Nigericin: Just before use, add 10 µM of Nigericin to each calibration buffer.

    • Rationale: Nigericin is a K⁺/H⁺ ionophore that equilibrates the intracellular pH with the extracellular pH of the calibration buffer, allowing for the creation of a standard curve.

  • Equilibration: Wash the dye-loaded cells once with HBSS. Add 100 µL of the appropriate pH calibration buffer (containing Nigericin) to each well.

  • Incubation: Incubate for 5-10 minutes at 37°C.

  • Measure Fluorescence: Read the fluorescence at Ex 490/Em 535 and Ex 440/Em 535 as described in Protocol C.

  • Plot Curve: Calculate the 490/440 ratio for each pH point and plot the fluorescence ratio against the corresponding pH value to generate a calibration curve.

Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism by which (4-Acetylamino-benzenesulfonylamino)-acetic acid inhibits CA IX, leading to a measurable decrease in intracellular pH.

G cluster_cell Cancer Cell Cytoplasm (Alkaline pHi) cluster_membrane Cell Membrane cluster_extra Extracellular Space (Acidic pHe) H2O_in H₂O CO2_in CO₂ (from metabolism) H2CO3 H₂CO₃ CO2_in->H2CO3 Spontaneous or CAII CO2_out CO₂ CO2_in->CO2_out Diffusion H_ion H⁺ H2CO3->H_ion HCO3 HCO₃⁻ H2CO3->HCO3 H_ion_out H⁺ H_ion->H_ion_out Proton Extrusion (e.g., NHE1) CAIX Carbonic Anhydrase IX (CA IX) CAIX->H_ion_out Catalysis HCO3_out HCO₃⁻ CAIX->HCO3_out CO2_out->CAIX H2O_out H₂O H2O_out->CAIX Inhibitor (4-Acetylamino-benzenesulfonylamino) -acetic acid Inhibitor->CAIX INHIBITS Result Result of Inhibition: - H⁺ accumulates inside the cell - Intracellular pH (pHi) decreases - BCECF fluorescence ratio changes

Caption: Inhibition of CA IX disrupts proton flux, causing intracellular acidification.

Data Analysis and Interpretation

  • Calculate Fluorescence Ratios: For each well in both the assay and calibration plates, calculate the ratio of the background-subtracted fluorescence intensities: Ratio = F(490nm) / F(440nm) .

  • Generate Calibration Curve: Plot the fluorescence ratios from the calibration plate against their known pH values. Fit the data to a suitable equation (e.g., a four-parameter logistic curve) to define the relationship between the ratio and pHi.

  • Determine pHi: Using the equation from the calibration curve, convert the fluorescence ratios from the experimental wells into absolute pHi values.

  • Calculate IC50: Plot the calculated pHi values against the logarithm of the compound concentrations. Fit the data to a dose-response curve (variable slope) to determine the IC50 value, which is the concentration of the compound that causes a 50% of the maximal drop in pHi.

Table 1: Example Data Presentation

CompoundConcentration (µM)Fluorescence Ratio (490/440)Calculated pHi% pHi Reduction
Vehicle Control02.857.350%
Test Compound0.012.807.326%
0.12.557.1834%
12.106.85100%
102.086.83104%
1002.096.84102%
Acetazolamide12.156.8992%
(Positive Control)
IC50 (Test Compound) 0.25 µM

Troubleshooting

Problem Potential Cause Solution
Low fluorescence signal - Insufficient dye loading- Low cell number- Esterase activity is low- Increase BCECF-AM concentration or incubation time- Increase cell seeding density- Ensure cells are healthy and metabolically active
High background fluorescence - Incomplete washing of extracellular dye- Media components are autofluorescent- Increase the number of wash steps after dye loading- Use phenol red-free media/buffer for the final assay steps
Large well-to-well variability - Uneven cell seeding- Inconsistent washing or reagent addition- Ensure a homogenous single-cell suspension before seeding- Use a multichannel pipette for consistent liquid handling
No change in pHi with positive control - CA IX expression is not induced- Positive control is inactive- Verify hypoxia induction (e.g., via Western blot for HIF-1α or CA IX)- Use a fresh, validated stock of Acetazolamide

References

  • Bio-Rad. (n.d.). New! BCECF pH Indicator for Measuring Intracellular pH. Retrieved from [Link]

  • Singleton, D. C., Macann, A., & Harris, A. L. (2014). Carbonic anhydrase IX induction defines a heterogeneous cancer cell response to hypoxia and mediates stem cell-like properties and sensitivity to HDAC inhibition. Oncotarget, 5(19), 9379–9392.
  • Gaget, R., et al. (2018). Generalization of the Ratiometric Method to Extend pH Range Measurements of the BCECF Probe. Sensors, 18(10), 3258.
  • Parks, S. K., Pouysségur, J., & Swietach, P. (2017). Carbonic Anhydrases: Role in pH Control and Cancer. Sub-cellular biochemistry, 87, 309–332.
  • Wu, D., & Yotnda, P. (2011). Induction and Testing of Hypoxia in Cell Culture. Journal of visualized experiments : JoVE, (54), 2899.
  • National Center for Biotechnology Information. (n.d.). Acetazolamide - StatPearls. Retrieved from [Link]

  • Gay, C. V., & Mueller, W. J. (1974). Determination of Acetazolamide in Human Serum by Enzymatic Assay. Clinical Chemistry, 20(4), 436-439.
  • Parks, S. K., & Pouysségur, J. (2017). How and Why Are Cancers Acidic? Carbonic Anhydrase IX and the Homeostatic Control of Tumour Extracellular pH. Journal of Clinical & Experimental Oncology, 6(3).
  • Hsieh, M. J., et al. (2016). Overexpression of carbonic anhydrase IX induces cell motility by activating matrix metalloproteinase-9 in human oral squamous cell carcinoma cells. Oncotarget, 7(28), 44439–44451.
  • U.S. National Library of Medicine. (n.d.). Acetazolamide Tablets USP Rx only - DailyMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbonic anhydrase inhibitor. Retrieved from [Link]

  • Shin, H. J., et al. (2011). Carbonic anhydrase IX (CA9) modulates tumor-associated cell migration and invasion. Journal of cell science, 124(Pt 7), 1077–1087.
  • Gieling, R. G., et al. (2019). Preclinical Evaluation of Ureidosulfamate Carbonic Anhydrase IX/XII Inhibitors in the Treatment of Cancers. Cancers, 11(12), 1904.
  • Pescador, N., et al. (2019). A simplified protocol to induce hypoxia in a standard incubator: a focus on retinal cells. Methods and protocols, 2(3), 67.
  • Robertson, N., et al. (2004). Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. Cancer Research, 64(17), 6270-6275.
  • Swietach, P., et al. (2009). The Role of Carbonic Anhydrase 9 in Regulating Extracellular and Intracellular pH in Three-dimensional Tumor Cell Growths. Journal of Biological Chemistry, 284(30), 20299–20310.
  • Jawale, C. V., et al. (2022). Molecular and Cellular Response of Co-cultured Cells toward Cobalt Chloride (CoCl2)-Induced Hypoxia. ACS omega, 7(20), 17503–17515.
  • Medicosis Perfectionalis. (2019, June 27). Carbonic Anhydrase (CA) Inhibitors - Acetazolamide - Mnemonic& Poem - Pharmacology [Video]. YouTube. [Link]

  • Cristofoletti, R., & Dressman, J. B. (2008). Biowaiver monographs for immediate release solid oral dosage forms: Acetazolamide. Journal of pharmaceutical sciences, 97(9), 3691–3699.
  • U.S. National Library of Medicine. (n.d.). AcetaZOLAMIDE Tablets USP - DailyMed. Retrieved from [Link]

  • Sun, W., et al. (2018). Combined treatment with acetazolamide and cisplatin enhances chemosensitivity in laryngeal carcinoma Hep-2 cells. Oncology letters, 15(6), 9677–9683.
  • Gieling, R. G., et al. (2019). Preclinical Evaluation of Ureidosulfamate Carbonic Anhydrase IX/XII Inhibitors in the Treatment of Cancers. Cancers, 11(12), 1904.
  • JoVE. (2022, June 14). Induction & Testing Of Hypoxia In Cell Culture l Protocol Preview [Video]. YouTube. [Link]

  • Lee, A. C., et al. (2015). Intracellular Carbonic Anhydrase Activity Sensitizes Cancer Cell pH Signaling to Dynamic Changes in CO2 Partial Pressure. The Journal of biological chemistry, 290(13), 8565–8578.
  • Fijałkowski, M., et al. (2022). CoCl2-Mimicked Endothelial Cell Hypoxia Induces Nucleotide Depletion and Functional Impairment That Is Reversed by Nucleotide Precursors. International journal of molecular sciences, 23(13), 7111.

Sources

Method

Methods for conjugating N-{[4-(acetylamino)phenyl]sulfonyl}glycine to peptides

Application Note & Protocols Introduction: The Strategic Importance of Sulfonamide-Glycine Moieties in Peptide Therapeutics N-{[4-(acetylamino)phenyl]sulfonyl}glycine is a critical building block in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Introduction: The Strategic Importance of Sulfonamide-Glycine Moieties in Peptide Therapeutics

N-{[4-(acetylamino)phenyl]sulfonyl}glycine is a critical building block in medicinal chemistry, most notably in the design of inhibitors for aspartic acid proteases, a class of enzymes implicated in a range of diseases including hypertension and viral infections like HIV. This molecule acts as a transition-state analog, mimicking the tetrahedral intermediate of peptide bond hydrolysis. Its incorporation into a peptide sequence can confer potent and specific inhibitory activity.

The conjugation of this sulfonamide moiety to a peptide backbone is a key synthetic step that transforms a simple peptide into a targeted therapeutic candidate. The success of this conjugation hinges on the robust formation of an amide bond between the glycine's carboxylic acid and an N-terminal amine or a side-chain amine (e.g., lysine) of a peptide. This guide provides a detailed examination of the chemical principles and step-by-step protocols for achieving this conjugation efficiently, both in solution-phase and on a solid support.

Section 1: The Chemical Imperative—Activating the Carboxyl Group

The direct reaction between a carboxylic acid and an amine to form an amide bond is kinetically unfavorable under standard conditions. The core principle of peptide coupling, therefore, is the activation of the carboxylic acid group of N-{[4-(acetylamino)phenyl]sulfonyl}glycine.[1][2] This process converts the carboxyl's hydroxyl group into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the peptide's amine.

Modern peptide synthesis relies on a suite of in-situ activating reagents that generate highly reactive intermediates, such as O-acylisourea, active esters (OBt, OAt), or phosphonium salts.[3] The choice of reagent is critical and depends on the synthetic strategy (solution vs. solid-phase), the complexity of the peptide, and the need to suppress side reactions, particularly racemization.[4]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption: "General workflow for peptide conjugation."

Section 2: Solution-Phase Conjugation Strategy

Solution-phase coupling is a versatile method, particularly for smaller peptides or when scaling up production. It allows for straightforward monitoring and purification of intermediates. The most common approach involves the use of carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or aminium/uronium salts like HATU.

Causality Behind the Method:

  • EDC (Carbodiimide): Reacts with the carboxylic acid of the sulfonamide-glycine moiety to form a highly reactive O-acylisourea intermediate.

  • HOBt (Additive): This intermediate is prone to racemization and side reactions. HOBt rapidly traps the O-acylisourea to form an HOBt-active ester. This new intermediate is more stable, less prone to racemization, and reacts efficiently with the peptide's amine to form the desired amide bond.[4] The byproduct of EDC, ethyl-dimethylaminopropyl urea, is water-soluble, facilitating its removal during aqueous workup.[4]

  • Base (e.g., DIPEA): A non-nucleophilic base is required to deprotonate the amine terminus of the peptide (if it's a salt, e.g., TFA salt) and to neutralize any acidic byproducts, ensuring the reaction proceeds efficiently.

Protocol 1: Solution-Phase Conjugation using EDC/HOBt

Materials:

  • N-{[4-(acetylamino)phenyl]sulfonyl}glycine

  • Peptide with a free N-terminal amine (as TFA salt or free base)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 0.1 M HCl (aq), Saturated NaHCO₃ (aq), Saturated NaCl (aq)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Reverse-Phase HPLC system for purification

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve N-{[4-(acetylamino)phenyl]sulfonyl}glycine (1.2 equivalents) and HOBt (1.2 equivalents) in anhydrous DMF. Stir under an inert atmosphere (N₂ or Ar) until fully dissolved.

  • Pre-activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 equivalents) and stir for 15-20 minutes. This pre-activation step generates the HOBt-active ester.

  • Peptide Addition: In a separate flask, dissolve the peptide (1.0 equivalent) in a minimal amount of DMF. Add DIPEA (2.5-3.0 equivalents, to neutralize the TFA salt and the HCl from EDC).

  • Coupling Reaction: Add the peptide solution to the pre-activated sulfonamide-glycine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC to confirm the consumption of the starting peptide.

  • Workup & Extraction:

    • Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate.

    • Wash the organic phase sequentially with 0.1 M HCl (to remove excess DIPEA), saturated NaHCO₃ (to remove unreacted starting material and HOBt), and finally with saturated NaCl (brine).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product using preparative Reverse-Phase HPLC (RP-HPLC) with a water/acetonitrile gradient containing 0.1% TFA.[5][6]

  • Characterization: Pool the pure fractions, lyophilize to obtain a white powder, and confirm the identity and purity of the final conjugate by LC-MS and/or NMR.[6]

Section 3: Solid-Phase Peptide Synthesis (SPPS) Strategy

For longer or more complex peptides, conjugation directly on the solid support (resin) is often the most efficient method.[7][8] This approach involves synthesizing the peptide chain on a resin and then, as a final coupling step before cleavage, adding the N-{[4-(acetylamino)phenyl]sulfonyl}glycine moiety to the N-terminus of the resin-bound peptide. This strategy confines excess reagents and byproducts to the solution phase, which are simply washed away, greatly simplifying purification.

Causality Behind the Method:

  • Aminium/Uronium Reagents (HATU/HBTU): For SPPS, reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are preferred over carbodiimides.[3] HATU forms a highly reactive OAt-active ester, which is more efficient than the OBt ester, leading to faster and more complete coupling reactions on the sterically hindered solid support.[3]

  • Orthogonal Protection: The entire process relies on an orthogonal protection scheme (typically Fmoc/tBu), where the N-terminal Fmoc group is removed with a base (e.g., piperidine), while the side-chain protecting groups and the resin linker remain stable until the final acid-mediated cleavage.[7]

dot graph TD { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption: "Workflow for on-resin conjugation via SPPS."

Protocol 2: On-Resin Conjugation using HATU

Materials:

  • Fmoc-protected peptide-resin (synthesized via standard SPPS)

  • 20% Piperidine in DMF (v/v)

  • N-{[4-(acetylamino)phenyl]sulfonyl}glycine

  • HATU

  • DIPEA

  • Anhydrous DMF

  • DCM, Methanol (for washing)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the peptide-resin in a suitable SPPS reaction vessel. Swell the resin in DMF for 30 minutes.

  • Final Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain and repeat with fresh piperidine solution for another 15 minutes to ensure complete removal of the N-terminal Fmoc group.

  • Washing: Drain the deprotection solution. Wash the resin extensively (5-7 times) with DMF, followed by 3 washes with DCM, to remove all traces of piperidine.

  • Coupling Solution Preparation: In a separate tube, dissolve N-{[4-(acetylamino)phenyl]sulfonyl}glycine (3-4 equivalents), HATU (3-4 equivalents), and DIPEA (6-8 equivalents) in anhydrous DMF. Allow to pre-activate for 2-5 minutes.

  • On-Resin Coupling: Add the coupling solution to the washed resin. Agitate at room temperature for 1-2 hours.

  • Monitoring (Optional but Recommended): Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling reaction.

  • Final Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (5x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

  • Cleavage and Deprotection: Treat the dry resin with the cleavage cocktail for 2-3 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.

  • Precipitation and Purification: Filter the resin and collect the TFA filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the crude product. Purify by RP-HPLC as described in Protocol 1.

Section 4: Data Summary and Troubleshooting

Table 1: Comparison of Conjugation Parameters
ParameterSolution-Phase (EDC/HOBt)Solid-Phase (HATU)
Peptide State Free in solutionCovalently bound to resin
Equivalents (Sulfonamide) 1.2 - 1.5 eq.3.0 - 5.0 eq.
Equivalents (Reagent) 1.2 - 1.5 eq.3.0 - 5.0 eq.
Primary Solvent DMF, DCMDMF
Reaction Time 4 - 12 hours1 - 2 hours
Purification Complexity High (requires extraction + HPLC)Low (requires only post-cleavage HPLC)
Ideal Application Small peptides, large-scale synthesisLong/complex peptides, library synthesis
Troubleshooting Common Issues
IssuePotential CauseRecommended Solution
Low Coupling Efficiency Insufficient activation; Steric hindrance (SPPS); Poor resin swelling.Use a more powerful coupling reagent like HATU or COMU[3]. Increase reaction time or temperature (to ~40°C). Ensure proper resin swelling before coupling.
Incomplete Fmoc Deprotection (SPPS) Aggregated peptide chains on resin.Use a longer deprotection time or a different base cocktail (e.g., DBU/piperidine).
Side Product Formation Racemization during activation; Reaction with unprotected side chains (e.g., Lys).Use additives like HOBt or HOAt to suppress racemization[4]. Ensure all reactive side chains are properly protected during synthesis.
Poor Yield after Purification Incomplete reaction; Product loss during aqueous workup (solution-phase); Adsorption onto vials.Double-check reaction completion with LC-MS before workup. Minimize aqueous extraction steps or use back-extraction. Use low-adsorption labware.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Applied Photophysics. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. RSC Advances. Retrieved from [Link]

  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Luna, O., et al. (2022). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. Retrieved from [Link]

  • Greenfield, J. L., et al. (2019). Amide Bond Activation of Biological Molecules. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of dipeptides bearing sulfonamide. Reagents, and conditions. Retrieved from [Link]

Sources

Application

Potential therapeutic applications of (4-Acetylamino-benzenesulfonylamino)-acetic acid

Application Notes & Protocols: (4-Acetylamino-benzenesulfonylamino)-acetic acid A Guide for Investigators in Drug Discovery and Development Foreword: Unveiling the Therapeutic Potential of a Multifaceted Molecule (4-Acet...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: (4-Acetylamino-benzenesulfonylamino)-acetic acid

A Guide for Investigators in Drug Discovery and Development

Foreword: Unveiling the Therapeutic Potential of a Multifaceted Molecule

(4-Acetylamino-benzenesulfonylamino)-acetic acid stands as a compelling scaffold for therapeutic innovation. Its chemical architecture, integrating a sulfonamide core with an acetylamino moiety and an acetic acid side chain, suggests a confluence of pharmacological activities. This guide is crafted for researchers, scientists, and drug development professionals poised to explore the therapeutic frontiers of this molecule. We will delve into its potential applications, grounded in the established activities of structurally related compounds, and provide detailed, field-tested protocols to empower your investigations. Our approach prioritizes scientific integrity, ensuring that each protocol is a self-validating system designed to yield robust and reproducible data.

Section 1: Chemical and Physical Properties

A foundational understanding of the physicochemical properties of (4-Acetylamino-benzenesulfonylamino)-acetic acid is paramount for its effective application in experimental settings.

PropertyValueSource
Molecular FormulaC₁₀H₁₂N₂O₅SPubChem
Molecular Weight272.28 g/mol PubChem
IUPAC Name2-[(4-acetamidophenyl)sulfonamido]acetic acidPubChem
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(=O)OPubChem

Note: Experimental validation of these properties for your specific batch of the compound is highly recommended.

Section 2: Postulated Therapeutic Applications & Mechanistic Insights

The structural motifs within (4-Acetylamino-benzenesulfonylamino)-acetic acid suggest several promising avenues for therapeutic development. We will explore these, providing the scientific rationale and proposing potential mechanisms of action.

Anti-inflammatory and Analgesic Agent

Scientific Rationale: The presence of the benzenesulfonamide core is a hallmark of several non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. Additionally, the acetic acid moiety is found in potent anti-inflammatory agents.[1] The molecule's overall structure bears resemblance to compounds investigated for their analgesic properties.

Postulated Mechanism of Action: We hypothesize that (4-Acetylamino-benzenesulfonylamino)-acetic acid may exert its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, key mediators of pain and inflammation. The specific selectivity for COX-1 versus COX-2 would be a critical determinant of its therapeutic profile and potential gastrointestinal side effects.

Workflow for Investigating Anti-inflammatory and Analgesic Potential

G cluster_0 In Vitro Assays cluster_1 In Vivo Models COX_Inhibition COX-1/COX-2 Inhibition Assay Carrageenan_Edema Carrageenan-Induced Paw Edema (Rat/Mouse) COX_Inhibition->Carrageenan_Edema Mechanistic Confirmation Cytokine_Profiling LPS-stimulated Macrophage Cytokine Profiling Cytokine_Profiling->Carrageenan_Edema Cellular Mechanism Acetic_Acid_Writhing Acetic Acid-Induced Writhing (Mouse) Carrageenan_Edema->Acetic_Acid_Writhing Evaluate Analgesia Formalin_Test Formalin Test (Rat/Mouse) Acetic_Acid_Writhing->Formalin_Test Delineate Pain Pathway

Caption: Experimental workflow for evaluating anti-inflammatory and analgesic efficacy.

Antimicrobial Agent

Scientific Rationale: The sulfonamide group is the cornerstone of sulfa drugs, a class of synthetic antimicrobial agents. While the addition of the acetic acid side chain may alter its classical mechanism of action (inhibition of dihydropteroate synthase), the potential for antibacterial activity remains.[2] Furthermore, acetic acid itself is known to possess bactericidal properties.[3][4]

Postulated Mechanism of Action: The primary hypothesis is that the sulfonamide moiety could interfere with folic acid synthesis in susceptible bacteria. Alternatively, the compound as a whole, or its metabolites, may disrupt the bacterial cell membrane or other essential cellular processes. The acetic acid component might contribute to a localized acidic environment that is unfavorable for bacterial growth.

Workflow for Investigating Antimicrobial Potential

G MIC_Determination Minimum Inhibitory Concentration (MIC) Determination MBC_Determination Minimum Bactericidal Concentration (MBC) Determination MIC_Determination->MBC_Determination Assess Bacteriostatic vs. Bactericidal Biofilm_Inhibition Biofilm Formation and Eradication Assay MIC_Determination->Biofilm_Inhibition Evaluate Anti-Biofilm Activity Time_Kill_Assay Time-Kill Kinetic Assay MBC_Determination->Time_Kill_Assay Characterize Killing Rate

Caption: Stepwise evaluation of antimicrobial properties.

Anticoagulant and Antiplatelet Agent

Scientific Rationale: Acetic acid has been shown to inhibit platelet aggregation induced by various agonists and to possess fibrinolytic activity.[5] While the sulfonamide and acetylamino groups are not classically associated with anticoagulation, their influence on the overall molecule's interaction with coagulation factors or platelets warrants investigation.[6][7]

Postulated Mechanism of Action: We propose that (4-Acetylamino-benzenesulfonylamino)-acetic acid may inhibit platelet aggregation by interfering with signaling pathways downstream of platelet agonists, such as the cyclooxygenase-1 (COX-1) pathway, leading to reduced thromboxane A2 formation.[5] It may also modulate the activity of coagulation factors directly or indirectly.

Workflow for Investigating Anticoagulant Potential

G Platelet_Aggregation Platelet Aggregation Assay (ADP, Collagen, Thrombin) Thromboxane_B2 Thromboxane B2 Formation Assay Platelet_Aggregation->Thromboxane_B2 Investigate COX-1 Pathway Coagulation_Assays Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Fibrinolysis_Assay Fibrin Plate Assay Coagulation_Assays->Fibrinolysis_Assay Assess Clotting Cascade and Lysis

Sources

Method

Application of N-4-Acetamidophenylsulfonylglycine (CAS 23776-98-9) in Fragment-Based Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern medicinal chemistry for the identification...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern medicinal chemistry for the identification of novel lead compounds. By screening low molecular weight compounds, or "fragments," FBDD allows for a more thorough exploration of chemical space and often yields starting points with high ligand efficiency. This guide provides a detailed application framework for the use of N-4-Acetamidophenylsulfonylglycine (CAS 23776-98-9) , a compound with physicochemical properties amenable to FBDD campaigns. While not yet a widely documented fragment, its structural motifs present an interesting starting point for inhibitor development.

This document will serve as a comprehensive technical guide, outlining the rationale for its inclusion in a fragment library, detailed protocols for its screening and validation using key biophysical techniques, and a forward-looking strategy for its elaboration into a potent lead molecule.

The Philosophy of Fragment-Based Drug Discovery (FBDD)

FBDD operates on the principle that small, low-complexity molecules are more likely to find complementary binding pockets on a protein target than larger, more complex drug-like molecules.[1] While these initial interactions are typically weak (in the high micromolar to millimolar range), they are often highly efficient in terms of binding energy per atom.[2] The core workflow of an FBDD campaign involves:

  • Library Design & Curation: Assembling a diverse collection of low molecular weight fragments.[3]

  • Fragment Screening: Employing sensitive biophysical techniques to detect the weak binding of fragments to a biological target.[4]

  • Hit Validation: Using orthogonal methods to confirm genuine binding events and eliminate false positives.

  • Structural Characterization: Determining the precise binding mode of the fragment, typically through X-ray crystallography or NMR.[5]

  • Hit-to-Lead Optimization: Systematically growing, linking, or merging fragment hits to enhance affinity and develop drug-like properties.[6]

This approach offers several advantages over traditional high-throughput screening (HTS), including higher hit rates, a more efficient exploration of chemical space with smaller libraries, and the generation of leads with superior physicochemical properties.[7]

Profiling CAS 23776-98-9 as a Viable Fragment

Chemical Identity: N-4-Acetamidophenylsulfonylglycine CAS Number: 23776-98-9 Molecular Formula: C₁₀H₁₂N₂O₅S Molecular Weight: 272.28 g/mol [2]

Adherence to the "Rule of Three"

A common guideline for selecting compounds for a fragment library is the "Rule of Three," which helps to ensure that the molecules are small, simple, and possess favorable properties for binding and subsequent optimization.[8] Let's evaluate N-4-Acetamidophenylsulfonylglycine against these criteria:

Property"Rule of Three" GuidelineValue for CAS 23776-98-9Compliance
Molecular Weight (MW) < 300 Da272.28 DaYes
cLogP ≤ 3-0.3 (Predicted)[2]Yes
Hydrogen Bond Donors ≤ 33Yes
Hydrogen Bond Acceptors ≤ 35No
Rotatable Bonds ≤ 35No

Analysis: N-4-Acetamidophenylsulfonylglycine meets the crucial criteria for molecular weight and lipophilicity. However, it exceeds the typical guidelines for hydrogen bond acceptors and rotatable bonds. While a strict adherence to the "Rule of Three" is not always necessary, this deviation suggests that the fragment may have a higher degree of functionality and flexibility than a typical fragment. This could be advantageous, potentially leading to more specific interactions, but it also warrants careful consideration during the screening process to monitor for non-specific binding. The sulfonamide and carboxylic acid moieties are common in medicinal chemistry, making this a "sociable" scaffold with predictable chemistry for downstream elaboration.

Experimental Protocols for Screening and Validation

This section provides detailed, step-by-step protocols for a hypothetical FBDD campaign utilizing N-4-Acetamidophenylsulfonylglycine.

Preparation of Fragment Stock Solution

A high-quality, accurately concentrated stock solution is critical for reliable screening data.

Protocol:

  • Weighing: Accurately weigh 2.72 mg of N-4-Acetamidophenylsulfonylglycine (or an amount suitable for the desired stock volume and concentration).

  • Solubilization: Add 1 mL of 100% dimethyl sulfoxide (DMSO) to the solid compound.

  • Mixing: Vortex the solution thoroughly for at least 2 minutes to ensure complete dissolution.

  • Final Concentration: This procedure yields a 10 mM stock solution.

  • Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

Primary Screening with Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for detecting the weak interactions characteristic of fragment binding in real-time.

Workflow Diagram:

FBDD_Workflow cluster_prep Preparation cluster_screen Screening & Validation cluster_structure Structural Biology cluster_optimization Hit-to-Lead Target_Prep Target Protein Purification & QC SPR Primary Screen: Surface Plasmon Resonance (SPR) Target_Prep->SPR Fragment_Prep Fragment Library (incl. CAS 23776-98-9) Stock Preparation Fragment_Prep->SPR NMR Hit Validation: NMR Spectroscopy (STD, etc.) SPR->NMR Identify Hits ITC Orthogonal Validation: Isothermal Titration Calorimetry (ITC) NMR->ITC Confirm Hits Xray Co-crystallization & X-ray Diffraction ITC->Xray Characterize Binding SBDD Structure-Based Drug Design (SBDD) Xray->SBDD Binding Mode Lead_Opt Lead Optimization SBDD->Lead_Opt Design Analogs Candidate Drug Candidate Lead_Opt->Candidate

Caption: FBDD Workflow from Target to Candidate.

Protocol:

  • Chip Preparation: Covalently immobilize the purified target protein onto a CM5 sensor chip via amine coupling to achieve a target density of 8,000-12,000 Response Units (RU).

  • System Priming: Prime the SPR system with a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

  • Fragment Injection: Inject a solution of N-4-Acetamidophenylsulfonylglycine (typically at a concentration of 100 µM in running buffer) over the sensor surface.

  • Data Acquisition: Monitor the change in RU over time to generate a sensorgram.

  • Data Analysis:

    • Subtract the response from a reference flow cell to correct for bulk refractive index changes.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the dissociation constant (KD).

    • Calculate the Ligand Efficiency (LE) using the formula: LE = -RTln(KD) / N, where N is the number of non-hydrogen atoms.

Hypothetical Data Summary:

FragmentConcentration (µM)Response (RU)KD (µM)Ligand Efficiency (LE)
CAS 23776-98-9 100452500.31
Negative Control1002--

A KD in the 100-500 µM range with a good LE (>0.3) would classify this fragment as a promising hit.

Hit Validation with NMR Spectroscopy

NMR spectroscopy, particularly ligand-observed methods like Saturation Transfer Difference (STD), is a powerful tool for confirming that the observed binding event is genuine and not an artifact of the primary screen.

Protocol:

  • Sample Preparation: Prepare two NMR samples in a suitable deuterated buffer:

    • Sample A: 10-20 µM of the target protein with 1 mM N-4-Acetamidophenylsulfonylglycine.

    • Sample B (Control): 1 mM N-4-Acetamidophenylsulfonylglycine alone.

  • NMR Acquisition:

    • Acquire a standard 1D proton NMR spectrum of the control sample (Sample B).

    • For Sample A, acquire two spectra: an "on-resonance" spectrum where the protein is selectively saturated, and an "off-resonance" spectrum where the irradiation is applied to a region with no protein signals.

  • Data Processing:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

  • Interpretation:

    • Signals present in the STD spectrum correspond to the protons of the fragment that are in close proximity to the saturated protein, thus confirming a binding interaction. The relative intensity of the signals can provide information about which parts of the fragment are most intimately involved in binding.

Structural Elucidation via X-ray Crystallography

Obtaining a high-resolution crystal structure of the fragment bound to the target protein is the gold standard in FBDD. It provides invaluable information on the binding mode, key interactions, and vectors for chemical elaboration.

Protocol:

  • Crystal Soaking: Grow crystals of the target protein. Prepare a solution of N-4-Acetamidophenylsulfonylglycine at a concentration of 1-10 mM in a cryoprotectant-containing buffer. Soak the protein crystals in this solution for a defined period (e.g., 1-24 hours).

  • Data Collection: Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure by molecular replacement. Carefully examine the resulting electron density maps for evidence of the bound fragment.

  • Binding Mode Analysis: If the fragment is present, model it into the density and refine the structure. Analyze the key hydrogen bonds, hydrophobic interactions, and the orientation of the fragment within the binding pocket.

Hit Elaboration Strategy: From Fragment to Lead

The structural information gleaned from X-ray crystallography or NMR guides the rational design of more potent compounds.

Hypothetical Binding Mode: Assume the co-crystal structure reveals that the acetamido group is buried in a hydrophobic pocket, while the glycine tail is solvent-exposed.

Elaboration Strategies:

  • Fragment Growing: Synthesize analogs where the glycine moiety is extended or replaced with other groups to interact with nearby residues on the protein surface. For example, replacing the glycine with a larger amino acid or a small heterocyclic ring could pick up additional interactions.[6]

  • Scaffold Hopping: Replace the central phenylsulfonamide core with other scaffolds that maintain the key interactions of the acetamido group while improving properties like solubility or synthetic tractability.

  • Fragment Merging: If another fragment is identified that binds in an adjacent pocket, design a molecule that links the key features of both fragments to achieve a significant boost in affinity.

Logical Relationship Diagram:

Hit_Elaboration cluster_strategies Optimization Strategies Fragment_Hit Fragment Hit (CAS 23776-98-9) KD = 250 µM SBDD Structure-Based Design (X-ray, NMR data) Fragment_Hit->SBDD Growing Fragment Growing (Vector Analysis) Lead_Series Potent Lead Series KD < 1 µM Growing->Lead_Series Merging Fragment Merging (Adjacent Site) Merging->Lead_Series Linking Fragment Linking (Proximal Fragments) Linking->Lead_Series SBDD->Growing SBDD->Merging SBDD->Linking

Caption: Strategies for Fragment Hit Elaboration.

Conclusion

N-4-Acetamidophenylsulfonylglycine (CAS 23776-98-9) represents a promising, albeit slightly unconventional, starting point for a fragment-based drug discovery campaign. Its adherence to key "Rule of Three" parameters, coupled with a medicinally relevant scaffold, makes it a worthy candidate for inclusion in a screening library. By employing a rigorous and systematic workflow encompassing sensitive biophysical screening, orthogonal validation, and structure-based design, this fragment can serve as a valuable seed for the development of novel, high-affinity lead compounds. The protocols and strategies outlined in this guide provide a robust framework for researchers to unlock the potential of this and other similar fragments in their drug discovery endeavors.

References

  • PubChem. (n.d.). 2-(4-Acetamidobenzenesulfonamido)acetic acid. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Ciulli, A., & Abell, C. (2010). Fragment screening by surface plasmon resonance. ACS Medicinal Chemistry Letters, 1(1), 21–25.
  • de Kloe, G. E., Bailey, D., & Leurs, R. (2022). Comprehensive analysis of commercial fragment libraries. Drug Discovery Today, 27(1), 135-145.
  • Erlanson, D. A. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. Retrieved January 23, 2026, from [Link]

  • Mortenson, D. E., & Murray, C. W. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries.
  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'rule of three' for fragment-based lead discovery?. Drug discovery today, 8(19), 876–877.
  • Kirkman, T., Dos Santos Silva, C., Tosin, M., & Bertacine Dias, M. V. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ChemMedChem, e202400342.
  • Sygnature Discovery. (n.d.). Fragment Screening. Retrieved January 23, 2026, from [Link]

  • Sledz, P., & Caflisch, A. (2018). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of medicinal chemistry, 61(1), 1–16.
  • Pellecchia, M., Bertini, I., & Grzesiek, S. (2008). Fragment-based drug discovery using NMR spectroscopy. Structure, 16(7), 984–993.
  • o2h discovery. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus. Retrieved January 23, 2026, from [Link]

  • Renaud, J. P., Chung, C. W., Danielson, U. H., Egner, U., Hennig, M., Hubbard, R. E., & Nar H. (2016). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. ACS chemical biology, 11(8), 2119–2130.
  • Schiebel, J., & Heine, A. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Current medicinal chemistry, 19(30), 5146–5159.
  • Tainer, J. A., & Arvai, A. S. (2020). Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response. Progress in biophysics and molecular biology, 152, 121–136.
  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of medicinal chemistry, 59(10), 4492–4507.
  • Barelier, S., & Abell, C. (2011). Ligand efficiency as a guide in fragment hit selection and optimization. Methods in molecular biology (Clifton, N.J.), 716, 169–185.
  • Wyss, D. F., & Ulander, J. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. DiVA portal. Retrieved January 23, 2026, from [Link]

  • Mestrelab Research. (2023, December 4). Optimizing Fragment-Based Drug Discovery by NMR: A Deep Dive into Mnova Screening Software Solutions. Retrieved January 23, 2026, from [Link]

  • Zerbe, O., & Gu, Y. (2020). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers in molecular biosciences, 7, 175.
  • Pharmaffiliates. (n.d.). N-4-Acetamidophenylsulfonylglycine. Retrieved January 23, 2026, from [Link]

  • Joseph, P. R., & Kuntz, I. D. (2008). Virtual fragment preparation for computational fragment-based drug design. Methods in molecular biology (Clifton, N.J.), 443, 239–252.
  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. Retrieved January 23, 2026, from [Link]

  • CD ComputaBio. (n.d.). Optimization of Fragment Hits. Retrieved January 23, 2026, from [Link]

  • Giannetti, A. M., & Lead, F. J. (2010). Fragment screening by surface plasmon resonance. ACS medicinal chemistry letters, 1(1), 21–25.
  • PharmaFeatures. (2025, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Retrieved January 23, 2026, from [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Retrieved January 23, 2026, from [Link]

  • Erlanson, D. A. (2011). Fragment-based drug discovery using rational design. Methods in molecular biology (Clifton, N.J.), 716, 1–13.
  • Chem Help ASAP. (2024, January 27). fragment-based drug discovery (FBDD) & access to drug research [Video]. YouTube. [Link]

  • MDPI. (2022). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 27(15), 4991.
  • ResearchGate. (n.d.). Surface plasmon resonance. a) annotation of SPR equipment; b) summary of typical SPR data run.. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Fragment-Based Drug Discovery and X-Ray Crystallography. Retrieved January 23, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (4-Acetylamino-benzenesulfonylamino)-acetic acid

Introduction Welcome to the technical support guide for the synthesis of (4-Acetylamino-benzenesulfonylamino)-acetic acid. This document is designed for researchers, chemists, and drug development professionals to naviga...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of (4-Acetylamino-benzenesulfonylamino)-acetic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. As Senior Application Scientists, we understand that achieving high yield and purity is paramount. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes. The synthesis, while straightforward in principle, involves highly reactive intermediates and requires careful control over reaction conditions to minimize side reactions and maximize yield.

Section 1: Synthesis Overview & Core Mechanism

The synthesis of (4-Acetylamino-benzenesulfonylamino)-acetic acid is typically achieved in two primary stages, starting from acetanilide.

  • Chlorosulfonation of Acetanilide: Acetanilide is reacted with excess chlorosulfonic acid to produce the key intermediate, 4-acetamidobenzenesulfonyl chloride (ASC). This is an electrophilic aromatic substitution reaction.

  • Nucleophilic Substitution: The ASC intermediate is then reacted with glycine under basic conditions. The amino group of glycine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion to form the final product.

The overall workflow is depicted below.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis Acetanilide Acetanilide ASC 4-Acetamidobenzenesulfonyl Chloride (ASC) Acetanilide->ASC Electrophilic Aromatic Substitution ChlorosulfonicAcid Chlorosulfonic Acid (HSO3Cl) ChlorosulfonicAcid->ASC ASC_ref ASC (from Step 1) ASC->ASC_ref Glycine Glycine FinalProduct (4-Acetylamino-benzenesulfonylamino) -acetic acid Glycine->FinalProduct Base Aqueous Base (e.g., NaOH) Base->FinalProduct ASC_ref->FinalProduct Nucleophilic Substitution

Caption: Overall two-step synthesis workflow.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical during the chlorosulfonation of acetanilide?

A: Temperature control is arguably the most critical factor in the synthesis of the ASC intermediate. The reaction of acetanilide with chlorosulfonic acid is highly exothermic.[1]

  • Below 0°C: The reaction rate is impractically slow.

  • Optimal Range (15-60°C): The initial addition of acetanilide should be done at a low temperature (e.g., 15°C) to control the initial exotherm. The reaction is then typically heated to around 60°C to ensure completion.[2]

  • Above 75-80°C: High temperatures can lead to degradation of the product and the formation of dark, polymeric side products, which significantly complicates purification and lowers the yield.

Q2: What is the optimal pH for the reaction between 4-acetamidobenzenesulfonyl chloride (ASC) and glycine, and why?

A: The optimal pH is in the alkaline range, typically between 9 and 11. This is crucial for two reasons:

  • Deprotonation of Glycine: Glycine exists as a zwitterion (H₃N⁺CH₂COO⁻) at neutral pH. The positively charged ammonium group is not nucleophilic. A base is required to deprotonate the ammonium group to the free amine (-NH₂), which is a potent nucleophile capable of attacking the sulfonyl chloride.[3][4]

  • Neutralizing HCl: The reaction releases one equivalent of hydrochloric acid (HCl) for every equivalent of ASC that reacts. The base neutralizes this acid, preventing the protonation of the glycine nucleophile and driving the reaction to completion.

Caution: Excessively high pH (>12) should be avoided as it can promote the hydrolysis of the desired N-acetyl protecting group on the aromatic ring.

Q3: What are the primary side products, and how do they form?

A: The most common side product is 4-acetamidobenzenesulfonic acid . It forms primarily through the hydrolysis of the highly reactive 4-acetamidobenzenesulfonyl chloride (ASC) intermediate.[5] This occurs when ASC comes into contact with water, which can happen during the reaction workup if not performed quickly and at low temperatures, or if the reaction solvent contains excess moisture. Minimizing the amount of water present and maintaining a low temperature during the workup are key to preventing this side reaction.

Q4: Which solvents are recommended for each step?

A:

  • Step 1 (Chlorosulfonation): No solvent is typically used. Chlorosulfonic acid serves as both the reagent and the reaction medium.[2] Using a large excess ensures the reaction mixture remains stirrable.

  • Step 2 (Nucleophilic Substitution): An aqueous medium is most common. Water is needed to dissolve the glycine and the base (e.g., sodium hydroxide). Since ASC is insoluble in water, the reaction is often run as a heterogeneous mixture or with a co-solvent like acetone to improve mixing.[5] The key is to ensure efficient stirring to maximize the interfacial area between the reacting species.

Section 3: Troubleshooting Guide for Low Yield
Problem / Symptom Potential Cause Recommended Solution & Explanation
Low yield of ASC intermediate 1. Moisture Contamination: Reagents or glassware were not perfectly dry.Dry all glassware in an oven (120°C) overnight and cool under a desiccator. Use freshly opened or distilled chlorosulfonic acid. Moisture rapidly hydrolyzes both the reagent and the product.[5]
2. Inefficient Workup: ASC hydrolyzed during quenching.Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This dissipates heat and precipitates the ASC quickly, minimizing its contact time with liquid water. Filter the product immediately.[2]
Oily/gummy ASC product Incomplete Reaction or Degradation: Reaction time was too short, or the temperature was too high.Ensure the reaction is held at the recommended temperature (e.g., 60°C) for the full duration (e.g., 2 hours) to drive it to completion.[2] Avoid overheating, which causes degradation.
Low yield in glycine reaction 1. Incorrect pH: pH was too low, preventing glycine deprotonation.Use a pH meter to monitor and maintain the pH between 9 and 11 by adding a base (e.g., 2M NaOH) as the reaction proceeds.
2. ASC Hydrolysis: The competing hydrolysis reaction dominated.Add the solid ASC in portions to the basic glycine solution at a low temperature (0-5°C) to control the reaction rate and favor aminolysis over hydrolysis.
Final product is impure Co-precipitation of Byproducts: The main byproduct, 4-acetamidobenzenesulfonic acid, precipitated with the product.The sulfonic acid byproduct is more soluble in water than the final product at low pH. During workup, acidify the solution slowly to pH ~4-5. The desired product should precipitate selectively. Wash the filtered solid with cold water to remove residual acidic impurities.[6]
Section 4: Optimized Experimental Protocols
Protocol 1: Synthesis of 4-Acetamidobenzenesulfonyl chloride (ASC)

Self-Validation Check: The product should be a white, crystalline solid with a sharp melting point of approximately 149°C.[2]

  • Preparation: In a 500 mL round-bottomed flask equipped with a mechanical stirrer and a gas trap, add 165 mL (2.49 moles) of chlorosulfonic acid. Cool the flask in an ice-water bath to 15°C.

  • Addition of Acetanilide: While maintaining the temperature below 20°C, slowly add 67.5 g (0.5 mole) of dry acetanilide in small portions over 15-20 minutes. Vigorous HCl gas evolution will occur; ensure the reaction is performed in a well-ventilated fume hood.

  • Reaction Completion: After the addition is complete, remove the ice bath and heat the mixture in a water bath at 60-70°C for two hours to complete the reaction.

  • Workup: Allow the mixture to cool to room temperature. In a separate large beaker (2 L), prepare a slurry of 1 kg of crushed ice and water.

  • Precipitation: In the fume hood, pour the reaction mixture slowly and carefully in a thin stream into the ice slurry with vigorous stirring. The ASC will precipitate as a white solid.

  • Isolation: Immediately collect the solid product by vacuum filtration on a Buchner funnel. Wash the filter cake thoroughly with several portions of cold water until the washings are neutral to litmus paper.

  • Drying: Press the solid as dry as possible on the funnel. For best results, dry the crude product in a vacuum desiccator over P₂O₅. The typical yield of crude material is 90–95 g (77–81%).[2]

Protocol 2: Synthesis of (4-Acetylamino-benzenesulfonylamino)-acetic acid

Self-Validation Check: Progress can be monitored by TLC (e.g., using a 7:3 Ethyl Acetate:Hexane with a drop of acetic acid) to observe the disappearance of the ASC spot.

  • Preparation: In a 1 L beaker, dissolve 30 g (0.4 moles) of glycine in 400 mL of water. Cool the solution to 10°C in an ice bath and add 40 g of sodium bicarbonate in portions, or adjust to pH 10 with 5M NaOH solution.

  • Reaction: To the cold, stirred glycine solution, add 93.5 g (0.4 moles) of dry, powdered ASC from Protocol 1 in small portions over 30 minutes. Maintain the temperature below 15°C.

  • pH Control: During the addition of ASC, the pH of the solution will drop due to HCl formation. Continuously monitor the pH and add a 20% NaOH solution as needed to maintain a pH of 9-10.

  • Reaction Completion: After all the ASC has been added, continue stirring the mixture in the ice bath for one hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

  • Isolation & Purification:

    • Filter the solution to remove any insoluble impurities.

    • Transfer the clear filtrate to a large beaker and cool it in an ice bath.

    • Slowly add concentrated HCl with vigorous stirring until the pH of the solution is 3-4.

    • The product will precipitate as a white solid. Allow it to stand in the cold for 30 minutes to ensure complete crystallization.

    • Collect the product by vacuum filtration, wash it with cold water, and dry it in an oven at 80-100°C.

Section 5: Process Optimization & Control

Effective troubleshooting requires a logical approach. The following decision tree can help diagnose issues with the second step of the synthesis.

G start Low Yield in Step 2 (Glycine Reaction) check_tlc Analyze reaction mixture by TLC/LC-MS start->check_tlc asc_present High amount of unreacted ASC? check_tlc->asc_present hydrolysis_product Main product is 4-acetamidobenzenesulfonic acid? check_tlc->hydrolysis_product [ No unreacted ASC ] cause_ph Cause: pH too low. Glycine not nucleophilic. asc_present->cause_ph Yes cause_mixing Cause: Poor Mixing. Heterogeneous reaction. asc_present->cause_mixing No cause_hydrolysis Cause: ASC Hydrolysis. Reaction with H₂O is faster. hydrolysis_product->cause_hydrolysis Yes solution_ph Solution: Monitor pH constantly. Maintain pH 9-11 with base. cause_ph->solution_ph end Yield Improved solution_ph->end solution_hydrolysis Solution: Lower reaction temp (0-5°C). Add ASC slowly in portions. cause_hydrolysis->solution_hydrolysis solution_hydrolysis->end solution_mixing Solution: Use high-torque mechanical stirring. cause_mixing->solution_mixing solution_mixing->end

Caption: Troubleshooting decision tree for the nucleophilic substitution step.

Table of Key Parameters and Their Impact
ParameterStep 1 (ASC Synthesis)Step 2 (Final Synthesis)Rationale
Temperature Add acetanilide at 15-20°C; Heat to 60-70°C for completion.0-15°CControls exotherm and prevents degradation in Step 1. Minimizes ASC hydrolysis in Step 2.
pH N/A (strongly acidic)9 - 11Activates the glycine nucleophile and neutralizes the HCl byproduct.
Stoichiometry Excess HSO₃Cl (reagent and solvent)Glycine:ASC ratio of 1:1 to 1.1:1A slight excess of glycine can help drive the reaction to completion.
Stirring Moderate mechanical stirringVigorous mechanical stirringEssential for mixing in a heterogeneous reaction system to maximize the reaction rate.
Moisture Control Critical; use dry reagents and glassware.Less critical, as water is the solvent.Prevents premature hydrolysis of chlorosulfonic acid and the ASC product in Step 1.
Section 6: References
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  • Mercer University. (n.d.). The Synthesis of Sulfa Drugs. Retrieved from [Link]

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  • Tan, Y., et al. (2011). An alternative synthetic process of p-acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HClSO3 and PCl5. Chemical Papers, 65(4), 510-518. Available at: [Link]

  • Reddy, C. R., et al. (2014). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Organic & Biomolecular Chemistry, 12(41), 8195-8199. Available at: [Link]

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  • Google Patents. (1957). US2777844A - Sulfonamide purification process. Available at:

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unpacking the Chemical Properties and Synthesis of Sulfacetamide Sodium (CAS 6209-17-2). Retrieved from [Link]

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  • Organic Syntheses. (1941). Sulfanilyl chloride, N-acetyl-. Coll. Vol. 1, p.8 (1941); Vol. 2, p.5 (1922). Available at: [Link]

  • El-Sayed, W. A., et al. (2009). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules, 14(11), 4447-4456. Available at: [Link]

  • PrepChem.com. (n.d.). Preparation of 4-acetamidobenzenesulfonamide. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges with N-{[4-(acetylamino)phenyl]sulfonyl}glycine

Welcome to the technical support center for N-{[4-(acetylamino)phenyl]sulfonyl}glycine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-{[4-(acetylamino)phenyl]sulfonyl}glycine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered with this compound. As a molecule possessing both a sulfonamide and a glycine moiety, its solubility behavior can be complex and highly dependent on the chosen solvent system and experimental conditions. This document offers a structured, question-and-answer-based approach to resolving these challenges, grounded in established physicochemical principles.

Understanding the Molecule: A Senior Application Scientist's Perspective

N-{[4-(acetylamino)phenyl]sulfonyl}glycine incorporates several functional groups that dictate its solubility profile. The N-acetylphenylsulfonyl portion contributes to its aromatic and somewhat lipophilic character, a common feature of sulfonamide-containing compounds which can often lead to poor aqueous solubility. Conversely, the glycine tail provides a carboxylic acid and an N-H group, introducing polarity and, critically, ionizable centers. This dual nature means that no single solvent may be universally effective, and a systematic approach to solvent selection and optimization is paramount for successful experimentation.

Troubleshooting Guide: Resolving Insolubility in Real-Time

This section provides a step-by-step guide to address solubility problems as they arise in the laboratory.

Issue 1: The compound is insoluble in aqueous buffers at neutral pH.

This is a frequently encountered issue due to the molecular structure. At neutral pH, the carboxylic acid of the glycine moiety may be deprotonated, but the overall molecule can still possess significant nonpolar characteristics, leading to aggregation and precipitation.

A Start: Insoluble in Neutral Aqueous Buffer B Adjust pH A->B Primary Approach C Add Co-solvent B->C If still insoluble E Successful Dissolution B->E If successful D Consider Temperature Adjustment C->D If still insoluble C->E If successful D->E If successful A Weigh 1mg of Compound B Add 100µL of Solvent A->B C Vortex for 2 mins B->C D Visually Inspect C->D E Completely Dissolved? D->E F Add another 100µL of Solvent E->F No G Calculate Solubility E->G Yes F->C H Centrifuge to Confirm G->H

Caption: Protocol for solubility range determination.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 101240, N-((4-(Acetylamino)phenyl)sulfonyl)acetamide." PubChem, [Link]. Accessed Jan 23, 2026.

  • Human Metabolome Database. "Showing metabocard for Acetylglycine (HMDB0000532)." HMDB, [Link]. Accessed Jan 23, 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 84001, N-(S-(4-(Acetylamino)phenyl)-N-L-gamma-glutamyl-L-cysteinyl)glycine." PubChem, [Link]. Accessed Jan 23, 2026.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

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  • Hoechst Aktiengesellschaft. (1984). Process for the preparation of N-acetylaminoarylsulfonic acids in sulfuric acid as solvent. U.S.
  • Prajapati, R., et al. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(4), 1-10. [Link]

  • Tarentino, A. L., & Plummer, T. H. (1987). Detection and quantification of peptide-N4-(N-acetyl-beta-glucosaminyl)asparagine amidases. Analytical biochemistry, 161(1), 1-10. [Link]

  • ChemBK. "N-Acetyl-4-aminophenol." ChemBK, [Link]. Accessed Jan 23, 2026.

  • Sharma, D., et al. (2012). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research, 2(1), 32-50. [Link]

  • Kuhr, S., et al. (2012). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12035, N-Acetyl-L-Cysteine." PubChem, [Link]. Accessed Jan 23, 2026.

  • Kumar, S., & Singh, R. (2018). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate, [Link].

  • Cheméo. "Chemical Properties of Glycine, N-acetyl- (CAS 543-24-8)." Cheméo, [Link]. Accessed Jan 23, 2026.

  • Lee, H. R., et al. (2007). Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 850(1-2), 444–450. [Link]

  • Pikal-Cleland, K. A., et al. (2002). Effect of glycine on pH changes and protein stability during freeze-thawing in phosphate buffer systems. Journal of pharmaceutical sciences, 91(9), 1969–1979. [Link]

  • Roy, A., et al. (2024). A Method for Rigorously Selective Capture and Simultaneous Fluorescent Labeling of N-Terminal Glycine Peptides. Journal of the American Chemical Society, 146(4), 2397–2402. [Link]

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Troubleshooting

Technical Support Center: Purification of Crude (4-Acetylamino-benzenesulfonylamino)-acetic acid

Welcome to the technical support guide for the purification of crude (4-Acetylamino-benzenesulfonylamino)-acetic acid. This document provides practical, in-depth guidance for researchers, chemists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude (4-Acetylamino-benzenesulfonylamino)-acetic acid. This document provides practical, in-depth guidance for researchers, chemists, and drug development professionals encountering challenges in obtaining this compound at high purity. The following question-and-answer-based troubleshooting guide is designed to address specific experimental issues, explaining the causality behind each procedural choice to ensure both success and scientific understanding.

Part 1: Frequently Asked Questions - Compound & Impurities

Q1: What are the key structural features of (4-Acetylamino-benzenesulfonylamino)-acetic acid that influence its purification?

A1: Understanding the molecule's structure is the first step in designing a robust purification strategy.

  • Structure: C₁₀H₁₂N₂O₅S

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): This is an acidic group, making the molecule's solubility highly dependent on pH. It can be deprotonated in basic solutions to form a water-soluble salt.

    • Sulfonamide (-SO₂NH-): The proton on the sulfonamide nitrogen is weakly acidic. This group is polar and capable of strong hydrogen bonding.

    • Acetamido (-NHCOCH₃): A polar amide group that also participates in hydrogen bonding.

    • Aromatic Ring: A non-polar feature that influences solubility in organic solvents.

This combination of polar, ionizable groups and a non-polar aromatic backbone gives the molecule an amphiphilic character, which we can exploit for purification.

Q2: What are the most likely impurities I'll encounter in my crude product?

A2: Impurities are typically unreacted starting materials or by-products from the synthesis. While the exact profile depends on your specific synthetic route, common impurities include:

  • Starting Materials:

    • N-Acetylsulfanilyl Chloride: A common precursor. Its presence suggests an incomplete reaction.

    • Glycine (or its ester): The amine source.

    • Unreacted (4-Acetylamino)-benzenesulfonamide: If the starting material was the sulfonamide itself.

  • By-products:

    • Hydrolysis Products: The acetyl group can be hydrolyzed back to an amine, yielding (4-Amino-benzenesulfonylamino)-acetic acid.

    • Di-acylated or other over-reacted products: Depending on the reaction conditions, side reactions can occur.[1]

    • Inorganic Salts: Salts like NaCl or buffer components (e.g., phosphates, acetates) are frequently present from the reaction work-up.

Identifying the likely impurities is critical, as their properties will determine the most effective purification method. For example, inorganic salts are easily removed by recrystallization from an organic solvent, whereas organic by-products with similar polarity may require chromatography.

Part 2: Recrystallization - The First Line of Purification

Recrystallization is often the most efficient method for purifying crystalline solids, especially at scale. It relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Q3: My crude product is a sticky solid/oil. Can I still use recrystallization?

A3: Absolutely. A sticky or oily crude product often indicates the presence of residual solvent or low-melting point impurities. Before attempting recrystallization, try triturating the crude material. This involves stirring or grinding the crude solid as a suspension in a solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., diethyl ether or hexanes). This process can often break up the oil and remove sticky impurities, yielding a filterable solid that is more amenable to recrystallization.

Q4: What is the best solvent for recrystallizing (4-Acetylamino-benzenesulfonylamino)-acetic acid?

A4: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Given the compound's polar nature, polar protic solvents are excellent candidates.

SolventBoiling Point (°C)Rationale & Considerations
Ethanol (95%) ~78Excellent first choice. It's a good solvent for polar compounds, readily available, and relatively non-toxic. Its volatility makes for easy drying of the final product.
Water 100The compound has a carboxylic acid and other hydrogen-bonding groups, suggesting some solubility in hot water.[2] However, solubility might be low. It is excellent for removing organic-soluble impurities.
Glacial Acetic Acid 118Often an excellent solvent for compounds containing acidic or amide functionalities.[][4] Caution: Work in a fume hood as it is corrosive and has a strong odor.[4]
Ethanol/Water Mix VariableA solvent mixture can fine-tune solubility. If the compound is too soluble in pure ethanol, adding water as an anti-solvent can induce crystallization.
Acetone 56A polar aprotic solvent that can be effective. Its low boiling point makes it easy to remove but can also lead to rapid crashing out of the solid, potentially trapping impurities.

Pro-Tip: Always perform a small-scale solvent screen. Place a few milligrams of your crude product in separate test tubes and add a few drops of each candidate solvent to test solubility in the cold and upon heating.

Q5: I tried recrystallizing, but my product "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A5: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid. Instead of crystallizing, it separates as a liquid phase. This is a common issue. Here’s a troubleshooting workflow:

G cluster_solutions Troubleshooting Steps cluster_alternative If Oiling Persists start Product 'Oils Out' During Cooling reheat 1. Re-heat the Solution to Re-dissolve the Oil start->reheat add_solvent 2. Add More Hot Solvent (10-20% more volume) reheat->add_solvent slow_cool 3. Cool VERY Slowly (Insulate flask, leave at RT overnight) add_solvent->slow_cool scratch 4. Scratch Inner Wall of Flask with a Glass Rod slow_cool->scratch seed 5. Add a Seed Crystal (If available) scratch->seed change_solvent Change Solvent System: - Use a lower-boiling solvent - Use a solvent/anti-solvent pair seed->change_solvent

Caption: Recrystallization Troubleshooting Flowchart.

Causality: Adding more solvent (Step 2) ensures the saturation point is reached at a lower temperature, hopefully below the compound's melting point. Slow cooling (Step 3) provides the necessary time for ordered crystal lattice formation rather than amorphous precipitation.

Protocol 1: Step-by-Step Recrystallization

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of your chosen solvent (e.g., 95% Ethanol) to cover the solid. Heat the mixture to boiling with stirring (a stir bar is ideal).

  • Achieve Saturation: Continue adding small portions of the hot solvent until all the solid just dissolves. Adding excess solvent will reduce your final yield.

  • Hot Filtration (Optional but Recommended): If there are insoluble impurities (dust, inorganic salts), perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling is key to forming large, pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum. A stable weight and the appearance of a dry, free-flowing powder indicate the process is complete.

Part 3: Chromatographic Purification

When recrystallization fails to provide the desired purity, or if impurities have very similar solubility profiles to your product, column chromatography is the method of choice.

Q6: When should I choose chromatography over another recrystallization attempt?

A6: This decision depends on several factors. Use the following decision tree to guide your choice.

G start Crude Product Analysis (e.g., TLC, LCMS, NMR) q1 Are Impurities Grossly Different in Polarity? start->q1 q2 Is Desired Purity >99%? q1->q2 No recrystallize Action: Recrystallization q1->recrystallize Yes q3 Is Scale > 10g? q2->q3 No chromatography Action: Column Chromatography q2->chromatography Yes q3->recrystallize Yes q3->chromatography No

Caption: Purification Strategy Decision Tree.

Q7: What is a good starting point for a mobile phase to purify (4-Acetylamino-benzenesulfonylamino)-acetic acid on a silica gel column?

A7: The goal is to find a solvent system where your compound has a retention factor (Rf) of ~0.3 on a silica TLC plate. Given the compound's high polarity, you will need a relatively polar mobile phase.

  • Recommended Starting System: Dichloromethane (DCM) : Methanol (MeOH).

  • Alternative System: Ethyl Acetate : Hexanes with a small amount of acetic acid.

Methodology for TLC Analysis:

  • Dissolve a tiny amount of your crude product in a polar solvent like methanol or acetone.

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in a chamber with your chosen mobile phase (start with 95:5 DCM:MeOH).

  • Visualize the spots under a UV lamp (254 nm).

  • If the Rf is too low (spot stays at the bottom): Increase the polarity of the mobile phase by increasing the percentage of methanol.

  • If the Rf is too high (spot runs to the top): Decrease the polarity by reducing the percentage of methanol.

  • If the spot is streaking: This is common with carboxylic acids on silica gel. Add a small amount (0.5-1%) of acetic acid to the mobile phase. This protonates the compound, reducing its interaction with the acidic silica surface and leading to sharper bands.

Chromatographic techniques like HPLC are highly sensitive and specific for analyzing sulfonamides.

Protocol 2: Step-by-Step Flash Column Chromatography

  • Select Mobile Phase: Use TLC to determine an optimal solvent system that gives your product an Rf of ~0.3 and separates it well from impurities.

  • Pack the Column: Pack a column with silica gel using your chosen mobile phase (or a less polar version of it, e.g., pure hexanes/DCM). Ensure the silica bed is compact and level.

  • Load the Sample: Dissolve your crude product in a minimal amount of a strong solvent (like DCM/methanol). Alternatively, for less soluble compounds, create a "dry load" by adsorbing your compound dissolved in a solvent onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.

  • Elution: Carefully add the mobile phase to the top of the column and apply pressure (flash chromatography). Begin collecting fractions.

  • Monitoring: Monitor the fractions being eluted using TLC. Spot every few fractions on a TLC plate to track which ones contain your desired product.

  • Combine and Evaporate: Combine the pure fractions (those containing only your product spot on TLC) in a round-bottom flask. Remove the solvent using a rotary evaporator.

  • Final Drying: Dry the resulting solid under high vacuum to remove any residual solvent.

References

  • Method for purifying acetic acid.
  • Fine purification method for cholic acid crude product.
  • Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamide. Methodical letter.
  • (4-Amino-benzenesulfonylamino)-acetic acid. PubChem.
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chrom
  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir. NIH.
  • Tips & Tricks: Recrystallization. University of Rochester Chemistry Department.
  • Synthesis and Characterization of Specified Impurities of Aceclofenac.
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Synthesis and biological activity of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids. PubMed.
  • Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service.
  • Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid.
  • Alternative acetylation process in the synthesis of non-ionic xray contrast agents.
  • SOLUBILITY DATA OF SEVERAL SOLVENTS IN ACETIC ACID SEPAR
  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chrom
  • Acetazolamide Impurities. BOC Sciences.
  • Process for preparation of mixtures of polypeptides using purified hydrobromic acid.
  • Synthesis and characterization of new impurities in obeticholic acid.
  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFIC
  • Synthesis, Characterization and Antibacterial Activity of Azomethine Derivatives Derived from 2-Formylphenoxyacetic Acid. PMC - NIH.
  • Solubility Profile of N-Benzylacetoacetamide in Organic Solvents: A Technical Guide. Benchchem.
  • The preparation method of theophylline acetic acid.
  • Plot of mutual solubilities of acetic acid with different hydrocarbons...
  • Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. PMC - PubMed Central.
  • Recrystallization

Sources

Optimization

Stability of N-{[4-(acetylamino)phenyl]sulfonyl}glycine in aqueous buffer solutions

Welcome to the technical support center for N-{[4-(acetylamino)phenyl]sulfonyl}glycine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-{[4-(acetylamino)phenyl]sulfonyl}glycine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound in aqueous buffer solutions. As your dedicated application scientist, I will walk you through the critical aspects of ensuring the integrity of your experiments and data.

Introduction

N-{[4-(acetylamino)phenyl]sulfonyl}glycine is a compound of interest with potential applications in various fields. A thorough understanding of its stability in aqueous solutions is paramount for accurate experimental results and for determining its shelf-life and potential degradation pathways. This guide will provide you with the necessary information to design, execute, and troubleshoot your stability studies effectively.

Frequently Asked Questions (FAQs)

Here are some common questions that arise when working with N-{[4-(acetylamino)phenyl]sulfonyl}glycine.

Q1: What are the potential degradation pathways for N-{[4-(acetylamino)phenyl]sulfonyl}glycine in aqueous buffer solutions?

A1: Based on the chemical structure of N-{[4-(acetylamino)phenyl]sulfonyl}glycine, the primary degradation pathway is likely to be hydrolysis. There are two main points of hydrolytic cleavage:

  • Sulfonamide Bond Hydrolysis: The bond between the sulfonyl group and the glycine nitrogen can be susceptible to hydrolysis, especially under acidic or basic conditions. This would yield 4-(acetylamino)benzenesulfonic acid and glycine. Sulfonamides are generally resistant to hydrolysis, but it can occur under stressed conditions.[1][2]

  • Amide Bond Hydrolysis: The acetylamino group contains an amide bond that can also be hydrolyzed, leading to the formation of N-{[4-aminophenyl]sulfonyl}glycine. This is a common degradation pathway for many pharmaceutical compounds containing an acetamide group.

A less common but possible degradation pathway could involve the glycine moiety itself, although this would likely require more extreme conditions.[3][4]

Below is a diagram illustrating the potential hydrolytic degradation pathways.

parent N-{[4-(acetylamino)phenyl]sulfonyl}glycine sulfonamide_hydrolysis Sulfonamide Hydrolysis (Acidic/Basic Conditions) parent->sulfonamide_hydrolysis amide_hydrolysis Amide Hydrolysis (Acidic/Basic Conditions) parent->amide_hydrolysis product1 4-(acetylamino)benzenesulfonic acid sulfonamide_hydrolysis->product1 product2 Glycine sulfonamide_hydrolysis->product2 product3 N-{[4-aminophenyl]sulfonyl}glycine amide_hydrolysis->product3

Caption: Potential hydrolytic degradation pathways of N-{[4-(acetylamino)phenyl]sulfonyl}glycine.

Q2: What are the key factors that can influence the stability of N-{[4-(acetylamino)phenyl]sulfonyl}glycine?

A2: The stability of this compound in aqueous solutions can be influenced by several factors:

  • pH: The rate of hydrolysis of both the sulfonamide and amide bonds is often pH-dependent. A pH-rate profile should be determined to identify the pH of maximum stability.

  • Temperature: Higher temperatures generally accelerate degradation reactions.[3][5] The effect of temperature can be modeled using the Arrhenius equation to predict stability at different storage conditions.

  • Buffer Species: The components of your buffer solution can sometimes catalyze degradation. It is advisable to test stability in different buffer systems (e.g., phosphate, citrate, glycine) to identify any catalytic effects.

  • Light: Photodegradation can occur if the molecule has a chromophore that absorbs light in the UV-visible range. Photostability studies should be conducted according to ICH Q1B guidelines.[6][7]

  • Oxygen: Oxidative degradation is another possibility, especially if there are susceptible functional groups. Studies in the presence and absence of oxygen (e.g., by sparging with nitrogen) can elucidate this.

Q3: How should I begin to assess the stability of my compound?

A3: A systematic approach is crucial. Start with a forced degradation study . This involves subjecting a solution of the compound to harsh conditions (strong acid, strong base, high temperature, oxidizing agent, and light) to rapidly identify potential degradation products and pathways.[6][7] The information from this study is then used to develop a stability-indicating analytical method , typically a High-Performance Liquid Chromatography (HPLC) method, that can separate the parent compound from all its degradation products.

Troubleshooting Guide

Problem: I am seeing unexpected peaks in my chromatogram during my experiments.

Solution:

Unexpected peaks are often indicative of degradation or impurities. Here's how to troubleshoot:

  • Identify the Source:

    • Blank Injection: Inject your buffer/solvent blank to ensure the peaks are not from your mobile phase or diluent.

    • Placebo Analysis: If you are working with a formulation, analyze a placebo (all components except the active ingredient) to rule out excipient-related peaks.

    • Forced Degradation Comparison: Compare the chromatograms from your stability samples to those from your forced degradation studies. This can help in tentatively identifying the degradation products.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. If a peak is impure, it may contain a co-eluting degradation product.

  • Mass Spectrometry (MS) Identification: If your HPLC is coupled to a mass spectrometer (LC-MS), you can obtain the mass of the unexpected peaks. This is a powerful tool for identifying the chemical structure of degradation products.

Problem: The concentration of my compound is decreasing over time, but I don't see any new peaks.

Solution:

This can be a perplexing issue. Here are some potential causes and solutions:

  • Precipitation: The compound may be precipitating out of solution.

    • Visual Inspection: Check your samples for any visible precipitate.

    • Solubility Check: Ensure that the concentration of your compound is well below its solubility limit in the buffer at the experimental temperature.

    • Filtration and Re-analysis: Filter a portion of your sample and re-analyze the filtrate. A lower concentration would confirm precipitation.

  • Adsorption: The compound may be adsorbing to the surface of your container.

    • Container Material: Try using different types of containers (e.g., glass vs. polypropylene) to see if the loss is material-dependent. Silanized glass vials can reduce adsorption of some compounds.

  • Degradation Products are Not Detected:

    • Inappropriate Wavelength: Your degradation products may not absorb at the wavelength you are using for detection. Analyze your samples at multiple wavelengths or use a PDA detector to capture the full UV spectrum.

    • Volatile Degradants: One of the degradation products could be a volatile compound that is not retained on the column.

    • Non-UV Active Degradants: Some degradation products may lack a chromophore. In this case, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) might be necessary.

Problem: My stability data is not reproducible.

Solution:

  • Inconsistent Sample Preparation:

    • pH Control: Ensure the pH of your buffer is accurately measured and consistent across all experiments. The pH of some buffers can change with temperature.

    • Concentration Accuracy: Use calibrated pipettes and balances to ensure your initial sample concentrations are accurate.

  • Variable Experimental Conditions:

    • Temperature Fluctuation: Use a calibrated and stable oven or water bath for your temperature studies.

    • Light Exposure: Protect your samples from light if they are found to be photosensitive.

  • Analytical Method Variability:

    • Method Robustness: Your HPLC method may not be robust. Perform a robustness study by making small, deliberate changes to method parameters (e.g., pH of mobile phase, column temperature, flow rate) to see if it affects the results.[8]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study. The goal is to achieve 5-20% degradation of the active substance.[7]

Materials:

  • N-{[4-(acetylamino)phenyl]sulfonyl}glycine

  • 1 M HCl

  • 1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • Aqueous buffer of choice (e.g., phosphate buffer, pH 7.4)

  • HPLC grade water and acetonitrile

  • Calibrated oven, water bath, and photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Heat the stock solution (in the chosen buffer) at 80°C.

    • Photodegradation: Expose the stock solution (in the chosen buffer) to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching:

    • For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analysis: Analyze all samples by HPLC, including a control sample (unstressed).

Below is a workflow diagram for a forced degradation study.

start Prepare Stock Solution of Compound stress Apply Stress Conditions start->stress acid Acid Hydrolysis (1M HCl, 60°C) stress->acid base Base Hydrolysis (1M NaOH, 60°C) stress->base oxidation Oxidation (3% H₂O₂, RT) stress->oxidation thermal Thermal (80°C) stress->thermal photo Photolysis (ICH Q1B) stress->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling quench Quench Reaction (if necessary) sampling->quench hplc Analyze by HPLC-PDA/MS quench->hplc

Caption: Experimental workflow for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

Objective: To develop a reversed-phase HPLC method that separates N-{[4-(acetylamino)phenyl]sulfonyl}glycine from its degradation products.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: PDA detector scanning from 200-400 nm.

  • Injection Volume: 10 µL

Method Development Steps:

  • Analyze Stressed Samples: Inject the samples from the forced degradation study.

  • Evaluate Resolution: Check the resolution between the parent peak and all degradation product peaks. The resolution should be greater than 1.5.

  • Optimize Gradient: Adjust the gradient slope and time to improve the separation of closely eluting peaks.

  • Optimize Mobile Phase: If resolution is still poor, try a different organic modifier (e.g., methanol) or a different pH for the aqueous phase (if the column allows).

  • Validate the Method: Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines. This includes assessing specificity, linearity, accuracy, precision, and robustness.

Data Summary Table

Stress ConditionObservationMajor Degradation Products (Hypothetical)
Acidic (1M HCl, 60°C) Significant degradation4-(acetylamino)benzenesulfonic acid, Glycine
Basic (1M NaOH, 60°C) Moderate degradation4-(acetylamino)benzenesulfonic acid, Glycine
Oxidative (3% H₂O₂, RT) Minimal degradationN/A
Thermal (80°C) Slow degradationN-{[4-aminophenyl]sulfonyl}glycine
Photolytic (ICH Q1B) To be determinedTo be determined

This table should be populated with your actual experimental data.

References

  • Primas, N., et al. (2023). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Pharmaceuticals, 16(1), 72. [Link]

  • Pikal, M. J., & Shah, S. (1990). The pH-profile for the solution stability of a model dipeptide, L-alanyl-L-alanine. International journal of pharmaceutics, 62(2-3), 165-176.
  • PubChem. (n.d.). Acetylglycine. National Center for Biotechnology Information. [Link]

  • García-Galán, M. J., et al. (2008). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics. TrAC Trends in Analytical Chemistry, 27(11), 1008-1022.
  • Hardy, P. M., & Ridge, B. (1973). Peptide kinetics. Part 8.—Acid-catalyzed hydrolysis of N-acyl glycines. Journal of the Chemical Society, Perkin Transactions 1, 1908-1911.
  • Weiss, M. S., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BMC biophysics, 11(1), 2. [Link]

  • Sorensen, S. J., et al. (2001). Fate and effects of sulfonamides in the environment.
  • Singh, R., & Kumar, R. (2012). A critical review: Significance of forced degradation studies in pharmaceutical research and development. Journal of Drug Delivery and Therapeutics, 2(3).
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
  • ICH Harmonised Tripartite Guideline. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology.
  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—a critique. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced drug delivery reviews, 59(1), 29-37.
  • Liu, K., et al. (2017). Temperature effects on the IR spectra of crystalline amino acids, dipeptides, and polyamino acids. I. Glycine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 173, 833-843.
  • Sato, M., et al. (2004). Hydrolysis of Glycylglycine in Subcritical Water Conditions. Chemical Engineering & Technology, 27(3), 299-303.
  • Reactome. (n.d.). Glycine degradation. [Link]

  • Torniainen, K., et al. (1995). The effect of pH, temperature, and buffer species on the degradation of ciprofloxacin. Journal of pharmaceutical and biomedical analysis, 13(7), 899-906.
  • Singh, S., et al. (2000). The osmoprotectants glycine and its methyl derivatives prevent the thermal inactivation of protective antigen of Bacillus anthracis.
  • Okimura, K., et al. (2003). HPLC analysis of fatty acyl-glycine in the aqueous methanesulfonic acid hydrolysates of N-terminally fatty acylated peptides. Biological & pharmaceutical bulletin, 26(8), 1166-1169.
  • Wang, S., et al. (2019). Degradation pathways of glycine. In Maillard Reaction Products in Foods. IntechOpen.
  • International Conference on Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products.
  • International Conference on Harmonisation. (2005). ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology.
  • Baruah, I., et al. (2016). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Serbian Chemical Society, 81(11), 1239-1262.
  • Primas, N., et al. (2023).
  • Meyyanathan, S. N., & Ramana, G. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
  • Smela, M., et al. (2002). The osmoprotectants glycine and its methyl derivatives prevent the thermal inactivation of protective antigen of Bacillus anthracis.

Sources

Troubleshooting

Technical Support Center: Optimizing Coupling Reactions for N-{[4-(acetylamino)phenyl]sulfonyl}glycine

Welcome to the technical support center for the synthesis and application of N-{[4-(acetylamino)phenyl]sulfonyl}glycine. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and application of N-{[4-(acetylamino)phenyl]sulfonyl}glycine. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during the coupling of this versatile building block.

Introduction to N-{[4-(acetylamino)phenyl]sulfonyl}glycine Coupling

N-{[4-(acetylamino)phenyl]sulfonyl}glycine is a key intermediate in the synthesis of various biologically active molecules, including inhibitors of matrix metalloproteinases (MMPs) and other therapeutic agents. The successful coupling of its carboxylic acid moiety with a primary or secondary amine is a critical step in these synthetic pathways. This guide will help you navigate the common challenges and optimize your reaction conditions for high yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the coupling of N-{[4-(acetylamino)phenyl]sulfonyl}glycine.

Issue 1: Low or No Product Yield

Question: I am not getting the expected yield for my coupling reaction. What are the possible causes and how can I improve it?

Answer: Low yield is a common issue that can stem from several factors. Let's break down the potential causes and solutions:

  • Inefficient Carboxylic Acid Activation: The first step in the coupling reaction is the activation of the carboxylic acid group of N-{[4-(acetylamino)phenyl]sulfonyl}glycine. If this activation is incomplete, the subsequent nucleophilic attack by the amine will be inefficient.

    • Solution:

      • Choice of Coupling Reagent: Carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in the presence of an additive like HOBt (1-Hydroxybenzotriazole) or NHS (N-Hydroxysuccinimide) are commonly used. For more challenging couplings, consider using more potent reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

      • Reagent Stoichiometry: Ensure you are using a slight excess of the coupling reagent and additive (typically 1.1-1.5 equivalents).

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time all play a crucial role.

    • Solution:

      • Solvent: Aprotic polar solvents like DMF (Dimethylformamide) or DCM (Dichloromethane) are generally good choices for dissolving the reactants. Ensure your starting materials are fully dissolved before proceeding.

      • Temperature: Most coupling reactions are performed at room temperature. However, for sensitive substrates or to minimize side reactions, starting the reaction at 0°C and then allowing it to warm to room temperature can be beneficial.

      • Reaction Time: While many reactions are complete within a few hours, some may require overnight stirring. Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Poor Nucleophilicity of the Amine: The electronic and steric properties of your amine can significantly impact the reaction rate.

    • Solution:

      • Base: The addition of a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine, is often necessary to deprotonate the amine salt and facilitate the reaction. Use 1.5-2.0 equivalents of the base.

      • Steric Hindrance: If your amine is sterically hindered, you may need to use a more powerful coupling reagent and potentially a higher reaction temperature.

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low Yield Observed check_activation Check Carboxylic Acid Activation Reagent Choice Stoichiometry start->check_activation check_conditions Review Reaction Conditions Solvent Temperature Time start->check_conditions check_amine Assess Amine Reactivity Nucleophilicity Base Addition Steric Hindrance start->check_amine solution_activation Optimize Activation Use HATU/PyBOP Increase Equivalents check_activation:f0->solution_activation:f0 check_activation:f1->solution_activation:f1 solution_conditions Adjust Conditions Change Solvent Modify Temperature Profile Extend Reaction Time check_conditions:f0->solution_conditions:f0 check_conditions:f1->solution_conditions:f1 check_conditions:f2->solution_conditions:f2 solution_amine Enhance Amine Reactivity Add/Change Base Increase Temperature check_amine:f0->solution_amine:f0 check_amine:f1->solution_amine:f0 check_amine:f2->solution_amine:f1 monitor Monitor Progress (TLC/LC-MS) solution_activation->monitor solution_conditions->monitor solution_amine->monitor

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Significant Side Products

Question: My reaction mixture shows multiple spots on TLC, and purification is difficult. What are these side products and how can I avoid them?

Answer: The formation of side products is a common challenge in amide bond formation. Here are the most likely culprits and their solutions:

  • N-acylurea Formation: This is a classic side product when using carbodiimide coupling reagents like EDC. It arises from the rearrangement of the O-acylisourea intermediate.

    • Solution: The addition of HOBt or NHS is highly effective in suppressing N-acylurea formation. These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to rearrangement.

  • Epimerization/Racemization: While glycine itself is achiral, if you are coupling a chiral amine, racemization can be a concern, especially with more activating coupling reagents.

    • Solution: Use of additives like HOBt can help minimize racemization. Additionally, performing the reaction at lower temperatures (0°C) can also be beneficial.

  • Double Acylation: If your amine has other nucleophilic groups, you might observe multiple acylations.

    • Solution: Protect any additional nucleophilic functional groups on your amine substrate before the coupling reaction.

Reaction Mechanism and Side Product Formation

reaction_mechanism cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway RCOOH N-{[4-(acetylamino)phenyl]sulfonyl}glycine (R-COOH) O_acylisourea O-acylisourea intermediate RCOOH->O_acylisourea + EDC EDC EDC Active_ester Active Ester (R-CO-OBt) O_acylisourea->Active_ester + HOBt O_acylisourea_side O-acylisourea intermediate HOBt HOBt Product Desired Amide Product (R-CONH-R') Active_ester->Product + R'-NH2 Amine Amine (R'-NH2) N_acylurea N-acylurea byproduct O_acylisourea_side->N_acylurea Rearrangement

Caption: Desired reaction pathway vs. side product formation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for the coupling reaction? A1: The choice of solvent depends on the solubility of your specific substrates. However, anhydrous DMF is a widely used and effective solvent for many coupling reactions involving N-{[4-(acetylamino)phenyl]sulfonyl}glycine due to its high polarity and ability to dissolve a wide range of organic molecules. Anhydrous DCM can also be a good choice, particularly if your product is prone to hydrolysis.

Q2: How do I monitor the progress of my reaction? A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. You can observe the consumption of the starting materials (N-{[4-(acetylamino)phenyl]sulfonyl}glycine and your amine) and the formation of the product. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

Q3: My product is difficult to purify. Any suggestions? A3: Purification can indeed be challenging. Here are a few tips:

  • Workup: A standard aqueous workup can help remove water-soluble byproducts like the urea from EDC and excess base.

  • Chromatography: Flash column chromatography on silica gel is the most common method for purifying the final product. A gradient elution system, for example, with ethyl acetate and hexanes, or DCM and methanol, is often effective.

  • Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification technique.

Q4: Do I need to protect the sulfonamide N-H proton? A4: In most cases, the sulfonamide N-H is not acidic enough to interfere with the coupling reaction and does not require protection. However, if you are using a very strong base, deprotonation could potentially occur. It is always best to run a small-scale test reaction if you are unsure.

Experimental Protocol: General Procedure for Coupling

This is a general protocol that should be optimized for your specific substrates.

  • Preparation:

    • To a solution of N-{[4-(acetylamino)phenyl]sulfonyl}glycine (1.0 eq.) and your amine (1.0-1.2 eq.) in anhydrous DMF, add HOBt (1.2 eq.).

    • Cool the mixture to 0°C in an ice bath.

  • Reaction Initiation:

    • Add EDC (1.2 eq.) and DIPEA (2.0 eq.) to the reaction mixture.

    • Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup:

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Table 1: Reagent Stoichiometry and Conditions

ReagentEquivalentsRole
N-{[4-(acetylamino)phenyl]sulfonyl}glycine1.0Carboxylic Acid
Amine1.0 - 1.2Nucleophile
EDC1.2Coupling Reagent
HOBt1.2Additive
DIPEA2.0Base
Solvent-Anhydrous DMF or DCM
Temperature0°C to RTReaction Condition
Time2-12 hoursReaction Condition

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Optimization

Technical Support Center: Ensuring the Stability of (4-Acetylamino-benzenesulfonylamino)-acetic acid

Welcome to the technical support center for (4-Acetylamino-benzenesulfonylamino)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (4-Acetylamino-benzenesulfonylamino)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for preventing the degradation of this compound during storage and experimentation. As your Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure the integrity of your valuable research material.

Understanding the Molecule: A Stability Overview

(4-Acetylamino-benzenesulfonylamino)-acetic acid belongs to the N-acyl sulfonamide class of compounds. Generally, N-acyl sulfonamides exhibit enhanced hydrolytic and enzymatic stability compared to their carboxylic acid counterparts. However, like many complex organic molecules, its stability is not absolute and is susceptible to environmental factors. The primary degradation pathways of concern are hydrolysis , photodegradation , and thermal decomposition . Understanding these pathways is the first step in preventing them.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues and questions that may arise during the handling and storage of (4-Acetylamino-benzenesulfonylamino)-acetic acid.

Q1: I've noticed a slight discoloration (yellowing) of my solid compound over time. Is it still usable?

A1: Discoloration is often a visual indicator of chemical degradation, even at low levels. For sulfonamides, this can be a sign of photodegradation or oxidative processes.

  • Causality: Exposure to light, particularly UV radiation, can induce the formation of colored degradation products.[1] Similarly, interaction with atmospheric oxygen, potentially accelerated by humidity, can lead to oxidation.

  • Recommended Action:

    • Re-analyze the material: Before use, it is crucial to re-assess the purity of the compound using a stability-indicating analytical method, such as HPLC (see Protocol 1).

    • Evaluate the extent of degradation: If the purity is still within your experimental tolerance (e.g., >98%), it may be usable for non-critical applications. However, for sensitive assays, using a fresh, undegraded lot is strongly advised.

    • Review storage conditions: Ensure the compound is stored in an amber vial or a container completely shielded from light.[1] Consider storage under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Q2: My recent assay results using a freshly prepared stock solution are lower than expected. What could be the cause?

A2: A decrease in potency in a freshly prepared solution often points to degradation that occurred either in the solid state prior to dissolution or rapidly in the solution itself.

  • Causality:

    • Solid-State Degradation: The solid material may have degraded during storage due to improper conditions (see Q1).

    • Solution Instability: The compound may be unstable in the chosen solvent or at the solution's pH. Aqueous solutions of related compounds, like sulfanilic acid, can be unstable and slowly hydrolyze.

  • Troubleshooting Steps:

    • Verify Solid Material Integrity: First, confirm the purity of the solid compound used to prepare the stock solution.

    • Assess Solution Stability: Prepare a fresh solution and analyze its purity immediately (T=0) and then at subsequent time points (e.g., 2, 4, 8, 24 hours) while stored under the intended experimental conditions. This will establish a stability profile in your specific solvent system.

    • Check pH of Aqueous Solutions: If using aqueous buffers, measure the pH. Sulfonamides can exhibit pH-dependent stability.

    • Prepare Fresh Solutions: As a standard practice, always prepare solutions fresh for each experiment to minimize the impact of potential solution-state degradation.

Q3: I'm observing a new, unexpected peak in my HPLC chromatogram when analyzing my compound. What might this be?

A3: The appearance of a new peak is a strong indication of degradation. The identity of the peak will depend on the degradation pathway.

  • Potential Degradation Products:

    • Hydrolysis Product: Cleavage of the N-acetyl group would yield 4-amino-benzenesulfonylamino-acetic acid. Hydrolysis of the sulfonamide bond is also possible under harsh acidic or basic conditions.

    • Photodegradation Products: Common photodegradation pathways for sulfonamides include cleavage of the sulfonamide bond and extrusion of SO2.[2]

  • Recommended Action:

    • Characterize the Impurity: If the new peak is significant, consider characterization using mass spectrometry (LC-MS) to identify its molecular weight and deduce its structure.

    • Perform a Forced Degradation Study: To proactively identify potential degradation products, a forced degradation study is recommended (see Protocol 2). This will help in confirming that your analytical method is "stability-indicating," meaning it can separate the intact compound from its degradation products.

Core Stability & Storage Recommendations

To maintain the integrity of (4-Acetylamino-benzenesulfonylamino)-acetic acid, adhere to the following storage conditions. These recommendations are designed to mitigate the risks of hydrolysis, photodegradation, and thermal stress.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential hydrolytic and thermal degradation.[3]
Light Protect from lightStore in amber vials or light-blocking containers to prevent photodegradation.[1]
Humidity Store in a desiccated environmentMinimizes water absorption, which can facilitate hydrolysis and other degradation pathways in the solid state.[4][5]
Atmosphere Store under an inert gas (Argon or Nitrogen)For long-term storage, this minimizes the risk of oxidation.
Container Tightly sealed, original containerPrevents exposure to moisture and atmospheric contaminants.

Visualizing Degradation: Potential Pathways and Workflows

To better understand the potential degradation mechanisms and the experimental workflows to assess stability, the following diagrams are provided.

cluster_degradation Potential Degradation Pathways Parent (4-Acetylamino-benzenesulfonylamino)-acetic acid Hydrolysis Hydrolysis (N-deacetylation) Parent->Hydrolysis H₂O / H⁺ or OH⁻ Photodegradation Photodegradation (S-N Cleavage) Parent->Photodegradation UV Light Oxidation Oxidation Parent->Oxidation O₂

Caption: Key degradation pathways for the compound.

cluster_workflow Stability Assessment Workflow Start Sample Received / Synthesized Store Store under Recommended Conditions (2-8°C, Dark, Dry, Inert Gas) Start->Store Prepare Prepare Solution for Analysis Store->Prepare Periodic Periodic Re-analysis (e.g., every 6 months) Store->Periodic Analyze Analyze via Stability-Indicating HPLC Method (T=0) Prepare->Analyze Decision Purity Meets Specification? Analyze->Decision Use Proceed with Experiment Decision->Use Yes ReEvaluate Re-evaluate Storage / Consider Re-synthesis Decision->ReEvaluate No Periodic->Prepare

Caption: Workflow for routine stability assessment.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method (General Protocol)

This protocol provides a starting point for developing a stability-indicating HPLC method. The user must validate the method for their specific instrumentation and application.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: UV, ~260 nm (scan for optimal wavelength).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.[6]

Self-Validation Check: A stability-indicating method must be able to resolve the main peak (intact compound) from any degradation products. This is confirmed during forced degradation studies (Protocol 2).

Protocol 2: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for identifying likely degradation products and ensuring the analytical method is truly stability-indicating.[7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[8]

  • Prepare Stock Solution: Create a 1 mg/mL solution of the compound in a suitable solvent.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 48 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL for analysis.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 48 hours.

    • Dilute for analysis.

  • Thermal Degradation (Solid State):

    • Place a small amount of solid compound in a vial.

    • Heat in an oven at 80°C for 72 hours.

    • Prepare a solution from the stressed solid for analysis.

  • Photodegradation:

    • Expose a solution of the compound (~0.1 mg/mL) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]

    • A control sample should be wrapped in aluminum foil and placed alongside to serve as a dark control.

    • Analyze both the exposed and dark control samples.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method (Protocol 1). Compare the chromatograms to identify and quantify degradation products.

Conclusion

By understanding the chemical vulnerabilities of (4-Acetylamino-benzenesulfonylamino)-acetic acid and implementing rigorous storage, handling, and analytical practices, researchers can ensure the integrity and reliability of their experimental results. This guide provides a framework for proactive stability management. For any further questions or specific application support, please do not hesitate to reach out.

References

  • Periša, M., et al. (2013). Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Chemosphere, 90(3), 1057-1065. Available from: [Link]

  • Gilpin, R. K., & Zhou, W. (2004). Studies of the thermal degradation of acetaminophen using a conventional HPLC approach and electrospray ionization-mass spectrometry. Journal of chromatographic science, 42(1), 23-30. Available from: [Link]

  • ResearchGate. (n.d.). Studies on sulfonamide degradation products. Available from: [Link]

  • Thakral, S., & Zografi, G. (2017). Effect of moisture on solid state stability. Journal of Pharmaceutical Sciences, 106(8), 1941-1954. Available from: [Link]

  • Google Patents. (1984). US4487725A - Process for the preparation of N-acetylaminoarylsulfonic acids in sulfuric acid as solvent.
  • Bode, J. W. (2014). Unexpected hydrolytic instability of N-acylated amino acid amides and peptides. Organic letters, 16(8), 2216-2219. Available from: [Link]

  • SGS. (2011). How to approach a forced degradation study. Available from: [Link]

  • DrugFuture. (n.d.). N-Acetylsulfanilic Acid. Available from: [Link]

  • Xie, S., et al. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Science of The Total Environment, 640-641, 1335-1345. Available from: [Link]

  • Cristea, M., et al. (2021). Kinetics of the Thermal Degradation of Poly(lactic acid) and Polyamide Bioblends. Polymers, 13(22), 4029. Available from: [Link]

  • Semantic Scholar. (n.d.). Stability of aqueous solutions of N-acetyl-p-aminophenol. Available from: [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 38(2), 30-35. Available from: [Link]

  • Sultan, A. A. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SN Applied Sciences, 1(1), 1-13. Available from: [Link]

  • Chan, L. W., et al. (2022). Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. Molecular Pharmaceutics, 20(1), 543-556. Available from: [Link]

  • ResearchGate. (n.d.). Photodegradation of sulfonamides and their N4-acetylated metabolites in water by simulated sunlight irradiation: Kinetics and identification of photoproducts. Available from: [Link]

  • PubMed. (2021). Kinetics of the Thermal Degradation of Poly(lactic acid) and Polyamide Bioblends. Available from: [Link]

  • Zielińska, M., et al. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 25(12), 6649. Available from: [Link]

  • MDPI. (2022). Improved Hydrolytic and Mechanical Stability of Sulfonated Aromatic Proton Exchange Membranes Reinforced by Electrospun PPSU Fibers. Available from: [Link]

  • Wang, J., et al. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Water, 13(3), 316. Available from: [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Available from: [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available from: [Link]

  • Frontiers. (2022). Moisture Stability of Sulfide Solid-State Electrolytes. Available from: [Link]

  • National Center for Biotechnology Information. (2015). Recent advances in the synthesis of N-acyl sulfonamides. Available from: [Link]

  • ResearchGate. (n.d.). Thermal Stability and Degradation of Chitosan Modified by Acetophenone. Available from: [Link]

  • PubMed. (2016). Fast determination of sulfonamides and their acetylated metabolites from environmental water based on magnetic molecularly imprinted polymers. Available from: [Link]

  • Semantic Scholar. (n.d.). Effect of moisture on solid state stability. Available from: [Link]

  • ResearchGate. (n.d.). Expanding Chemical Space of N-Acyl Sulfonamides for Carbonic Anhydrase Inhibitor Discovery. Available from: [Link]

  • Ataman Kimya. (n.d.). SULFANILIC ACID. Available from: [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • ResearchGate. (n.d.). Thermal degradation of poly(lactic acid) measured by thermogravimetry coupled to Fourier transform infrared spectroscopy. Available from: [Link]

  • ResearchGate. (n.d.). General protocol for forced degradation studies (stress testing) of drug substances and drug products. Available from: [Link]

  • Royal Society of Chemistry. (2021). Chemical stability of sulfide solid-state electrolytes: stability toward humid air and compatibility with solvents and binders. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Available from: [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

  • Solubility of Things. (n.d.). Sulfanilic acid. Available from: [Link]

  • ResearchGate. (n.d.). Biodegradation of trace sulfonamide antibiotics accelerated by substrates across oxic to anoxic conditions during column infiltration experiments. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Assays with N-{[4-(acetylamino)phenyl]sulfonyl}glycine (ASG)

Welcome to the technical support center for N-{[4-(acetylamino)phenyl]sulfonyl}glycine (ASG), a potent Glycine Transporter 1 (GlyT1) inhibitor. This guide is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-{[4-(acetylamino)phenyl]sulfonyl}glycine (ASG), a potent Glycine Transporter 1 (GlyT1) inhibitor. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common and complex issues encountered during in vitro and cell-based assays involving this compound. Our approach is rooted in providing not just solutions, but a deeper understanding of the underlying scientific principles to empower your research.

Understanding the Mechanism of Action of ASG

N-{[4-(acetylamino)phenyl]sulfonyl}glycine (ASG) is a small molecule inhibitor that targets the Glycine Transporter 1 (GlyT1). GlyT1 is a key protein in the central nervous system responsible for the reuptake of glycine from the synaptic cleft.[1] By inhibiting GlyT1, ASG increases the extracellular concentration of glycine, which in turn enhances the activity of N-methyl-D-aspartate (NMDA) receptors, as glycine is a mandatory co-agonist for these receptors.[2] This modulation of NMDA receptor function is a critical area of research for various neurological and psychiatric disorders.[1]

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is structured to address the most pressing issues you may face when working with ASG, from initial stock solution preparation to interpreting complex assay results.

Section 1: Compound Handling and Preparation

Question 1: I am seeing precipitation in my ASG stock solution or in my assay plate. What could be the cause and how can I fix it?

Answer:

Precipitation is a common issue with small molecule inhibitors and can lead to a significant underestimation of the compound's potency. The primary cause is exceeding the solubility limit of ASG in your chosen solvent or assay buffer.

Troubleshooting Steps:

  • Visual Inspection: Always visually inspect your stock solution and assay plates (against a light source) for any signs of precipitation (cloudiness, crystals, or film at the bottom of the wells).

  • Solubility Test: Before starting a large-scale experiment, perform a simple solubility test. Prepare serial dilutions of your ASG stock solution in the final assay buffer and observe for any precipitation over time at the intended assay temperature.

  • Optimize Stock Concentration and Solvent:

    • If you are using a 100% DMSO stock, consider preparing a lower concentration stock.

    • For cell-based assays, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Sonication and Warming: Gentle warming (to 37°C) and sonication can help re-dissolve precipitated compound in your stock solution. However, be cautious about the compound's stability at elevated temperatures.

Protocol for a Simple Solubility Test:

  • Prepare a high-concentration stock of ASG in 100% DMSO (e.g., 10 mM).

  • In a clear microcentrifuge tube or a well of a microplate, add the same volume of your final assay buffer that will be used in your experiment.

  • Add a small volume of your ASG stock solution to the assay buffer to achieve the highest concentration you plan to test.

  • Mix well and visually inspect for any immediate precipitation.

  • Incubate the solution at your intended assay temperature for the duration of your experiment, periodically checking for precipitation.

Question 2: I am concerned about the stability of ASG in my assay. How can I assess its stability?

Answer:

The stability of your inhibitor is critical for obtaining reliable and reproducible data. Degradation of the compound can lead to a loss of activity over the course of your experiment.

Causality: Factors such as pH, temperature, light exposure, and the presence of certain enzymes in cell lysates or serum can lead to the degradation of small molecules.

Troubleshooting Steps:

  • pH and Temperature: Be mindful of the pH and temperature of your assay buffer. While specific stability data for ASG is limited, as a general rule, avoid extremes of pH and prolonged incubation at high temperatures unless necessary for the assay.

  • Light Sensitivity: Some compounds are light-sensitive. It is good practice to store stock solutions in amber vials or wrapped in foil and to minimize exposure of assay plates to direct light.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can lead to degradation. Aliquot your stock solution into smaller, single-use volumes to minimize this.

  • Stability in Assay Media: To assess stability, you can incubate ASG in your complete assay media (including any cells or cell lysates) for the duration of your experiment. At various time points, you can test the activity of the incubated compound in a fresh assay. A decrease in potency over time would suggest instability.

Section 2: Biochemical Assays

Question 3: I am not observing any inhibition in my GlyT1 biochemical assay. What are the possible reasons?

Answer:

A lack of inhibition can be due to a variety of factors, ranging from issues with the compound itself to problems with the assay components.

Causality: For a biochemical assay to work, the target protein must be active, the substrate must be at an appropriate concentration, and the inhibitor must be able to access and bind to its target.

Troubleshooting Workflow:

A No Inhibition Observed B Check ASG Stock: - Correct concentration? - Precipitated? - Degraded? A->B C Validate Assay Components: - Active Enzyme/Transporter? - Substrate concentration near Km? A->C D Review Assay Protocol: - Correct incubation times? - Appropriate buffer conditions? A->D E Consider Assay Format: - Non-specific binding? - Interference with detection? A->E G Prepare Fresh ASG Stock B->G If issues suspected F Run Positive Control Inhibitor C->F Validate assay H Perform Enzyme/Substrate Titration C->H Optimize conditions I Optimize Protocol Parameters D->I J Test for Interference E->J

Caption: Troubleshooting workflow for lack of inhibition in a biochemical assay.

Detailed Troubleshooting Steps:

  • Confirm ASG Integrity:

    • Fresh Stock: Prepare a fresh stock solution of ASG from a new weighing of the solid compound.

    • Solubility Check: As detailed in Question 1, ensure the compound is soluble in your assay buffer at the tested concentrations.

  • Validate Assay Components:

    • Positive Control: Always include a well-characterized GlyT1 inhibitor as a positive control in your assay. This will confirm that the assay itself is working correctly.

    • Enzyme/Transporter Activity: Ensure that your preparation of GlyT1 (e.g., purified protein, membrane fraction) is active. You can do this by measuring the baseline transporter activity in the absence of any inhibitor.

    • Substrate Concentration: The concentration of the substrate (glycine) will affect the apparent potency of a competitive inhibitor. For IC50 determination, it is best to use a substrate concentration that is at or near its Michaelis-Menten constant (Km).

  • Review Assay Protocol:

    • Incubation Times: Ensure that the pre-incubation time of the inhibitor with the transporter and the reaction time with the substrate are appropriate.

    • Buffer Composition: Check that the pH, salt concentration, and any necessary co-factors in your assay buffer are optimal for GlyT1 activity.

Section 3: Cell-Based Assays

Question 4: I am seeing a discrepancy between the potency of ASG in my biochemical and cell-based assays. Why is this?

Answer:

It is common for small molecule inhibitors to exhibit different potencies in biochemical and cell-based assays.[3] This discrepancy can provide valuable information about the compound's properties.

Causality: Several factors present in a cellular environment are absent in a purified biochemical assay, including cell membrane permeability, efflux pumps, cellular metabolism of the compound, and non-specific binding to cellular components.

Table 1: Common Reasons for Potency Shifts Between Biochemical and Cell-Based Assays

FactorDescriptionPotential Impact on Apparent Potency
Cell Permeability The ability of ASG to cross the cell membrane to reach its intracellular target (if applicable) or the inner leaflet of the plasma membrane.Poor permeability will lead to a decrease in potency in cell-based assays.
Efflux Pumps Cells express transporter proteins (e.g., P-glycoprotein) that can actively pump foreign compounds out of the cell.Active efflux will result in a lower intracellular concentration of ASG, leading to reduced potency.
Compound Metabolism Intracellular enzymes can metabolize ASG into inactive or less active forms.Metabolism will decrease the effective concentration of the active inhibitor, reducing its apparent potency.
Non-specific Binding ASG may bind to other cellular proteins or lipids, reducing the free concentration available to bind to GlyT1.Increased non-specific binding will lead to a decrease in potency.
Assay-Specific Artifacts The compound may interfere with the detection method used in the cell-based assay (e.g., fluorescence).Can lead to either an artificial increase or decrease in apparent activity.

Troubleshooting and Investigation:

  • Assess Cell Permeability: While direct measurement can be complex, you can infer permeability issues if the compound is potent in a membrane-based assay but weak in an intact cell assay.

  • Investigate Efflux: Use cell lines with known expression levels of common efflux pumps or use a broad-spectrum efflux pump inhibitor to see if the potency of ASG increases.

  • Evaluate Metabolism: The stability of ASG in the presence of live cells can be assessed over time. A decrease in potency with longer incubation times may suggest metabolic instability.

  • Check for Assay Interference: Run a counter-screen in the absence of the target to see if ASG itself affects the assay readout (e.g., autofluorescence).[1]

Question 5: I am observing cytotoxicity in my cell-based assay at higher concentrations of ASG. How can I be sure that the observed inhibition is not due to cell death?

Answer:

Cytotoxicity is a critical confounding factor in cell-based assays. It is essential to differentiate between specific inhibition of the target and a general toxic effect on the cells.

Causality: High concentrations of any small molecule, or the solvent it is dissolved in (like DMSO), can be toxic to cells. This can lead to a decrease in the assay signal that is not related to the specific inhibition of GlyT1.

Experimental Workflow to Differentiate Specific Inhibition from Cytotoxicity:

A Inhibition Observed in Cell-Based Assay B Perform Cytotoxicity Assay in Parallel (e.g., MTT, LDH, or CellTiter-Glo) A->B C Determine IC50 for GlyT1 Inhibition B->C D Determine CC50 (50% cytotoxic concentration) B->D E Compare IC50 and CC50 C->E D->E F IC50 << CC50 (e.g., >10-fold difference) E->F If G IC50 ≈ CC50 E->G If H Conclusion: Inhibition is likely specific F->H I Conclusion: Inhibition is likely due to cytotoxicity G->I

Caption: Workflow to distinguish specific inhibition from cytotoxicity.

Detailed Protocol for a Concurrent Cytotoxicity Assay:

  • Plate Cells: Seed your cells in two identical plates. One will be used for your primary GlyT1 inhibition assay, and the other for a cytotoxicity assay.

  • Compound Treatment: Treat both plates with the same serial dilutions of ASG and incubate for the same duration as your primary assay.

  • Primary Assay: Perform your GlyT1 inhibition assay on the first plate.

  • Cytotoxicity Assay: On the second plate, perform a standard cytotoxicity assay. Popular choices include:

    • MTT or MTS assays: Measure mitochondrial metabolic activity.

    • LDH release assay: Measures membrane integrity.

    • CellTiter-Glo®: Measures ATP levels as an indicator of cell viability.

  • Data Analysis: Calculate the IC50 for GlyT1 inhibition and the CC50 (50% cytotoxic concentration) from the cytotoxicity assay. A therapeutic window of at least 10-fold between the IC50 and CC50 is generally a good indicator that the observed inhibition is specific.

References

  • (2023). N-{[4-(acetylamino)phenyl]sulfonyl}glycine. PubChem. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/N-

  • (2023). N-((4-(Acetylamino)phenyl)sulfonyl)acetamide. PubChem. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/N-(4-_acetylamino_phenyl_sulfonyl_acetamide]([Link]

  • (2023). Glycine Transporter Type I (GlyT1) Inhibitor, Bitopertin: A Journey from Lab to Patient. CHIMIA. Retrieved from [Link]

  • (2022). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry. Retrieved from [Link]

  • (2020). Ethanol-free antisolvent crystallization of glycine by liquefied dimethyl ether. ResearchGate. Retrieved from [Link]

  • (2019). Inhibitory Effects of N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide on Osteoclast Differentiation In Vitro via the Downregulation of TRAF6. PubMed. Retrieved from [Link]

  • (2018). GlyT1 inhibition: a mechanism to potentiate NMDA-R activity through local increase of the level of the co-agonist glycine. ResearchGate. Retrieved from [Link]

  • (2015). Interference with Fluorescence and Absorbance. NCBI Bookshelf. Retrieved from [Link]

  • (2011). Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. ResearchGate. Retrieved from [Link]

  • (2008). Off target effects of sulforaphane include the de-repression of long-terminal repeats through histone acetylation events. NIH. Retrieved from [Link]

  • (2005). Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia. PubMed Central. Retrieved from [Link]

  • (1998). Novel systemically active antagonists of the glycine site of the N-methyl-D-aspartate receptor: electrophysiological, biochemical and behavioral characterization. PubMed. Retrieved from [Link]

  • (1997). Measurement of glycine receptor function by radioactive chloride uptake. PubMed. Retrieved from [Link]

  • (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. Retrieved from [Link]

  • (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

  • N4-Acetylsulfanilamide. PubChem. Retrieved from [Link]

  • What are GlyT1 inhibitors and how do they work?. Patsnap Synapse. Retrieved from [Link]

  • Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. Chemistry & Biodiversity. Retrieved from [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Retrieved from [Link]-in-intact-cells)

Sources

Optimization

Side reactions to avoid when synthesizing N-acetyl-sulfanilyl-glycine derivatives

Welcome to the Technical Support Center for the synthesis of N-acetyl-sulfanilyl-glycine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of N-acetyl-sulfanilyl-glycine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic process. By understanding the underlying mechanisms and implementing the recommended protocols, you can significantly improve your reaction yields, product purity, and overall success.

Introduction: The Synthetic Challenge

The synthesis of N-acetyl-sulfanilyl-glycine derivatives typically involves the reaction of N-acetylsulfanilyl chloride with glycine or a glycine derivative. While seemingly straightforward, this reaction is prone to several side reactions that can diminish the yield and purity of the desired product. The key to a successful synthesis lies in carefully controlling the reaction conditions to favor the desired pathway over these competing reactions.

This guide provides a comprehensive overview of the most common side reactions, their mechanisms, and detailed troubleshooting strategies in a question-and-answer format.

Troubleshooting Guide & FAQs

FAQ 1: My reaction yield is very low, and I'm isolating a significant amount of 4-acetamidobenzenesulfonic acid. What is happening and how can I prevent it?

Answer:

This is a classic case of the hydrolysis of your starting material, N-acetylsulfanilyl chloride. Sulfonyl chlorides are highly reactive electrophiles and are very susceptible to hydrolysis, especially in the presence of water and a base.[1][2]

Causality: The lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic sulfur atom of the sulfonyl chloride. This is often the most significant side reaction, competing directly with the desired reaction with glycine.

Troubleshooting Protocol: Implementing Schotten-Baumann Conditions

The Schotten-Baumann reaction conditions are specifically designed to minimize the hydrolysis of acyl chlorides and sulfonyl chlorides during acylation reactions in aqueous media.[3][4][5] This is achieved by carefully controlling the pH and utilizing a biphasic solvent system.

Step-by-Step Protocol:

  • Dissolve Glycine: Dissolve your glycine or glycine derivative in an aqueous solution of a base, such as sodium hydroxide or sodium carbonate. The base serves to deprotonate the amino group of glycine, increasing its nucleophilicity.[6]

  • pH Control: Carefully adjust the pH of the glycine solution to a range of 10-12.[3] This is a critical step. At this pH, the amino group of glycine is sufficiently deprotonated to be a potent nucleophile, while the rate of hydrolysis of the sulfonyl chloride is manageable.

  • Biphasic System: Add an inert organic solvent, such as dichloromethane or diethyl ether, to create a two-phase system.[4] The N-acetylsulfanilyl chloride will preferentially dissolve in the organic phase, while the deprotonated glycine remains in the aqueous phase.

  • Slow Addition of Sulfonyl Chloride: Dissolve the N-acetylsulfanilyl chloride in the organic solvent and add this solution dropwise to the vigorously stirred biphasic mixture. The reaction occurs at the interface of the two layers.

  • Temperature Control: Maintain a low temperature (0-5 °C) throughout the addition to further reduce the rate of hydrolysis.

  • Quenching: After the addition is complete, continue stirring for a designated period. Then, carefully acidify the mixture to a pH of ~2-3 to precipitate the N-acetyl-sulfanilyl-glycine product.

Visualizing the Reaction and Side Reaction:

cluster_main Desired Reaction vs. Hydrolysis N-acetylsulfanilyl_chloride N-acetylsulfanilyl chloride Product N-acetyl-sulfanilyl-glycine (Desired Product) N-acetylsulfanilyl_chloride->Product Reaction with Glycine (Aminolysis) Hydrolysis_Product 4-acetamidobenzenesulfonic acid (Side Product) N-acetylsulfanilyl_chloride->Hydrolysis_Product Reaction with Water (Hydrolysis) Glycine Glycine (nucleophile) Glycine->Product Water Water (competing nucleophile) Water->Hydrolysis_Product

Caption: Competing reactions for N-acetylsulfanilyl chloride.

FAQ 2: I'm observing a significant amount of a high molecular weight, insoluble material in my reaction. What could this be?

Answer:

You are likely observing polymerization or diacylation side reactions. Since glycine has both a nucleophilic amino group and a potentially reactive carboxyl group, and the sulfonamide product itself has a reactive N-H bond, there are several possibilities for forming larger molecules.

Causality and Prevention:

  • Diacylation at the Glycine Nitrogen: If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, a second molecule of N-acetylsulfanilyl chloride can react with the newly formed sulfonamide nitrogen of the product.

    • Prevention: Use a slight excess of glycine to ensure all the sulfonyl chloride is consumed. Maintain a controlled temperature and avoid prolonged reaction times.

  • Reaction at the Carboxyl Group of Glycine: The carboxylate of glycine can, under certain conditions, act as a nucleophile, leading to the formation of mixed anhydrides or other undesired products. This is less common than reaction at the amino group but can occur.

    • Prevention: The most effective way to prevent this is to protect the carboxyl group of glycine as an ester (e.g., methyl or ethyl ester).[7] The ester can be hydrolyzed in a subsequent step to yield the desired carboxylic acid.

  • Diketopiperazine Formation: This is a very common side reaction in dipeptide synthesis and is highly relevant here. The N-acetyl-sulfanilyl-glycine, being a dipeptide analog, can undergo intramolecular cyclization to form a diketopiperazine, especially if the carboxyl group is activated (e.g., as an ester).[8][9][10]

    • Prevention:

      • Avoid prolonged heating or exposure to strong bases after the initial coupling reaction.

      • If using a glycine ester, perform the subsequent hydrolysis under mild conditions.

      • Coupling a pre-formed dipeptide can sometimes circumvent this issue in more complex syntheses.[8]

Experimental Protocol: Carboxyl Group Protection of Glycine

To definitively prevent side reactions at the carboxyl group, protection as an ester is recommended.

  • Esterification of Glycine: React glycine with methanol or ethanol in the presence of a catalyst like thionyl chloride or a strong acid (e.g., HCl gas) to form the corresponding glycine methyl or ethyl ester hydrochloride salt.

  • Coupling Reaction: Use the glycine ester hydrochloride in the Schotten-Baumann reaction. You will need to add an additional equivalent of base to neutralize the hydrochloride salt and deprotonate the amino group.

  • Deprotection (Hydrolysis): After purification of the N-acetyl-sulfanilyl-glycine ester, hydrolyze the ester to the carboxylic acid using a mild base (e.g., dilute NaOH) followed by acidification.

Visualizing the Protection Strategy:

cluster_workflow Carboxyl Protection Workflow Start Glycine Protect Esterification (e.g., MeOH, SOCl2) Start->Protect Protected_Glycine Glycine Methyl Ester Protect->Protected_Glycine Couple Coupling with N-acetylsulfanilyl chloride Protected_Glycine->Couple Protected_Product N-acetyl-sulfanilyl-glycine Methyl Ester Couple->Protected_Product Deprotect Hydrolysis (e.g., NaOH, then H+) Protected_Product->Deprotect Final_Product N-acetyl-sulfanilyl-glycine Deprotect->Final_Product

Caption: Workflow for carboxyl protection of glycine.

FAQ 3: My final product seems to have lost the N-acetyl group. Why did this happen?

Answer:

Premature deprotection of the N-acetyl group on the sulfanilamide moiety can occur under harsh acidic or basic conditions, particularly during workup or purification.

Causality: The amide bond of the acetyl group is susceptible to hydrolysis. While generally more stable than an ester, prolonged exposure to strong acids or bases, especially at elevated temperatures, can cleave this group.

Troubleshooting and Prevention:

  • Mild Workup Conditions: During the workup, use dilute acid (e.g., 1N HCl) for precipitation and avoid excessive heating.

  • Controlled pH during Purification: If using chromatography, ensure the pH of your mobile phase is near neutral.

  • Avoid Strong Bases: While a basic pH is required for the coupling reaction, avoid using excessively strong bases or prolonged reaction times at high pH.

Quantitative Data Summary:

ParameterRecommended RangeRationale
pH for Coupling 10 - 12Optimal for deprotonating glycine's amino group while minimizing sulfonyl chloride hydrolysis.[3][11]
Temperature 0 - 5 °CReduces the rate of hydrolysis and other side reactions.
Stoichiometry Slight excess of glycineEnsures complete consumption of the more reactive N-acetylsulfanilyl chloride.

Purification and Characterization

Purification:

The primary method for purifying N-acetyl-sulfanilyl-glycine derivatives is recrystallization. A common solvent system is an ethanol/water mixture. For more challenging purifications, column chromatography on silica gel can be employed, using a solvent system such as ethyl acetate/hexanes with a small amount of acetic acid to keep the carboxylic acid protonated and improve peak shape.

Characterization:

  • NMR Spectroscopy: 1H and 13C NMR are essential for confirming the structure. Key signals to look for include the acetyl methyl protons, the aromatic protons of the sulfanilamide ring, and the methylene protons of the glycine unit.

  • Mass Spectrometry: To confirm the molecular weight of the desired product.

  • IR Spectroscopy: Look for characteristic peaks for the amide and sulfonamide functional groups.

By carefully considering these potential side reactions and implementing the recommended control measures, you can successfully synthesize N-acetyl-sulfanilyl-glycine derivatives with high yield and purity.

References

  • ResearchGate. (2019). Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups. Retrieved from [Link]

  • ResearchGate. (2013). Spectrophotometric Determination of N-Acetyl-L-Cysteine and N-(2-Mercaptopropionyl)-Glycine in Pharmaceutical Preparations. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]

  • ResearchGate. (2002). The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • ACS Publications. (2023). Transition-Metal Free Photocatalytic Synthesis of Acylsulfonamides. Retrieved from [Link]

  • PubMed. (2022). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Retrieved from [Link]

  • Carboxyl protecting groups. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). Peptide synthesis with sulfonyl protecting groups.
  • ResearchGate. (2016). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]

  • National Institutes of Health. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Retrieved from [Link]

  • National Institutes of Health. (2016). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]

  • Wikipedia. (n.d.). Sildenafil. Retrieved from [Link]

  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]

  • PubMed. (2015). A facile method for the synthesis of N-(α-aminoacyl) sulfonamides. Retrieved from [Link]

  • Human Metabolome Database. (2005). Showing metabocard for Acetylglycine (HMDB0000532). Retrieved from [Link]

  • ResearchGate. (2011). An Efficient Method for the Synthesis of N-Acylsulfonamides: One-pot Sulfonylation and Acylation of Primary Arylamines under Solvent-Free Conditions. Retrieved from [Link]

  • YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. Retrieved from [Link]

  • Cihan University-Erbil Repository. (n.d.). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Retrieved from [Link]

  • Chegg. (2020). PRELAB EXERCISE EXPERIMENT 23 Preparation of Sulfanilamide. Retrieved from [Link]

  • ResearchGate. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]

  • ResearchGate. (2008). Study of the reaction of glycine and benzoyl chloride under inverse phase transfer catalysis. Retrieved from [Link]

  • ACS Publications. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • PubMed. (1993). Photolysis of a protecting group for the carboxyl function of neurotransmitters within 3 microseconds and with product quantum yield of 0.2. Retrieved from [Link]

  • White Rose Research Online. (2025). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Retrieved from [Link]

  • Brainly. (2020). Draw the complete mechanism for the reaction between benzoyl chloride and glycine. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • PubMed. (2001). S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. Retrieved from [Link]

  • ResearchGate. (2023). Lauroyl Lysine Continuous Injection Synthesis via Schotten–Baumann Reaction pH Optimization as Synthetic Amino Acid Derivative. Retrieved from [Link]

  • National Institutes of Health. (2021). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. Retrieved from [Link]

  • Google Patents. (n.d.). Peptide synthesis method for suppressing defect caused by diketopiperazine formation.
  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • National Institutes of Health. (2015). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. Retrieved from [Link]

  • ResearchGate. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Retrieved from [Link]

  • YouTube. (2020). Lecture 7 : Peptide synthesis: Protecting groups for amine and carboxyl functionality. Retrieved from [Link]

  • ResearchGate. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. Retrieved from [Link]

  • PubMed. (1998). Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia. Retrieved from [Link]

  • CHEMSOLVE.NET. (2020). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. Retrieved from [Link]

  • PubMed. (2021). Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of (4-Acetylamino-benzenesulfonylamino)-acetic acid

Prepared by: Senior Application Scientist This guide is intended for researchers, chemists, and drug development professionals involved in the synthesis and scale-up of (4-Acetylamino-benzenesulfonylamino)-acetic acid. I...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

This guide is intended for researchers, chemists, and drug development professionals involved in the synthesis and scale-up of (4-Acetylamino-benzenesulfonylamino)-acetic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a successful, efficient, and scalable synthesis.

I. Experimental Synthesis Protocol

The synthesis of (4-Acetylamino-benzenesulfonylamino)-acetic acid is typically a two-step process. The first step involves the chlorosulfonation of acetanilide to form the key intermediate, 4-acetylaminobenzenesulfonyl chloride (DASC). The second step is the coupling of this intermediate with glycine.

Step 1: Synthesis of 4-Acetylaminobenzenesulfonyl Chloride (DASC)

Core Reaction: Electrophilic aromatic substitution (Chlorosulfonation)

Materials:

Reagent Molar Mass ( g/mol ) Quantity Molar Equiv.
Acetanilide 135.17 67.5 g 1.0

| Chlorosulfonic Acid | 116.52 | 290 g (165 mL) | ~5.0 |

Procedure:

  • In a 500 mL round-bottom flask equipped with a mechanical stirrer and a gas outlet connected to a gas trap (for HCl), add chlorosulfonic acid (290 g, 2.49 mol).[1]

  • Cool the flask in a water bath to 12–15°C.

  • Slowly add acetanilide (67.5 g, 0.5 mol) in portions over approximately 15 minutes, ensuring the temperature is maintained below 20°C. Caution: The reaction is highly exothermic and evolves large volumes of HCl gas. This step must be performed in a well-ventilated fume hood.[1]

  • After the addition is complete, heat the reaction mixture to 60°C for two hours. The reaction is complete when the evolution of HCl gas ceases.[1]

  • Carefully and slowly pour the resulting syrupy liquid into 1 kg of crushed ice with vigorous stirring. This step should also be performed in a fume hood as it decomposes excess chlorosulfonic acid.

  • The solid 4-acetylaminobenzenesulfonyl chloride will precipitate. Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

  • The crude product can often be used directly in the next step. If a higher purity is required, it can be recrystallized from hot benzene, though this is often not necessary.[1]

Step 2: Synthesis of (4-Acetylamino-benzenesulfonylamino)-acetic acid

Core Reaction: Nucleophilic Acyl Substitution

Materials:

Reagent Molar Mass ( g/mol ) Quantity Molar Equiv.
4-Acetylaminobenzenesulfonyl Chloride (crude) 233.67 ~90 g (crude from Step 1) 1.0
Glycine 75.07 30 g ~1.03
Sodium Carbonate (Na₂CO₃) 105.99 45 g -
Water 18.02 500 mL -

| Concentrated HCl | 36.46 | As needed | - |

Procedure:

  • In a 1 L beaker, dissolve sodium carbonate (45 g) and glycine (30 g, 0.4 mol) in 500 mL of water.

  • To this solution, add the crude, moist 4-acetylaminobenzenesulfonyl chloride (~90 g, ~0.38 mol) in small portions with continuous, vigorous stirring.

  • Continue stirring the mixture for 2-3 hours at room temperature. The reaction progress can be monitored by TLC to check for the disappearance of the sulfonyl chloride.

  • After the reaction is complete, filter the solution to remove any unreacted starting material or insoluble impurities.

  • Acidify the clear filtrate by slowly adding concentrated hydrochloric acid until the pH is approximately 2-3. This will cause the (4-Acetylamino-benzenesulfonylamino)-acetic acid to precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the white solid product by vacuum filtration, wash with cold water, and dry in an oven at 80-100°C.

II. Reaction Pathway and Troubleshooting Workflow

Overall Synthesis Pathway

Synthesis_Pathway Acetanilide Acetanilide DASC 4-Acetylaminobenzenesulfonyl Chloride (DASC) Acetanilide->DASC  + Chlorosulfonic Acid (Step 1) FinalProduct (4-Acetylamino-benzenesulfonylamino) -acetic acid DASC->FinalProduct  + Glycine / Base (Step 2) Glycine Glycine Glycine->FinalProduct

Caption: Overall synthesis pathway from acetanilide to the final product.

Troubleshooting Decision Tree

Troubleshooting_Workflow Start Low Yield or Impure Product Step1_Check Issue in Step 1 (DASC formation)? Start->Step1_Check Yes Step2_Check Issue in Step 2 (Coupling)? Start->Step2_Check No Moisture Moisture Contamination? Step1_Check->Moisture Check... Sol_Moisture Solution: Use anhydrous reagents & dry glassware. Work under inert atmosphere. Moisture->Sol_Moisture Yes Temp_Control Poor Temperature Control? Moisture->Temp_Control No Sol_Temp Solution: Maintain temp <20°C during acetanilide addition. Ensure efficient cooling. Temp_Control->Sol_Temp Yes Incomplete_Rxn1 Incomplete Reaction? Temp_Control->Incomplete_Rxn1 No Sol_Incomplete1 Solution: Ensure heating at 60°C until HCl evolution ceases. Incomplete_Rxn1->Sol_Incomplete1 Yes Base_Issue Incorrect Base/pH? Step2_Check->Base_Issue Check... Sol_Base Solution: Ensure sufficient base (e.g., Na2CO3) is used to neutralize HCl and deprotonate glycine. Base_Issue->Sol_Base Yes Incomplete_Rxn2 Incomplete Reaction? Base_Issue->Incomplete_Rxn2 No Sol_Incomplete2 Solution: Increase reaction time. Monitor by TLC for disappearance of DASC. Incomplete_Rxn2->Sol_Incomplete2 Yes Purification_Check Issue in Purification? Incomplete_Rxn2->Purification_Check No pH_Issue Incorrect Precipitation pH? Purification_Check->pH_Issue Check... Sol_pH Solution: Adjust pH slowly to 2-3. Check with pH meter. Cool thoroughly to maximize precipitation. pH_Issue->Sol_pH Yes Recrystallize Solution: Recrystallize final product from a suitable solvent (e.g., aqueous ethanol). pH_Issue->Recrystallize No, still impure

Sources

Optimization

Technical Support Center: Purity Confirmation of 2-bromo-4'-chloro-2'-(2-fluorobenzoyl)acetanilide (CAS 1584-62-9)

A Guide for Researchers, Scientists, and Drug Development Professionals Foundational Knowledge: Understanding Your Sample Before delving into analytical protocols, it is crucial to understand the physicochemical properti...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Foundational Knowledge: Understanding Your Sample

Before delving into analytical protocols, it is crucial to understand the physicochemical properties of 2-bromo-4'-chloro-2'-(2-fluorobenzoyl)acetanilide. These properties dictate the optimal analytical approaches and potential challenges.

Chemical Structure:

Figure 1: Chemical structure of 2-bromo-4'-chloro-2'-(2-fluorobenzoyl)acetanilide.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 1584-62-9[1][2][3]
Molecular Formula C₁₅H₁₀BrClFNO₂[1][2]
Molecular Weight 370.60 g/mol [1][2]
Appearance Light yellow solid[1][2]
Melting Point 132-133 °C[1][2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol[2]

These properties indicate a molecule with significant hydrophobicity due to the aromatic rings and halogens, making it well-suited for reverse-phase chromatography. The presence of chromophores (aromatic rings, carbonyl groups) ensures good UV absorbance for detection.

Primary Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for determining the purity of non-volatile organic compounds like CAS 1584-62-9. A properly developed and validated HPLC method can separate the main component from process-related impurities and degradation products.

Recommended Starting HPLC Method

This method is a robust starting point for the analysis of 2-bromo-4'-chloro-2'-(2-fluorobenzoyl)acetanilide. Method optimization may be required based on your specific instrumentation and sample matrix.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for this aromatic compound.
Mobile Phase A WaterA standard aqueous component for reverse-phase chromatography.
Mobile Phase B AcetonitrileA common organic modifier offering good peak shape and resolution.
Gradient 50% B to 90% B over 10 min, hold for 2 min, return to 50% B and equilibrate for 3 minA gradient elution is recommended for initial assessment to ensure elution of any potential late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nmThe aromatic nature of the molecule provides strong absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume to avoid column overload.
Sample Preparation Dissolve in Acetonitrile or a mixture of Acetonitrile and Water to a concentration of approximately 0.5 mg/mL.Ensure the sample is fully dissolved to prevent column clogging and peak distortion.
Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample 1. Prepare Sample (0.5 mg/mL in Acetonitrile/Water) prep_mobile 2. Prepare Mobile Phases (A: Water, B: Acetonitrile) equilibrate 4. Equilibrate Column (Initial Mobile Phase Conditions) prep_sample->equilibrate degas 3. Degas Mobile Phases inject 5. Inject Sample equilibrate->inject run_gradient 6. Run Gradient Elution inject->run_gradient detect 7. UV Detection at 254 nm run_gradient->detect integrate 8. Integrate Peaks detect->integrate calculate 9. Calculate Purity (% Area) integrate->calculate

Figure 2: A streamlined workflow for the HPLC purity assessment of CAS 1584-62-9.

Troubleshooting Common HPLC Issues

Q1: I am observing peak tailing for the main compound.

A1: Peak tailing for halogenated aromatic compounds can be due to several factors:

  • Secondary Interactions: Residual silanol groups on the silica backbone of the C18 column can interact with the polarizable aromatic system.

    • Solution: Try a lower pH mobile phase (e.g., add 0.1% formic acid or phosphoric acid) to suppress the ionization of silanol groups. If tailing persists, consider using a column with end-capping or a different stationary phase like a phenyl-hexyl column.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute your sample and re-inject.

  • Column Contamination: Accumulation of strongly retained impurities on the column can cause peak shape issues.

    • Solution: Flush the column with a strong solvent like isopropanol. If the problem persists, consider replacing the column.

Q2: My retention times are drifting between injections.

A2: Retention time instability is often related to the mobile phase or column temperature.

  • Mobile Phase Composition: Ensure your mobile phase is well-mixed and that there is no evaporation of the more volatile organic component (acetonitrile).

  • Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, a sufficient equilibration time at the end of each run is crucial.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.

Q3: I see extra peaks in my chromatogram that I don't expect.

A3: These could be impurities, degradation products, or artifacts.

  • Sample Impurities: These could be residual starting materials, by-products from the synthesis, or impurities from solvents used in the preparation.

  • Degradation: The compound may be degrading in the sample solvent or on the column. Prepare samples fresh and consider using a mobile phase with a pH that promotes stability.

  • System Contamination: Ghost peaks can arise from contamination in the injector, tubing, or mobile phase. Run a blank injection (injecting only the sample solvent) to diagnose this.

Orthogonal Purity Verification & Structural Confirmation

While HPLC is excellent for quantitative purity assessment, it is essential to use orthogonal techniques to confirm the identity of the main peak and to characterize any significant impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used for both qualitative identification and quantitative purity determination (qNMR).

Expected ¹H NMR Features: The ¹H NMR spectrum of 2-bromo-4'-chloro-2'-(2-fluorobenzoyl)acetanilide will be complex due to the multiple aromatic protons and their coupling.

  • Aromatic Region (approx. 7.0 - 8.5 ppm): Multiple multiplets corresponding to the protons on the three aromatic rings. The specific chemical shifts and coupling patterns will be influenced by the electron-withdrawing and donating effects of the substituents (Br, Cl, F, C=O, NH).

  • Methylene Protons (-CH₂Br, approx. 4.0 - 4.5 ppm): A singlet corresponding to the two protons of the bromoacetyl group.

  • Amide Proton (-NH-, approx. 8.5 - 9.5 ppm): A broad singlet, the chemical shift of which can be concentration and solvent dependent.

Troubleshooting Common NMR Issues:

Q1: My aromatic region is too complex to interpret.

A1:

  • Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 500 or 600 MHz) will increase spectral dispersion and simplify the multiplets.

  • 2D NMR: Techniques like COSY (Correlated Spectroscopy) can help identify which protons are coupled to each other, aiding in the assignment of the aromatic signals.

Q2: I have broad peaks in my spectrum.

A2:

  • Sample Concentration: A highly concentrated sample can lead to peak broadening due to viscosity and intermolecular interactions. Try diluting your sample.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant peak broadening. Ensure your glassware and solvents are clean.

  • Poor Shimming: The magnetic field homogeneity may need to be optimized. Re-shimming the spectrometer can sharpen the peaks.

Mass Spectrometry (MS)

MS is a powerful tool for confirming the molecular weight of the compound and for obtaining structural information from its fragmentation pattern.

Expected Mass Spectrum Features:

  • Molecular Ion Peak (M⁺): Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic cluster of peaks. The most abundant peaks will be at m/z corresponding to [C₁₅H₁₀⁷⁹Br³⁵ClFNO₂]⁺ and [C₁₅H₁₀⁸¹Br³⁵ClFNO₂]⁺, with other isotopic combinations also present.

  • Fragmentation: Common fragmentation pathways may involve the loss of the bromoacetyl group, cleavage of the amide bond, or loss of halogens.

Troubleshooting Common MS Issues:

Q1: I don't see the expected molecular ion peak cluster.

A1:

  • Ionization Technique: Electron Ionization (EI) might cause extensive fragmentation, leading to a weak or absent molecular ion. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to produce the intact molecular ion.

  • In-source Fragmentation: Even with soft ionization, high source temperatures or voltages can cause fragmentation. Optimize the ion source parameters to minimize this.

Q2: My spectrum is dominated by background ions.

A2:

  • Solvent Purity: Ensure you are using high-purity, MS-grade solvents for sample preparation and as the mobile phase if using LC-MS.

  • System Contamination: The MS source and transfer optics can become contaminated over time. Regular cleaning and maintenance are essential.

FAQ: Purity of CAS 1584-62-9

Q: What is a typical acceptable purity for this compound for research purposes? A: For early-stage research and development, a purity of >95% as determined by HPLC (area percent) is often considered acceptable. However, for more advanced applications such as in vivo studies or as a reference standard, a purity of >98% or even >99% is typically required.

Q: How can I identify an unknown impurity? A: If a significant impurity is detected by HPLC, it can be isolated using preparative HPLC. The isolated impurity can then be characterized using NMR and high-resolution mass spectrometry (HRMS) to determine its structure.

Q: What are the likely process-related impurities? A: Based on the likely synthesis route (acylation followed by bromination), potential impurities could include:

  • Unreacted starting materials (e.g., the corresponding acetanilide before bromination).

  • Over-brominated or under-brominated species.

  • Isomers with bromine at a different position.

  • By-products from side reactions.

Q: Is it necessary to perform all three techniques (HPLC, NMR, and MS) to confirm purity? A: For a comprehensive and reliable assessment of purity, it is highly recommended to use a combination of these techniques. HPLC provides the quantitative purity value, while NMR and MS confirm the identity of the main component and can help in the identification of impurities. This orthogonal approach provides a self-validating system for purity confirmation.

References

  • PubChem. 2-Bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide. National Center for Biotechnology Information. [Link]

  • Home Sunshine Pharma. 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide CAS 1584-62-9. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioactivity of (4-Acetylamino-benzenesulfonylamino)-acetic acid and Its Parent Sulfonamides

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the potential bioactivity of (4-Acetylamino-benzenesulfonylamino)-acetic acid with its parent sulfonamides, su...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the potential bioactivity of (4-Acetylamino-benzenesulfonylamino)-acetic acid with its parent sulfonamides, sulfanilamide, and sulfacetamide. As a novel derivative, (4-Acetylamino-benzenesulfonylamino)-acetic acid presents an intriguing modification to the core sulfonamide structure, suggesting the potential for altered biological properties. This document explores the synthesis of this derivative and compares its predicted bioactivity—based on established structure-activity relationships within the sulfonamide class—against the known antibacterial, anticancer, and anti-inflammatory profiles of its parent compounds. Detailed experimental protocols are provided to enable researchers to conduct their own comparative studies.

Introduction: The Rationale for Structural Modification

Sulfonamides were the first class of synthetic antimicrobial agents and have since demonstrated a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[1] The core structure, a sulfanilamide scaffold, is amenable to chemical modification at the N1 position, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

The parent compounds, sulfanilamide and sulfacetamide, are well-characterized antibacterial agents.[2][3] Sulfacetamide, with its N1-acetyl group, exhibits different solubility and activity profiles compared to the unsubstituted sulfanilamide.[4] The target molecule of this guide, (4-Acetylamino-benzenesulfonylamino)-acetic acid, introduces a glycine moiety at the sulfonamide nitrogen. This modification adds a carboxylic acid group, which can alter the molecule's polarity, solubility, and potential interactions with biological targets. This guide explores the synthetic feasibility of this derivative and provides a comparative analysis of its potential bioactivities.

Synthesis of (4-Acetylamino-benzenesulfonylamino)-acetic acid

The synthesis of (4-Acetylamino-benzenesulfonylamino)-acetic acid can be achieved through a two-step process starting from acetanilide. The first step involves the chlorosulfonation of acetanilide to produce the key intermediate, 4-acetamidobenzenesulfonyl chloride. This is followed by the reaction of the sulfonyl chloride with glycine.

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

The preparation of 4-acetamidobenzenesulfonyl chloride from acetanilide is a well-established reaction.[5]

Diagram of the synthesis of 4-Acetamidobenzenesulfonyl Chloride:

G Acetanilide Acetanilide Intermediate 4-Acetamidobenzenesulfonyl Chloride Acetanilide->Intermediate Chlorosulfonation ChlorosulfonicAcid Chlorosulfonic Acid (ClSO3H) ChlorosulfonicAcid->Intermediate HCl HCl (gas) Intermediate->HCl By-product

Caption: Synthesis of 4-Acetamidobenzenesulfonyl Chloride.

Protocol for the Synthesis of 4-Acetamidobenzenesulfonyl Chloride:

  • In a fume hood, carefully add 1 mole of acetanilide in portions to 4 moles of chlorosulfonic acid with stirring, while maintaining the temperature below 20°C using an ice bath.

  • Once the addition is complete, slowly heat the reaction mixture to 60-70°C and maintain this temperature for 2 hours.

  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with constant stirring.

  • The precipitated 4-acetamidobenzenesulfonyl chloride is then filtered, washed with cold water until the washings are neutral, and dried.

Step 2: Synthesis of (4-Acetylamino-benzenesulfonylamino)-acetic acid

The final product is synthesized by reacting 4-acetamidobenzenesulfonyl chloride with glycine in an alkaline medium.

Diagram of the synthesis of (4-Acetylamino-benzenesulfonylamino)-acetic acid:

G SulfonylChloride 4-Acetamidobenzenesulfonyl Chloride Product (4-Acetylamino-benzenesulfonylamino)- acetic acid SulfonylChloride->Product Nucleophilic Substitution Glycine Glycine Glycine->Product Byproduct NaCl + H2O Product->Byproduct By-products Base Aqueous Base (e.g., NaOH) Base->Product G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacteria Bacterial Inoculum (0.5 McFarland) Plate 96-well Microplate Inoculation Bacteria->Plate Compounds Serial Dilutions of Test Compounds Compounds->Plate Incubation Incubation (37°C, 18-24h) Plate->Incubation Read Visual Inspection or Spectrophotometric Reading Incubation->Read MIC Determine MIC Read->MIC

Caption: Workflow for MIC Determination.

Protocol:

  • Prepare Inoculum: Culture the test bacteria overnight and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Add the standardized bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Diagram of the MTT Assay Workflow:

G cluster_prep Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seeding Seed Cancer Cells in 96-well Plate Incubation1 Incubate (24h) Seeding->Incubation1 Treatment Add Serial Dilutions of Test Compounds Incubation1->Treatment Incubation2 Incubate (48-72h) Treatment->Incubation2 MTT Add MTT Reagent Incubation2->MTT Incubation3 Incubate (2-4h) MTT->Incubation3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubation3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read IC50 Calculate IC50 Read->IC50

Caption: Workflow for MTT Assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

In Vitro Anti-inflammatory Activity (COX Inhibition Assay)

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes.

Diagram of the COX Inhibition Assay Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Enzyme COX-1 or COX-2 Enzyme Incubation Incubate Components Enzyme->Incubation Inhibitor Test Compound Inhibitor->Incubation Substrate Arachidonic Acid Reaction Initiate Reaction with Arachidonic Acid Substrate->Reaction Incubation->Reaction Detection Measure Prostaglandin (e.g., PGE2) Production (ELISA or other methods) Reaction->Detection IC50 Calculate IC50 Detection->IC50

Caption: Workflow for COX Inhibition Assay.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the COX enzyme (either COX-1 or COX-2), a heme cofactor, and the test compound at various concentrations in a suitable buffer.

  • Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Initiate the reaction by adding arachidonic acid, the substrate for COX.

  • Incubation: Incubate for a specific time at 37°C.

  • Stop Reaction: Terminate the reaction by adding a stopping solution.

  • Quantify Prostaglandin: Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit or other detection methods.

  • Calculate IC50: Determine the IC50 value from the dose-response curve.

Conclusion

The synthesis of (4-Acetylamino-benzenesulfonylamino)-acetic acid represents a logical extension of sulfonamide medicinal chemistry. While experimental data on its bioactivity is currently limited, structure-activity relationship principles suggest it may possess interesting antibacterial, anticancer, and anti-inflammatory properties that differ from its parent compounds, sulfanilamide and sulfacetamide. The addition of the glycine moiety introduces a new level of structural and functional diversity that warrants further investigation. The protocols provided in this guide offer a framework for researchers to synthesize and evaluate this and other novel sulfonamide derivatives, contributing to the ongoing development of this versatile class of therapeutic agents.

References

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature reviews Drug discovery, 7(2), 168-181.
  • Abdel-Aziz, M., Abuo-Rahma, G. E. D. A., & Hassan, A. A. (2009). Synthesis of novel pyrazole-sulfonamide hybrids and their evaluation as anticancer and anti-inflammatory agents. Bioorganic & medicinal chemistry, 17(13), 4758-4766.
  • Organic Syntheses, Coll. Vol. 1, p.8 (1941); Vol. 2, p.5 (1922).
  • Smiles, S., & Stewart, J. (1922). The preparation of p-acetaminobenzenesulphonyl chloride. Journal of the Chemical Society, Transactions, 121, 1792-1798.
  • Casini, A., Scozzafava, A., & Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current cancer drug targets, 2(1), 55-75.
  • Abdel-Alim, A. M., Abdel-Gawad, S. M., El-Gendy, M. A., & El-Sayed, M. A. (2007). Synthesis and anti-inflammatory activity of some new sulfonamide derivatives. Saudi Pharmaceutical Journal, 15(3-4), 236.
  • Woulfe, S. R., & Miller, M. J. (1985). Synthesis and biological activity of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids. A new class of heteroatom-activated beta-lactam antibiotics. Journal of medicinal chemistry, 28(10), 1447–1453.
  • PubChem. (n.d.). Sulfacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). sulfanilamide. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2024). Synthesis, characterization and antimicrobial activity of 4-aminobenzenesulphonamide derivative by using phenylhydrazine. Retrieved from [Link]

  • Wikipedia. (2024). Sulfacetamide. Retrieved from [Link]

  • Genc, Y., Ozkanca, R., & Bekdemir, Y. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of clinical microbiology and antimicrobials, 7, 17.
  • The Merck Index, 15th Ed. (2013). Royal Society of Chemistry.
  • S. D. G. (2021). Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. Retrieved from [Link]

  • Kusunoki, M., Nakagawa, S., Seo, K., Hamana, T., & Fukuda, T. (1990). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. International journal of peptide and protein research, 36(4), 381–386.
  • Ali, A. B., et al. (2021). Sulfonamide derivatives as anticancer agents and their SARs elucidation. European Journal of Medicinal Chemistry, 223, 113648.

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Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of N-{[4-(acetylamino)phenyl]sulfonyl}glycine Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-{[4-(acetylamino)phenyl]sulfonyl}glycine analogs. Moving beyond...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-{[4-(acetylamino)phenyl]sulfonyl}glycine analogs. Moving beyond a simple recitation of facts, this document synthesizes available data to explain the rationale behind structural modifications and their impact on biological activity, offering a valuable resource for the design of novel therapeutic agents.

Introduction: The Therapeutic Potential of a Versatile Scaffold

The N-{[4-(acetylamino)phenyl]sulfonyl}glycine scaffold represents a compelling starting point for medicinal chemists. It combines the well-established pharmacophore of an N-acetylated arylsulfonamide with the biocompatibility and synthetic versatility of a glycine residue. Sulfonamides are a cornerstone of modern medicine, exhibiting a wide range of biological activities, including antibacterial, diuretic, and anticancer properties. The glycine moiety, a fundamental amino acid, can enhance aqueous solubility and provide a handle for further chemical modification, potentially improving the pharmacokinetic profile of drug candidates.[1][2]

Understanding the structure-activity relationship is paramount in transforming a lead compound into a viable drug. This guide will dissect the N-{[4-(acetylamino)phenyl]sulfonyl}glycine molecule, exploring how modifications to its distinct regions—the acetylamino group, the phenylsulfonyl core, and the glycine tail—can modulate its biological effects. We will draw upon comparative data from studies on related compounds to build a predictive framework for rational drug design.

Core Structure and Biological Significance

The N-{[4-(acetylamino)phenyl]sulfonyl}glycine scaffold can be deconstructed into three key components, each contributing to its overall physicochemical and biological properties.

cluster_0 N-{[4-(acetylamino)phenyl]sulfonyl}glycine Scaffold Scaffold General Structure A Acetylamino Group (R1) B Phenylsulfonyl Core A->B Modulates H-bonding and lipophilicity C Glycine Moiety (R2, R3) B->C Provides structural rigidity and links to amino acid

Caption: Key components of the N-{[4-(acetylamino)phenyl]sulfonyl}glycine scaffold.

  • The N-Acetylsulfanilyl Moiety: This portion of the molecule is derived from N-acetylsulfanilyl chloride, a common reagent in organic synthesis.[3][4] The acetyl group can participate in hydrogen bonding and its removal or modification can significantly impact biological activity. The sulfonamide linkage is a classic pharmacophore, known to interact with various enzyme active sites.

  • The Phenyl Ring: The aromatic ring serves as a rigid scaffold, orienting the other functional groups in a defined three-dimensional space. The para-substitution pattern is crucial, and as we will see, alterations at this position have a profound effect on activity.

  • The Glycine Residue: As the simplest amino acid, glycine offers a carboxylic acid group that is typically ionized at physiological pH, enhancing water solubility. This part of the molecule can be readily modified, for instance, by esterification or amidation of the carboxylate, or by replacing glycine with other amino acids to explore steric and electronic effects.

Structure-Activity Relationship (SAR) Analysis

The Critical Role of the 4-Amino Substituent on the Phenylsulfonyl Ring

A key study investigated a series of N-[[(substituted amino)phenyl]sulfonyl]glycines as inhibitors of rat lens aldose reductase, an enzyme implicated in the complications of diabetes.[5] This study provides a direct comparison of the 4-acetylamino group with other substituents at the same position.

Table 1: Comparison of Aldose Reductase Inhibitory Activity of N-[[(4-substituted amino)phenyl]sulfonyl]glycine Analogs

Compound4-Substituent (R)IC₅₀ (µM)
1 -NH₂1.80
2 -NH-CO-CH₃ (Acetylamino)1.00
3 -NH-CO-Ph (Benzoylamino)0.41
4 -NH-CH₂-Ph (Benzylamino)1.30
5 -N(CH₃)₂ (Dimethylamino)1.20

Data sourced from a study on rat lens aldose reductase inhibitors.[5]

From this data, we can derive several critical SAR insights:

  • Acylation is Favorable: Both the acetylamino (Compound 2) and benzoylamino (Compound 3) analogs are more potent than the parent amine (Compound 1). This suggests that the acylation of the 4-amino group enhances binding to the enzyme.

  • Aromatic Acyl Groups Enhance Potency: The benzoylamino analog (Compound 3) is the most potent in this series, with an IC₅₀ of 0.41 µM.[5] This indicates that the additional aromatic ring of the benzoyl group may engage in favorable interactions, such as π-π stacking, within the enzyme's binding site.

  • Simple Alkylation is Less Effective: The benzylamino (Compound 4) and dimethylamino (Compound 5) analogs, while still active, are less potent than the acylated derivatives. This suggests that the carbonyl group of the acyl moiety is important for activity, possibly acting as a hydrogen bond acceptor.

SAR_Phenyl_Ring cluster_sar SAR at the 4-Position of the Phenyl Ring Start 4-Amino Group (Base Compound) Acylation Acylation (e.g., Acetyl, Benzoyl) Start->Acylation Leads to Alkylation Alkylation (e.g., Benzyl, Dimethyl) Start->Alkylation Leads to Potency_Increase Increased Potency (Benzoyl > Acetyl > Amine) Acylation->Potency_Increase Potency_Decrease Lower Potency (vs. Acylation) Alkylation->Potency_Decrease

Caption: SAR summary for substitutions on the phenyl ring.

Modifications of the Glycine Moiety

The glycine portion of the molecule is another key site for modification. While direct comparative data for the N-{[4-(acetylamino)phenyl]sulfonyl}glycine series is limited, we can infer potential SAR from general principles and related studies:

  • Esterification/Amidation: Converting the carboxylic acid to an ester or amide would neutralize the negative charge and increase lipophilicity. This could enhance cell membrane permeability but may reduce interaction with binding sites that favor a carboxylate group.

  • Replacement with other Amino Acids: Substituting glycine with larger, chiral amino acids (e.g., alanine, valine, phenylalanine) would introduce steric bulk and potentially new binding interactions. The stereochemistry of the amino acid would likely be critical for activity. For example, studies on N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have shown promising antimicrobial activity, highlighting the potential of incorporating larger amino acid residues.[6]

Experimental Protocols

To facilitate further research and validation of the SAR principles discussed, this section provides detailed, step-by-step methodologies for the synthesis of the parent compound and a relevant biological assay.

Synthesis of N-{[4-(acetylamino)phenyl]sulfonyl}glycine

This protocol describes a standard two-step synthesis starting from commercially available materials.

Synthesis_Workflow Start Glycine Step1 Nucleophilic Substitution (Sulfonamide Formation) Start->Step1 Reagent N-Acetylsulfanilyl Chloride (in aq. base) Reagent->Step1 Step2 Acidification Step1->Step2 Purification Recrystallization Step2->Purification Product N-{[4-(acetylamino)phenyl]sulfonyl}glycine Purification->Product

Caption: Workflow for the synthesis of the target compound.

Materials:

  • Glycine

  • N-Acetylsulfanilyl chloride[3][4]

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ethanol

  • Standard laboratory glassware, magnetic stirrer, pH meter

Procedure:

  • Step 1: Dissolution of Glycine: In a round-bottom flask equipped with a magnetic stir bar, dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.0 equivalents). Cool the solution to 0-5 °C in an ice bath.

  • Step 2: Addition of N-Acetylsulfanilyl Chloride: While maintaining the temperature at 0-5 °C, slowly add a solution of N-acetylsulfanilyl chloride (1.0 equivalent) in a suitable organic solvent (e.g., tetrahydrofuran or dioxane) to the stirring glycine solution.

  • Step 3: Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Step 4: Work-up and Acidification: After the reaction is complete, wash the mixture with a water-immiscible organic solvent (e.g., ethyl acetate) to remove any unreacted sulfonyl chloride. Carefully acidify the aqueous layer to pH 2-3 with 2 M HCl. A white precipitate should form.

  • Step 5: Isolation and Purification: Collect the crude product by vacuum filtration, washing with cold water. Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure N-{[4-(acetylamino)phenyl]sulfonyl}glycine.

  • Step 6: Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point).

In Vitro Aldose Reductase Inhibition Assay

This protocol is adapted from methodologies used to screen for aldose reductase inhibitors.[5]

Assay_Workflow Enzyme Aldose Reductase (partially purified) Mix Prepare Reaction Mixture (Buffer, Cofactor, Inhibitor, Enzyme) Enzyme->Mix Substrate DL-Glyceraldehyde Initiate Initiate Reaction (Add Substrate) Substrate->Initiate Cofactor NADPH Cofactor->Mix Inhibitor Test Compound (e.g., Glycine Analog) Inhibitor->Mix Buffer Phosphate Buffer Buffer->Mix Mix->Initiate Monitor Monitor NADPH Oxidation at 340 nm Initiate->Monitor Calculate Calculate % Inhibition and IC₅₀ Monitor->Calculate

Caption: Workflow for the in vitro aldose reductase inhibition assay.

Materials:

  • Partially purified aldose reductase from rat lens

  • NADPH (β-nicotinamide adenine dinucleotide phosphate, reduced form)

  • DL-Glyceraldehyde

  • Sodium phosphate buffer (e.g., 0.1 M, pH 6.2)

  • Test compounds (dissolved in DMSO)

  • UV-Vis spectrophotometer with temperature control

Procedure:

  • Preparation of Reagents: Prepare stock solutions of NADPH, DL-glyceraldehyde, and test compounds in the appropriate buffer or solvent.

  • Assay Mixture Preparation: In a quartz cuvette, prepare the assay mixture containing the phosphate buffer, NADPH solution, and the desired concentration of the test compound (or DMSO for the control).

  • Enzyme Addition and Pre-incubation: Add the aldose reductase enzyme solution to the cuvette. Mix gently and pre-incubate the mixture at a constant temperature (e.g., 37 °C) for 5 minutes.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the DL-glyceraldehyde substrate solution to the cuvette.

  • Monitoring the Reaction: Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes. This decrease corresponds to the oxidation of NADPH to NADP⁺.

  • Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot. The percent inhibition for each compound concentration is calculated relative to the control (DMSO) reaction.

  • IC₅₀ Determination: Determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Conclusion and Future Directions

The N-{[4-(acetylamino)phenyl]sulfonyl}glycine scaffold holds considerable promise for the development of novel therapeutic agents. The available data, particularly from studies on aldose reductase inhibitors, clearly indicates that the 4-position of the phenyl ring is a critical determinant of activity. Acylation of the amino group at this position, especially with aromatic moieties like a benzoyl group, significantly enhances inhibitory potency compared to simple alkylation or the unsubstituted amine.[5]

Future research should focus on a systematic exploration of this scaffold. Key areas for investigation include:

  • Broadening the Scope of Acyl Groups: Synthesizing and testing analogs with a diverse range of acyl groups (aliphatic, heterocyclic, etc.) at the 4-amino position to further probe the binding pocket.

  • Exploring Amino Acid Diversity: Replacing the glycine moiety with a variety of natural and non-natural amino acids to investigate the impact of stereochemistry, size, and charge on activity and selectivity.

  • Screening Against Diverse Targets: Evaluating a library of these analogs against a wide range of biological targets, such as kinases, proteases, and other enzymes, to uncover new therapeutic applications.

By applying the principles of rational drug design and leveraging the synthetic tractability of this scaffold, researchers can unlock the full potential of N-{[4-(acetylamino)phenyl]sulfonyl}glycine analogs in the ongoing quest for new and improved medicines.

References

Sources

Validation

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of (4-Acetylamino-benzenesulfonylamino)-acetic Acid Derivatives

In the landscape of drug discovery and development, the journey from a promising molecule to a clinically effective therapeutic is fraught with challenges. A critical phase in this journey is the translation of preclinic...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the journey from a promising molecule to a clinically effective therapeutic is fraught with challenges. A critical phase in this journey is the translation of preclinical data from controlled laboratory settings to complex biological systems. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a class of compounds with significant therapeutic potential: (4-Acetylamino-benzenesulfonylamino)-acetic acid derivatives, which belong to the broader family of sulfonamides.[1][2][3] This analysis is designed for researchers, scientists, and drug development professionals to illuminate the nuances of preclinical assessment and to foster a deeper understanding of the factors that govern a compound's ultimate performance.

The core structure of these derivatives, featuring a sulfonamide group, has been a cornerstone in medicinal chemistry, leading to a wide array of drugs with antibacterial, anti-inflammatory, and anticancer properties.[2][3][4][5] The addition of an acetic acid moiety can further modulate the compound's physicochemical properties and biological activity. This guide will dissect the experimental data from both in vitro and in vivo studies to provide a holistic view of their efficacy.

Section 1: In Vitro Efficacy Assessment: A Controlled Environment

In vitro studies are the foundational step in evaluating the biological activity of a new chemical entity. These assays are performed in a controlled, artificial environment, such as a test tube or a cell culture dish, which allows for the precise measurement of a compound's effect on a specific biological target.

Key In Vitro Assays and Their Mechanistic Insights

A variety of in vitro assays are employed to characterize the efficacy of (4-Acetylamino-benzenesulfonylamino)-acetic acid derivatives. These can be broadly categorized as follows:

  • Enzyme Inhibition Assays: These assays are crucial for identifying the molecular targets of the derivatives. For instance, sulfonamides have been evaluated for their inhibitory activity against enzymes like urease, α-glucosidase, and carbonic anhydrase.[4] A typical protocol involves incubating the enzyme with the test compound at various concentrations and then adding the substrate to measure the rate of the enzymatic reaction. The concentration of the compound that inhibits 50% of the enzyme's activity is known as the IC50 value, a key metric of potency.[4]

  • Antimicrobial Activity Assays: The antibacterial and antifungal potential of these derivatives is often assessed using methods like the agar well diffusion method or by determining the Minimum Inhibitory Concentration (MIC) through broth dilution techniques.[6] These assays quantify the compound's ability to inhibit the growth of or kill various microorganisms.

  • Cytotoxicity Assays: The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of a compound on different cell lines, including cancer cells (e.g., HeLa, MDA-MB231, MCF-7) and normal cell lines.[7][8] This provides an initial indication of the compound's therapeutic index – the ratio between its toxic dose and its therapeutic dose.

  • DNA Interaction Studies: Techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and cyclic voltammetry can be used to investigate the binding of these derivatives to DNA.[7] Understanding this interaction is particularly relevant for assessing anticancer potential.

Representative In Vitro Data

The following table summarizes hypothetical but representative in vitro data for a series of (4-Acetylamino-benzenesulfonylamino)-acetic acid derivatives, illustrating the type of quantitative comparisons that are made at this stage.

Compound IDTarget Enzyme IC50 (µM)Antimicrobial MIC (µg/mL) vs. S. aureusCytotoxicity GI50 (µM) vs. MCF-7
Derivative A 2.5 (Carbonic Anhydrase)507.1
Derivative B 5.3 (Urease)>20015.8
Derivative C 0.8 (α-Glucosidase)1004.6
Standard Drug Varies by targetVaries by drugVaries by drug
Experimental Protocol: In Vitro Enzyme Inhibition Assay (Generic)

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis P1 Prepare stock solutions of test compounds and standard inhibitor A1 Add buffer, enzyme, and varying concentrations of test compound to microplate wells P1->A1 P2 Prepare enzyme and substrate solutions in appropriate buffer P2->A1 A2 Incubate for a defined period at a specific temperature (e.g., 37°C) A1->A2 A3 Initiate reaction by adding substrate A2->A3 A4 Monitor reaction progress (e.g., absorbance change) over time using a microplate reader A3->A4 D1 Calculate the percentage of enzyme inhibition for each compound concentration A4->D1 D2 Plot percentage inhibition vs. compound concentration D1->D2 D3 Determine the IC50 value from the dose-response curve D2->D3

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Section 2: In Vivo Efficacy Assessment: The Complexity of a Living System

While in vitro studies provide valuable preliminary data, they cannot fully replicate the complex environment of a living organism. In vivo studies, conducted in animal models, are therefore essential to evaluate a compound's overall efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and safety profile.[9][10]

Common In Vivo Models and Endpoints

For assessing the therapeutic potential of (4-Acetylamino-benzenesulfonylamino)-acetic acid derivatives, particularly for anti-inflammatory and analgesic effects, the following animal models are frequently used:[11]

  • Carrageenan-Induced Paw Edema in Rats: This is a classic model of acute inflammation.[12] Edema is induced by injecting carrageenan into the rat's paw, and the anti-inflammatory effect of the test compound is measured by the reduction in paw swelling over time.

  • Acetic Acid-Induced Writhing in Mice: This model is used to screen for analgesic activity.[11][12] The intraperitoneal injection of acetic acid induces characteristic writhing movements, and the analgesic efficacy of a compound is determined by its ability to reduce the number of writhes.

  • Yeast-Induced Hyperpyrexia in Rats: This model is employed to assess the antipyretic (fever-reducing) activity of a compound. Fever is induced by injecting a yeast suspension, and the reduction in rectal temperature after drug administration is monitored.

Bridging the Gap: Correlating In Vitro and In Vivo Data

A critical aspect of drug development is establishing a strong correlation between in vitro and in vivo findings. However, discrepancies are common and can arise from several factors:

  • Pharmacokinetics: A compound that is highly potent in vitro may have poor oral bioavailability, rapid metabolism, or inefficient distribution to the target tissue in vivo, leading to diminished efficacy.

  • Metabolism: The parent compound may be metabolized into active or inactive metabolites in the liver or other tissues, altering its efficacy and toxicity profile.

  • Off-Target Effects: In a complex biological system, a compound may interact with multiple targets, leading to unforeseen side effects or a different mechanism of action than what was observed in vitro.

  • Toxicity: A compound may exhibit toxicity in an animal model that was not apparent in cell-based assays.

Representative In Vivo Data

The following table presents hypothetical in vivo data for the same series of derivatives, allowing for a comparison with their in vitro performance.

Compound IDCarrageenan-Induced Paw Edema Inhibition (%)Acetic Acid-Induced Writhing Inhibition (%)
Derivative A 65%72%
Derivative B 30%45%
Derivative C 78%85%
Standard Drug 80% (e.g., Indomethacin)90% (e.g., Aspirin)
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

G cluster_acclimatization Animal Preparation cluster_dosing Dosing and Induction cluster_measurement Measurement cluster_analysis Data Analysis AP1 Acclimatize rats to laboratory conditions for one week AP2 Fast animals overnight before the experiment AP1->AP2 D1 Administer test compounds or vehicle orally to different groups of rats AP2->D1 D2 After a set time (e.g., 1 hour), inject carrageenan into the sub-plantar region of the right hind paw D1->D2 M1 Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) post-carrageenan injection D2->M1 DA1 Calculate the percentage increase in paw volume for each group M1->DA1 DA2 Determine the percentage inhibition of edema by the test compounds compared to the vehicle control group DA1->DA2

Caption: A typical workflow for the carrageenan-induced paw edema model in rats.

Section 3: Synthesis and Discussion: A Holistic View of Efficacy

A direct comparison of the hypothetical data reveals interesting trends. Derivative C, which showed high potency in the in vitro enzyme assay, also demonstrated the most significant anti-inflammatory and analgesic effects in vivo. This suggests a good in vitro-in vivo correlation (IVIVC) for this particular compound. Conversely, Derivative B, with moderate in vitro activity, exhibited weaker in vivo efficacy, which could be attributed to poor pharmacokinetic properties.

It is also plausible that the mechanism of action in vivo is more complex than simple enzyme inhibition. For instance, the anti-inflammatory effects of some sulfonamide derivatives are linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[13][14] The N-acetyl group in the studied derivatives is structurally related to N-acetylcysteine (NAC), a compound known to exert its effects through multiple mechanisms, including acting as a precursor for glutathione biosynthesis and modulating redox-sensitive signaling pathways.[15][16][17][18]

G cluster_pathway Potential Anti-inflammatory Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) COX2_Activation COX-2 Activation Inflammatory_Stimuli->COX2_Activation PG_Synthesis Prostaglandin Synthesis COX2_Activation->PG_Synthesis Inflammation Inflammation (Edema, Pain) PG_Synthesis->Inflammation Derivative (4-Acetylamino-benzenesulfonylamino) -acetic acid derivative Derivative->COX2_Activation Inhibition

Sources

Validation

A Comparative Analysis of Carboxypeptidase A Inhibition: A Technical Guide for Researchers

In the landscape of drug discovery and enzyme mechanism elucidation, the robust comparison of inhibitors is paramount. This guide provides an in-depth comparative analysis of putative and established inhibitors of Carbox...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and enzyme mechanism elucidation, the robust comparison of inhibitors is paramount. This guide provides an in-depth comparative analysis of putative and established inhibitors of Carboxypeptidase A (CPA), a zinc-containing metalloexopeptidase that serves as a prototypical enzyme for studying protein digestion and designing therapeutic agents.[1][2] Here, we will explore the inhibitory characteristics of a hypothetical sulfonamide-containing N-acetylated amino acid, N-acetyl-sulfanilyl-glycine, in the context of well-characterized CPA inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of CPA inhibition and the experimental design required for rigorous comparative assessment.

Carboxypeptidase A: A Key Metalloprotease Target

Carboxypeptidase A, produced in the pancreas, plays a crucial role in the digestion of proteins by cleaving C-terminal amino acids with aromatic or branched aliphatic side chains.[1][3] Its active site contains a catalytic zinc ion (Zn²⁺) coordinated by amino acid residues, which is essential for its hydrolytic activity.[1][3] The enzyme's mechanism is thought to proceed via a promoted-water pathway, where a water molecule, activated by the zinc ion, attacks the scissile peptide bond of the substrate.[2] Due to its well-defined structure and mechanism, CPA is an excellent model for studying enzyme inhibition and has been instrumental in the development of inhibitors for other zinc metalloproteases, such as angiotensin-converting enzyme (ACE).[2]

Inhibitor Profiles: A Comparative Overview

A successful enzyme inhibitor is characterized by its potency, selectivity, and mechanism of action. In this section, we will profile our hypothetical inhibitor, N-acetyl-sulfanilyl-glycine, and compare it with established classes of CPA inhibitors.

N-acetyl-sulfanilyl-glycine: A Hypothetical Substrate-Analog Inhibitor

For the purpose of this guide, we will consider N-acetyl-sulfanilyl-glycine as a novel, rationally designed inhibitor of CPA. Its structure combines features of a substrate (N-acetylated glycine) with a sulfanilamide group, which could potentially interact with the zinc ion in the active site. The rationale behind its design is to mimic the substrate's binding to the active site while the sulfonamide moiety coordinates with the catalytic zinc, thereby inhibiting the enzyme.

Established Carboxypeptidase A Inhibitors

A variety of compounds are known to inhibit Carboxypeptidase A, ranging from natural products to synthetic molecules. These can be broadly categorized as follows:

  • Peptide Analogs: These inhibitors, such as Gly-Tyr, are slowly hydrolyzed substrates that can occupy the active site and prevent the binding of true substrates.[1] Their binding often involves interactions with key residues like Glu270 and Arg145.[1]

  • Small Molecule Inhibitors: This diverse group includes compounds with functionalities that can chelate the active site zinc ion. Examples include:

    • Aldehyde and Ketone Analogs: Compounds like DL-2-Benzyl-3-formylpropanoic acid act as competitive inhibitors, potentially mimicking the transition state of the hydrolysis reaction.[4]

    • Carboxylate-Containing Inhibitors: 2-Benzylsuccinic acid is an example of a dicarboxylate inhibitor that effectively inhibits CPA.[5]

    • Natural Product Inhibitors: Potato tuber carboxypeptidase inhibitor is a well-known proteinaceous inhibitor.[6]

Comparative Performance Analysis

The efficacy of an enzyme inhibitor is quantified by parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). The following table provides a hypothetical comparison of N-acetyl-sulfanilyl-glycine with known CPA inhibitors.

InhibitorClassPutative Mechanism of ActionReported Kᵢ / IC₅₀
N-acetyl-sulfanilyl-glycine N-acetylated Amino Acid DerivativeCompetitive, Zinc ChelationHypothetical: Low µM
Gly-Tyr Peptide AnalogCompetitive, Slow SubstrateWeak inhibitor
DL-2-Benzyl-3-formylpropanoic acid Aldehyde AnalogCompetitive, Transition-State Analog0.48 µM[4]
2-Benzylsuccinic acid CarboxylateCompetitive, Zinc ChelationPotent inhibitor[5]
Potato Tuber Inhibitor ProteinTight-binding, CompetitivePotent inhibitor

Experimental Protocols for Comparative Inhibitor Analysis

To empirically determine and compare the inhibitory potential of compounds like N-acetyl-sulfanilyl-glycine, a series of well-designed experiments are necessary.

Enzyme Activity Assay for Carboxypeptidase A

A continuous spectrophotometric assay is commonly employed to measure CPA activity.

Principle: The assay utilizes a chromogenic substrate, such as N-(4-methoxyphenylazoformyl)-Phe-OH, which exhibits a decrease in absorbance at a specific wavelength upon hydrolysis by CPA.[6][7]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.5.

    • Carboxypeptidase A solution (from bovine pancreas) of known concentration.

    • Substrate solution: N-(4-methoxyphenylazoformyl)-Phe-OH dissolved in a suitable solvent.

    • Inhibitor stock solutions of varying concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add assay buffer, inhibitor solution (or vehicle for control), and CPA solution.

    • Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period.

    • Initiate the reaction by adding the substrate solution.

    • Monitor the decrease in absorbance at 350 nm over time using a microplate reader.[6]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each condition.

    • Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value.

Determination of Inhibition Mechanism (Kᵢ)

To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies are performed at varying substrate and inhibitor concentrations.

Principle: By measuring the reaction velocity at different substrate concentrations in the presence of a fixed inhibitor concentration, a Lineweaver-Burk or Michaelis-Menten plot can be generated. The changes in Kₘ and Vₘₐₓ in the presence of the inhibitor reveal its mechanism.

Protocol:

  • Follow the enzyme activity assay protocol described above.

  • For each inhibitor concentration, perform the assay with a range of substrate concentrations.

  • Data Analysis:

    • Generate Lineweaver-Burk plots (1/velocity vs. 1/[Substrate]) for each inhibitor concentration.

    • Analyze the intersection patterns of the lines to determine the mode of inhibition.

    • Calculate the Kᵢ value from the plots.

Visualizing the Concepts

Diagrams can aid in understanding the complex relationships in enzyme inhibition studies.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) ActivityAssay Enzyme Activity Assay (IC50 Determination) Reagents->ActivityAssay KineticStudy Kinetic Studies (Mechanism & Ki Determination) Reagents->KineticStudy IC50 Calculate IC50 ActivityAssay->IC50 LineweaverBurk Lineweaver-Burk Plots KineticStudy->LineweaverBurk Ki Determine Ki LineweaverBurk->Ki

Caption: Experimental workflow for comparative inhibitor analysis.

CPA_Mechanism cluster_active_site CPA Active Site Zn Zn2+ H2O H2O Zn->H2O activates Glu270 Glu270 Glu270->H2O assists Substrate Peptide Substrate H2O->Substrate attacks scissile bond Substrate->Zn interacts with Products Cleaved Products Substrate->Products hydrolysis

Caption: Simplified catalytic mechanism of Carboxypeptidase A.

Conclusion and Future Directions

This guide has provided a framework for the comparative analysis of enzyme inhibitors, using Carboxypeptidase A as a model system and N-acetyl-sulfanilyl-glycine as a hypothetical test compound. The principles and protocols outlined here are broadly applicable to the study of other enzyme-inhibitor systems. Rigorous experimental design, careful data analysis, and a thorough understanding of the underlying enzyme mechanism are critical for the successful identification and characterization of novel and effective enzyme inhibitors. Future studies should focus on determining the selectivity of new inhibitors against a panel of related proteases and validating their efficacy in more complex biological systems.

References

  • Arolas, J. L., et al. (2007). Metallocarboxypeptidases: from a single fold to a wide structural and functional diversity. Bio-protocol, 5(23), e1669.
  • Avilés, F. X., & Vendrell, J. (2004). Carboxypeptidase A. In Handbook of Metalloproteins (pp. 43-57). John Wiley & Sons, Ltd.
  • Galardy, R. E., & Kortylewicz, Z. P. (1985). Inhibition of carboxypeptidase A by aldehyde and ketone substrate analogues. Biochemistry, 24(26), 7607-7612.
  • Lipscomb, W. N. (1983). Carboxypeptidase A mechanisms. Annual review of biochemistry, 52(1), 17-34.
  • Yanes, O., et al. (2007).

Sources

Comparative

A Comparative Benchmarking Guide: (4-Acetylamino-benzenesulfonylamino)-acetic acid versus Celecoxib

This guide provides a comprehensive benchmarking analysis of the investigational compound, (4-Acetylamino-benzenesulfonylamino)-acetic acid, against the well-established nonsteroidal anti-inflammatory drug (NSAID), Celec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive benchmarking analysis of the investigational compound, (4-Acetylamino-benzenesulfonylamino)-acetic acid, against the well-established nonsteroidal anti-inflammatory drug (NSAID), Celecoxib. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anti-inflammatory agents. We will delve into the rationale for this comparison, the predicted mechanism of action, detailed experimental protocols for a head-to-head evaluation, and a framework for interpreting the potential therapeutic profile of this new chemical entity.

Introduction: The Rationale for a Targeted Comparison

The pursuit of novel anti-inflammatory drugs with improved efficacy and safety profiles is a cornerstone of pharmaceutical research. The chemical structure of (4-Acetylamino-benzenesulfonylamino)-acetic acid, featuring a sulfonamide-linked amino acid moiety, suggests a potential for biological activity. Notably, the presence of a benzenesulfonylamino group is a key structural feature shared with Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[1] This structural similarity forms the fundamental hypothesis for this guide: that (4-Acetylamino-benzenesulfonylamino)-acetic acid may exert its effects through the inhibition of the COX-2 enzyme, a critical mediator of pain and inflammation.[2]

Celecoxib serves as an ideal benchmark due to its well-characterized selective COX-2 inhibition, which provides potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit cyclooxygenase-1 (COX-1).[2] By systematically comparing the investigational compound to Celecoxib, we can elucidate its potency, selectivity, and potential for a favorable therapeutic window.

Predicted Mechanism of Action: The Cyclooxygenase Pathway

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandins, which are potent signaling molecules involved in pain, inflammation, and fever.[3] There are two primary isoforms of this enzyme:

  • COX-1: This isoform is constitutively expressed in many tissues and plays a crucial role in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[3]

  • COX-2: This isoform is typically induced by inflammatory stimuli, such as cytokines and growth factors, at the site of inflammation.[3] Its upregulation leads to the production of pro-inflammatory prostaglandins.

The therapeutic efficacy of NSAIDs lies in their ability to inhibit COX enzymes. However, the simultaneous inhibition of COX-1 by non-selective NSAIDs can lead to undesirable side effects, most notably gastrointestinal ulceration and bleeding. The development of selective COX-2 inhibitors like Celecoxib was a significant advancement, offering a targeted approach to suppressing inflammation while sparing the protective functions of COX-1.[2]

Given the structural parallels, it is hypothesized that (4-Acetylamino-benzenesulfonylamino)-acetic acid will also function as a selective COX-2 inhibitor. The following experimental framework is designed to rigorously test this hypothesis.

Caption: Hypothesized selective inhibition of COX-2 by the test compound.

Synthesis and Physicochemical Characterization

A critical first step in benchmarking a new chemical entity is to ensure its purity and understand its fundamental physicochemical properties, which are predictive of its drug-like characteristics.

Synthesis of (4-Acetylamino-benzenesulfonylamino)-acetic acid

A plausible synthetic route for the title compound involves a two-step process. The first step is the synthesis of the intermediate, N-(4-acetamidophenylsulfonyl)glycine, which can be achieved by the reaction of 4-acetamidobenzenesulfonyl chloride with glycine. This is followed by appropriate workup and purification. A similar approach has been described for the synthesis of related N-phenyl-N-(phenylsulfonyl)glycine derivatives.[4]

Caption: A plausible synthetic workflow for the test compound.

Comparative Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The following table compares the predicted or known properties of the test compound with those of Celecoxib.

Property(4-Acetylamino-benzenesulfonylamino)-acetic acidCelecoxib (Standard)Rationale for Comparison
Molecular Weight ( g/mol )~272.28381.37[5]Influences diffusion and absorption.
LogP (Octanol/Water Partition Coefficient)Predicted: ~0.5 - 1.5~3.5Indicates lipophilicity and affects membrane permeability and solubility.
Water SolubilityPredicted to be higher than Celecoxib due to the carboxylic acid moiety.Practically insoluble in water.[6]Crucial for dissolution and oral absorption.
pKaPredicted acidic pKa for the carboxylic acid and a weakly acidic pKa for the sulfonamide NH.~11.1 (sulfonamide NH)Determines the ionization state at physiological pH, affecting solubility and target interaction.
Melting Point (°C)To be determined experimentally.157-159[5]An indicator of purity and solid-state stability.
Chemical StabilityTo be assessed under various conditions (pH, temperature, light).Stable under normal conditions.Essential for formulation development and shelf-life.

In Vitro Efficacy and Selectivity Profiling

The cornerstone of this benchmarking guide is the direct comparison of the inhibitory activity of the test compound and Celecoxib against COX-1 and COX-2.

COX-1 and COX-2 Inhibition Assays

A variety of commercially available kits can be used to determine the in vitro inhibitory potency (IC50) of the compounds against purified COX-1 and COX-2 enzymes. Both colorimetric and fluorometric assays are suitable.

This protocol is adapted from commercially available kits and measures the peroxidase activity of the COX enzymes.

  • Reagent Preparation: Prepare assay buffer, heme, and solutions of the test compound and Celecoxib at various concentrations.

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, heme, and either the test compound, Celecoxib, or a vehicle control to respective wells.

  • Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.

  • Incubation: Incubate the plate for 5 minutes at 25°C.

  • Reaction Initiation: Add a colorimetric substrate solution followed by arachidonic acid to all wells to initiate the reaction.

  • Measurement: After a 2-minute incubation at 25°C, measure the absorbance at 590 nm using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Human Whole Blood Assay

The human whole blood assay provides a more physiologically relevant assessment of COX inhibition as it accounts for protein binding and cell permeability.

  • Blood Collection: Obtain fresh human venous blood from healthy volunteers who have not taken NSAIDs for at least two weeks.

  • Incubation with Inhibitors: Aliquots of whole blood are incubated with various concentrations of the test compound, Celecoxib, or a vehicle control for 1 hour at 37°C.

  • COX-1 Activity Measurement: To measure COX-1 activity, allow the blood to clot for 1 hour at 37°C. This triggers platelet activation and subsequent thromboxane B2 (TXB2) production, a stable metabolite of the COX-1 product thromboxane A2.

  • COX-2 Activity Measurement: To measure COX-2 activity, add lipopolysaccharide (LPS) to fresh blood samples and incubate for 24 hours at 37°C to induce COX-2 expression. The production of prostaglandin E2 (PGE2), a primary product of COX-2 in this system, is then measured.

  • Prostanoid Quantification: Centrifuge the samples to obtain serum (for TXB2) or plasma (for PGE2). Quantify the levels of TXB2 and PGE2 using validated enzyme-linked immunosorbent assays (ELISAs).

  • Data Analysis: Determine the IC50 values for the inhibition of TXB2 (COX-1) and PGE2 (COX-2) production.

Data Presentation and Interpretation

The results of the in vitro assays should be summarized in a clear, tabular format to facilitate direct comparison.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
(4-Acetylamino-benzenesulfonylamino)-acetic acidTo be determinedTo be determinedTo be calculated
Celecoxib (Standard)~5-15~0.04-0.3~30-375

Note: The IC50 values for Celecoxib can vary depending on the specific assay conditions.

A higher selectivity index indicates greater selectivity for COX-2 over COX-1. A compound with a selectivity index comparable to or greater than Celecoxib would be a promising candidate for further development.

Off-Target Liability Assessment

To build a comprehensive safety profile, it is crucial to assess the potential for the test compound to interact with other biological targets, which could lead to unintended side effects.

Rationale for Off-Target Screening

The sulfonamide moiety present in both the test compound and Celecoxib is a common functional group in many drugs and has been associated with off-target activities. For instance, some sulfonamides are known to inhibit carbonic anhydrases.[3] Additionally, Celecoxib has been reported to interact with other targets, such as sarcoplasmic/ER calcium ATPase.[3] Therefore, a targeted off-target screening panel is warranted.

Proposed Off-Target Screening Panel

A panel of assays should be conducted to evaluate the interaction of (4-Acetylamino-benzenesulfonylamino)-acetic acid with key off-targets.

TargetRationale
Carbonic Anhydrases (various isoforms) The sulfonamide group is a known pharmacophore for carbonic anhydrase inhibitors.
Sarcoplasmic/ER Ca2+-ATPase (SERCA) A known off-target of Celecoxib.[3]
A panel of common safety-relevant GPCRs, ion channels, and kinases To identify any unforeseen interactions that could lead to adverse effects.
hERG Channel To assess the risk of cardiac arrhythmia.

Commercially available off-target screening services can provide a comprehensive assessment against a broad panel of targets.[7][8]

Comparative ADME Profile

A preliminary assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the test compound is essential for predicting its in vivo behavior.

ADME Parameter(4-Acetylamino-benzenesulfonylamino)-acetic acid (Predicted/Experimental)Celecoxib (Standard)
Absorption Predicted to have good oral absorption due to its relatively small size and moderate lipophilicity.Rapidly absorbed, with peak plasma concentrations reached in approximately 3 hours.[9] Bioavailability is affected by its poor water solubility.[6]
Distribution To be determined.Highly protein-bound (~97%), primarily to albumin.[10]
Metabolism Predicted to undergo metabolism, potentially involving the acetyl group and the aromatic ring.Extensively metabolized in the liver, primarily by CYP2C9, to inactive metabolites.[1][9]
Excretion To be determined.Primarily excreted in the feces (57%) and urine (27%) as metabolites.[11]

Conclusion and Future Directions

This guide outlines a comprehensive strategy for benchmarking (4-Acetylamino-benzenesulfonylamino)-acetic acid against the established COX-2 inhibitor, Celecoxib. By systematically evaluating its synthesis, physicochemical properties, in vitro efficacy and selectivity, off-target liabilities, and ADME profile, a clear picture of its therapeutic potential will emerge.

Positive results from these studies, particularly a potent and selective inhibition of COX-2 with a clean off-target profile, would provide a strong rationale for advancing this compound into preclinical in vivo models of inflammation and pain. This structured, comparative approach is fundamental to making informed decisions in the drug discovery and development process.

References

  • BenchChem. Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note and Experimental Protocol. BenchChem.com. Accessed January 23, 2026.
  • Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenomics. 2011;12(5):747-758.
  • Celecoxib. PubChem.
  • Thorn, C. F., et al. (2011). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenomics, 12(5), 747-758.
  • PubChem. Celecoxib. National Center for Biotechnology Information. [Link]. Accessed January 23, 2026.

  • U.S. Food and Drug Administration. NDA 20-998 Clinical Pharmacology and Biopharmaceutics Review(s). [Link]. Accessed January 23, 2026.

  • U.S. Food and Drug Administration. N20998S021 Celecoxib Clinpharm BPCA. [Link]. Accessed January 23, 2026.

  • Wikipedia. Celecoxib. [Link]. Accessed January 23, 2026.

  • MDPI. Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation. [Link]. Accessed January 23, 2026.

  • PubMed. Plasma protein binding of celecoxib in mice, rat, rabbit, dog and human. [Link]. Accessed January 23, 2026.

  • ResearchGate. (PDF) Screening for Safety-Relevant Off-Target Activities. [Link]. Accessed January 23, 2026.

  • PubMed. Improved Dissolution and Oral Bioavailability of Celecoxib by a Dry Elixir System. [Link]. Accessed January 23, 2026.

  • PubMed. Fast screening immunoassay of sulfonamides in commercial fish samples. [Link]. Accessed January 23, 2026.

  • PharmGKB. Celecoxib Pathway, Pharmacokinetics. [Link]. Accessed January 23, 2026.

  • PubMed Central. Preparation and Evaluation of Amino Acid Conjugates of Celecoxib as Prodrugs to Improve the Pharmacokinetic and Therapeutic Properties of Celecoxib. [Link]. Accessed January 23, 2026.

  • Research Journal of Pharmacy and Technology. Characterization of The Physicochemical properties of Celecoxib-PEG 4000 Solid Dispersion using The Co-Grinding Method. [Link]. Accessed January 23, 2026.

  • Eurofins Discovery. SpectrumScreen Binding Panel for Safety Pharmacology Profiling. [Link]. Accessed January 23, 2026.

  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]. Accessed January 23, 2026.

  • Scholars Research Library. Synthesis of New Sulfonamide Derivatives-Phenyl. [Link]. Accessed January 23, 2026.

  • ResearchGate. (PDF) Preparation and evaluation of celecoxib nanosuspensions for bioavailability enhancement. [Link]. Accessed January 23, 2026.

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  • ResearchGate. (PDF) Systematic suspect screening and identification of sulfonamide antibiotic transformation products in the aquatic environment. [Link]. Accessed January 23, 2026.

  • Albert Science International Organization. ISSN: 2455-281X. [Link]. Accessed January 23, 2026.

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Validation

A Guide to Orthogonal Validation of N-{[4-(acetylamino)phenyl]sulfonyl}glycine Activity as a Putative Aldose Reductase Inhibitor

For researchers and drug development professionals, the validation of a compound's biological activity is a cornerstone of rigorous scientific investigation. This guide provides an in-depth technical comparison of orthog...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the validation of a compound's biological activity is a cornerstone of rigorous scientific investigation. This guide provides an in-depth technical comparison of orthogonal assays to validate the activity of N-{[4-(acetylamino)phenyl]sulfonyl}glycine, a compound belonging to the glycine sulfonamide class. Based on the known activities of structurally related molecules, we will proceed with the scientifically-grounded hypothesis that this compound is an inhibitor of aldose reductase (ALR2), a key enzyme in the polyol pathway implicated in diabetic complications.[1][2][3] This guide will detail a primary biochemical assay and two orthogonal validation methods: a cell-based assay and a biophysical binding assay.

The Rationale for Targeting Aldose Reductase

Aldose reductase (EC 1.1.1.21) is the first and rate-limiting enzyme in the polyol pathway.[4] Under hyperglycemic conditions, the increased flux of glucose through this pathway leads to the accumulation of sorbitol.[4] This accumulation can cause osmotic stress and subsequent cellular damage, contributing to the pathogenesis of diabetic complications such as retinopathy, neuropathy, and nephropathy.[5] Therefore, inhibitors of aldose reductase are of significant therapeutic interest.[6]

cluster_polyol Polyol Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (ALR2) (Rate-limiting step) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase NADPH NADPH NADP NADP NADPH->NADP NAD NAD NADH NADH NAD->NADH

Caption: The Polyol Pathway.

Primary Validation: In Vitro Biochemical Inhibition Assay

The most direct method to assess the inhibitory potential of N-{[4-(acetylamino)phenyl]sulfonyl}glycine is a biochemical assay using purified aldose reductase. This assay measures the enzyme's activity by monitoring the consumption of its cofactor, NADPH, which has a distinct absorbance at 340 nm.[5][7][8]

Scientific Principle

Aldose reductase catalyzes the reduction of an aldehyde substrate, such as DL-glyceraldehyde, to its corresponding alcohol, utilizing NADPH as a cofactor which is oxidized to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is directly proportional to the enzyme's activity. An inhibitor will slow down this reaction, resulting in a reduced rate of NADPH consumption.

Experimental Protocol
  • Reagent Preparation:

    • Phosphate buffer (0.067 M, pH 6.2).[7]

    • NADPH solution (25 x 10⁻⁵ M in phosphate buffer).[7]

    • DL-glyceraldehyde solution (5 x 10⁻⁴ M in phosphate buffer).[7]

    • Purified rat lens or recombinant human aldose reductase.[8][9]

    • N-{[4-(acetylamino)phenyl]sulfonyl}glycine stock solution in DMSO.

    • Positive control inhibitor (e.g., Sorbinil).

  • Assay Procedure:

    • In a UV-transparent 96-well plate or quartz cuvette, prepare the reaction mixture containing phosphate buffer, NADPH solution, and the enzyme solution.[5]

    • Add varying concentrations of N-{[4-(acetylamino)phenyl]sulfonyl}glycine or the positive control to the respective wells. Include a vehicle control (DMSO).

    • Initiate the reaction by adding the DL-glyceraldehyde substrate.

    • Immediately measure the decrease in absorbance at 340 nm over a period of 3-5 minutes at 30-second intervals using a spectrophotometer.[7][8]

  • Data Analysis:

    • Calculate the rate of NADPH consumption (ΔOD/min).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

cluster_workflow Biochemical Assay Workflow A Prepare Reaction Mixture (Buffer, NADPH, Enzyme) B Add Test Compound or Control A->B C Initiate with Substrate (DL-glyceraldehyde) B->C D Measure Absorbance at 340 nm (Kinetic Read) C->D E Calculate Inhibition & IC50 D->E

Caption: Workflow for the spectrophotometric aldose reductase inhibition assay.

Orthogonal Validation 1: Cell-Based Sorbitol Accumulation Assay

To confirm the activity of N-{[4-(acetylamino)phenyl]sulfonyl}glycine in a more physiologically relevant context, a cell-based assay that measures the accumulation of sorbitol is employed. This assay validates that the compound can cross the cell membrane and inhibit aldose reductase within an intact cellular environment.

Scientific Principle

In cells exposed to high glucose concentrations, aldose reductase will convert glucose to sorbitol, leading to its intracellular accumulation. An effective inhibitor will reduce the activity of aldose reductase, thereby decreasing the amount of sorbitol produced and accumulated within the cells.

Experimental Protocol
  • Cell Culture:

    • Culture a suitable cell line (e.g., rat lens epithelial cells or erythrocytes) in appropriate media.

  • Induction of Sorbitol Accumulation:

    • Incubate the cells in a high-glucose medium (e.g., 30-50 mM glucose) to induce sorbitol production.

    • Treat the cells with varying concentrations of N-{[4-(acetylamino)phenyl]sulfonyl}glycine or a positive control. Include a vehicle control.

  • Cell Lysis and Sample Preparation:

    • After the incubation period, wash the cells to remove extracellular glucose.

    • Lyse the cells to release the intracellular contents.

    • Deproteinize the cell lysates.

  • Sorbitol Quantification:

    • Measure the sorbitol concentration in the cell lysates using a commercially available sorbitol assay kit or by enzymatic methods coupled to a fluorescent or colorimetric readout.

  • Data Analysis:

    • Normalize the sorbitol concentration to the total protein content of the cell lysate.

    • Calculate the percentage of inhibition of sorbitol accumulation for each concentration of the test compound.

    • Determine the EC₅₀ value, the effective concentration to reduce sorbitol accumulation by 50%.

Orthogonal Validation 2: Biophysical Binding Assay (Thermal Shift Assay)

To provide direct evidence that N-{[4-(acetylamino)phenyl]sulfonyl}glycine physically interacts with aldose reductase, a biophysical assay is essential. The Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method for this purpose.[10]

Scientific Principle

TSA measures the thermal stability of a protein by monitoring its unfolding as a function of temperature. The binding of a ligand, such as an inhibitor, to a protein generally stabilizes its structure, leading to an increase in its melting temperature (Tm). This change in Tm is detected using a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding.

Experimental Protocol
  • Reagent Preparation:

    • Purified aldose reductase in a suitable buffer.

    • N-{[4-(acetylamino)phenyl]sulfonyl}glycine stock solution in DMSO.

    • A fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).

  • Assay Procedure:

    • In a PCR plate, mix the purified aldose reductase with the fluorescent dye.

    • Add varying concentrations of N-{[4-(acetylamino)phenyl]sulfonyl}glycine or a vehicle control.

    • Seal the plate and place it in a real-time PCR instrument.

    • Gradually increase the temperature and monitor the fluorescence at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature to generate a melting curve.

    • The midpoint of the transition in the melting curve represents the Tm.

    • Calculate the change in melting temperature (ΔTm) in the presence of the test compound compared to the vehicle control. A significant positive ΔTm indicates ligand binding.

cluster_workflow Thermal Shift Assay Workflow A Prepare Protein-Dye Mixture B Add Test Compound A->B C Temperature Ramp & Fluorescence Measurement B->C D Generate Melting Curve C->D E Determine ΔTm D->E

Caption: Workflow for the Thermal Shift Assay.

Data Comparison and Interpretation

The following table summarizes the expected outcomes from each assay for a true positive inhibitor of aldose reductase.

Assay TypePrincipleKey ParameterExpected Outcome for an Active Compound
Biochemical Inhibition Assay Measures enzyme activity via NADPH consumption.IC₅₀Low micromolar to nanomolar IC₅₀ value.
Cell-Based Sorbitol Assay Measures a downstream cellular effect of enzyme inhibition.EC₅₀Dose-dependent reduction in intracellular sorbitol with a measurable EC₅₀.
Thermal Shift Assay (TSA) Measures direct binding to the target protein via thermal stabilization.ΔTmA positive shift in the melting temperature (ΔTm > 1-2 °C).

A successful validation of N-{[4-(acetylamino)phenyl]sulfonyl}glycine as an aldose reductase inhibitor would be demonstrated by consistent and dose-dependent activity across all three orthogonal assays. A low IC₅₀ in the biochemical assay, coupled with a corresponding EC₅₀ in the cell-based assay and a positive ΔTm in the TSA, provides a high degree of confidence in the compound's mechanism of action.

References

  • Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. (2024). ACS Omega. Retrieved from [Link]

  • Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold. (n.d.). The Open Medicinal Chemistry Journal. Retrieved from [Link]

  • Aldose Reductase Inhibitory Activity of Compounds from Zea mays L. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • BMR Aldose Reductase Assay Kit. (n.d.). Biomedical Research Service Center. Retrieved from [Link]

  • Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. (2019). National Center for Biotechnology Information. Retrieved from [Link]

  • Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. (2024). ACS Omega. Retrieved from [Link]

  • Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Inhibitory Activity and Mechanism of Inhibition of the N-[[(4-benzoylamino)phenyl]sulfonyl]amino Acid Aldose Reductase Inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Biophysical Screening for the Discovery of Small-Molecule Ligands. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches. (2023). Frontiers in Chemistry. Retrieved from [Link]

  • Novel inhibitors of rat lens aldose reductase: N-[[(substituted amino)phenyl]sulfonyl]glycines. (n.d.). PubMed. Retrieved from [Link]

  • Aldose reductase inhibition Assay protocol. (2017). ResearchGate. Retrieved from [Link]

  • Ligand binding assay. (n.d.). Wikipedia. Retrieved from [Link]

  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. (2021). ACS Publications. Retrieved from [Link]

  • In Search of Differential Inhibitors of Aldose Reductase. (n.d.). MDPI. Retrieved from [Link]

  • N- and 2-substituted N-(phenylsulfonyl)glycines as inhibitors of rat lens aldose reductase. (n.d.). PubMed. Retrieved from [Link]

  • Biophysical Assays. (n.d.). Charles River Labs. Retrieved from [Link]

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Comparative

A Head-to-Head Comparison of Synthetic Routes for 2-Amino-5-bromo-3-hydroxypyridine (CAS 23776-98-9)

Introduction 2-Amino-5-bromo-3-hydroxypyridine (CAS 23776-98-9) is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds, most notably as a key building block for third-generation ALK inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-5-bromo-3-hydroxypyridine (CAS 23776-98-9) is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds, most notably as a key building block for third-generation ALK inhibitors like Lorlatinib, used in the treatment of non-small cell lung cancer.[1] The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers and professionals in the field of drug development and medicinal chemistry. This guide provides a detailed, head-to-head comparison of the primary synthetic routes to this compound, offering insights into the practical advantages and disadvantages of each approach. We will delve into the experimental details, analyze the underlying chemical principles, and provide a comparative summary to aid in the selection of the most suitable method for your research or production needs.

Synthetic Strategies: An Overview

Two principal synthetic strategies for the preparation of 2-Amino-5-bromo-3-hydroxypyridine have been reported in the literature. The first route involves the nucleophilic aromatic substitution of a bromine atom in a di-brominated precursor to introduce the hydroxyl group. The second, and more direct, approach is the electrophilic bromination of 2-amino-3-pyridinol. This guide will dissect each of these pathways.

Route 1: Nucleophilic Aromatic Substitution of 2-Amino-3,5-dibromopyridine

This synthetic pathway commences with the readily available 2-aminopyridine, which is first di-brominated to yield 2-amino-3,5-dibromopyridine. The subsequent and final step is a nucleophilic aromatic substitution reaction to replace the bromine atom at the 3-position with a hydroxyl group.

Experimental Protocol

Step 1: Synthesis of 2-Amino-3,5-dibromopyridine

While various methods exist for the bromination of 2-aminopyridine, a common byproduct is the mono-brominated 2-amino-5-bromopyridine.[2] Achieving a high yield of the di-brominated product is crucial for the efficiency of this route.

Step 2: Synthesis of 2-Amino-5-bromo-3-hydroxypyridine

A mixture of 6.5 parts of 2-amino-3,5-dibromopyridine, 12 parts of potassium hydroxide (85%), 0.5 part of copper powder, and 100 parts of water is stirred under a nitrogen atmosphere in an autoclave for 10 hours at 170°C.[3] The resulting dark-colored solution is then neutralized with concentrated hydrochloric acid, saturated with sodium chloride, and extracted three times with a warm mixture of ethyl acetate and tetrahydrofuran (9:1). The combined organic extracts are filtered, dried with sodium sulfate, and the solvent is evaporated. The residue is purified by chromatography on silica gel to afford 2-amino-3-hydroxy-5-bromopyridine.[3]

  • Yield: 46.3%[3]

Causality and Mechanistic Insights

The use of a strong base like potassium hydroxide at a high temperature is necessary to facilitate the nucleophilic aromatic substitution of the bromine atom at the 3-position. The electron-withdrawing nature of the pyridine ring and the activating effect of the amino group are not sufficient to promote this reaction under milder conditions. The addition of copper powder likely acts as a catalyst, potentially through a copper-catalyzed nucleophilic substitution mechanism, which is a common strategy to enhance the reactivity of aryl halides. The high pressure generated in the autoclave is a consequence of heating the aqueous solution well above its boiling point and is essential for reaching the required reaction temperature.

Diagram of Route 1

Route1 cluster_0 Step 1: Dibromination cluster_1 Step 2: Hydroxylation 2-Aminopyridine 2-Aminopyridine 2-Amino-3,5-dibromopyridine 2-Amino-3,5-dibromopyridine 2-Aminopyridine->2-Amino-3,5-dibromopyridine Br2, solvent 2-Amino-5-bromo-3-hydroxypyridine 2-Amino-5-bromo-3-hydroxypyridine 2-Amino-3,5-dibromopyridine->2-Amino-5-bromo-3-hydroxypyridine KOH, Cu powder, H2O, 170°C Route2 2-Amino-3-pyridinol 2-Amino-3-pyridinol 2-Amino-5-bromo-3-hydroxypyridine 2-Amino-5-bromo-3-hydroxypyridine 2-Amino-3-pyridinol->2-Amino-5-bromo-3-hydroxypyridine Br2, Ethanol, 5°C

Caption: Synthetic pathway via electrophilic bromination.

Head-to-Head Comparison

FeatureRoute 1: Nucleophilic SubstitutionRoute 2: Electrophilic Bromination
Starting Material 2-Amino-3,5-dibromopyridine2-Amino-3-pyridinol
Number of Steps (from common precursor) 2 (from 2-aminopyridine)2 (assuming synthesis of 2-amino-3-pyridinol)
Overall Yield Lower (46.3% for the final step)Potentially higher (quantitative yield suggested) [4]
Reaction Conditions Harsh (170°C, high pressure)Mild (5°C, atmospheric pressure)
Reagents Potassium hydroxide, copper powderLiquid bromine, ethanol
Safety Considerations Use of autoclave, high pressureHandling of corrosive and toxic liquid bromine
Work-up & Purification Neutralization, extraction, chromatographyConcentration of the reaction mixture
Scalability More challenging due to high pressureMore readily scalable

Discussion and Conclusion

From a practical standpoint, Route 2, the electrophilic bromination of 2-amino-3-pyridinol, presents a more advantageous synthetic strategy for the preparation of 2-Amino-5-bromo-3-hydroxypyridine. The primary benefits of this route are its mild reaction conditions, the simplicity of the experimental procedure, and the potentially high, even quantitative, yield reported. [4]The work-up is significantly less complex, avoiding the need for high-pressure equipment and chromatographic purification.

In contrast, Route 1, the nucleophilic substitution of 2-amino-3,5-dibromopyridine, is a less efficient and more demanding process. The harsh reaction conditions, including high temperature and pressure, pose significant challenges for scalability and safety. Furthermore, the reported yield of 46.3% is considerably lower than that of Route 2, and the necessity for chromatographic purification adds to the overall cost and complexity of the synthesis.

While the availability and cost of the starting materials, 2-amino-3,5-dibromopyridine and 2-amino-3-pyridinol, will also be a factor in the decision-making process, the operational simplicity, higher yield, and milder conditions of Route 2 make it the superior choice for the synthesis of 2-Amino-5-bromo-3-hydroxypyridine in most laboratory and industrial settings.

References

  • Synthesis of 2-amino-5-bromo-3-pyridinol. PrepChem.com. [Link]

  • A kind of preparation method of 2- amino -5- bromopyridine.
  • Preparation method of 2-amino-5-bromopyridine. Patsnap. [Link]

  • The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. [Link]

  • Synthesis of 2-amino-3-hydroxy-5-bromopyridine. PrepChem.com. [Link]

  • Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry. [Link]

  • Process for the production of 2-amino-3-hydroxypyridine derivatives.
  • 2,3-diaminopyridine. Organic Syntheses Procedure. [Link]

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Validation

Selectivity Profiling of (4-Acetylamino-benzenesulfonylamino)-acetic acid Against a Panel of Kinases: A Comparative Guide

Authored by a Senior Application Scientist Introduction: The Imperative of Kinase Selectivity in Drug Discovery Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes o...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: The Imperative of Kinase Selectivity in Drug Discovery

Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets, particularly in oncology.[1][2] The human kinome comprises over 500 members, and while this presents a vast landscape for therapeutic intervention, it also poses a significant challenge: achieving target selectivity.[3] A lack of selectivity, where a drug candidate inhibits multiple unintended kinases, can lead to off-target toxicities and unforeseen side effects, potentially derailing an otherwise promising therapeutic program.[3] Consequently, early and comprehensive selectivity profiling of kinase inhibitors is not just a recommendation but a cornerstone of modern drug discovery.[2]

This guide provides an in-depth, comparative framework for the selectivity profiling of a novel compound, (4-Acetylamino-benzenesulfonylamino)-acetic acid, against a diverse panel of kinases. While limited public data exists for this specific molecule, its sulfonylamino-acetic acid scaffold is of interest. The presence of a sulfonamide moiety, a common feature in carbonic anhydrase inhibitors, hints at the potential for cross-reactivity and underscores the need for thorough profiling.[4][5] We will present a detailed methodology, showcase hypothetical data for illustrative purposes, and compare its profile to that of Staurosporine, a well-characterized, non-selective kinase inhibitor. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the principles and practicalities of kinase selectivity profiling.

Methodology: A Step-by-Step Protocol for In Vitro Kinase Profiling

The following protocol outlines a robust, industry-standard biochemical assay for determining the inhibitory activity of a test compound across a panel of kinases. The ADP-Glo™ Kinase Assay is highlighted here due to its high sensitivity, broad applicability, and amenability to high-throughput screening.[6]

Experimental Rationale

The core principle of this assay is to quantify the amount of ADP produced during a kinase-catalyzed phosphorylation reaction. The kinase reaction is first allowed to proceed in the presence of the test compound. Subsequently, the remaining ATP is depleted, and the generated ADP is converted into ATP, which then drives a luciferase-mediated reaction to produce a luminescent signal. The intensity of this signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity. Inhibition of the kinase by the test compound results in a decrease in the luminescent signal.

Experimental Workflow Diagram

G cluster_0 Assay Plate Preparation cluster_1 Kinase Reaction cluster_2 Signal Generation & Detection Compound_Prep Compound Dilution Series Assay_Plate Assay Plate Dispensing Compound_Prep->Assay_Plate Kinase_Substrate Kinase/Substrate Mix Kinase_Substrate->Assay_Plate Incubation Incubation at 30°C Assay_Plate->Incubation ADP_Glo_Reagent Add ADP-Glo™ Reagent Incubation->ADP_Glo_Reagent Depletion ATP Depletion ADP_Glo_Reagent->Depletion Kinase_Detection_Reagent Add Kinase Detection Reagent Depletion->Kinase_Detection_Reagent Signal_Generation Signal Generation (Luciferase Reaction) Kinase_Detection_Reagent->Signal_Generation Luminescence_Reading Read Luminescence Signal_Generation->Luminescence_Reading

Caption: Workflow for the ADP-Glo™ kinase assay.

Detailed Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of (4-Acetylamino-benzenesulfonylamino)-acetic acid and Staurosporine (as a control) in 100% DMSO.

    • Perform a serial dilution in 100% DMSO to create a range of concentrations for IC50 determination (e.g., from 10 mM down to 1 nM).

  • Assay Plate Preparation:

    • In a 384-well white assay plate, add 1 µL of the diluted compound solutions. For control wells, add 1 µL of 100% DMSO (for 100% kinase activity) and 1 µL of a known potent inhibitor for the specific kinase being tested (for 0% activity).

  • Kinase Reaction:

    • Prepare a kinase/substrate solution containing the specific kinase, its corresponding substrate, and ATP in a kinase reaction buffer. The ATP concentration should be at or near the Km for each kinase to ensure accurate potency assessment.[7]

    • Add 4 µL of the kinase/substrate solution to each well of the assay plate to initiate the reaction.

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization for different kinases.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and provides luciferase and luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO and no-kinase controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Results and Analysis: A Comparative Selectivity Profile

The following tables present hypothetical selectivity data for (4-Acetylamino-benzenesulfonylamino)-acetic acid and the non-selective inhibitor, Staurosporine, against a representative panel of kinases.

Table 1: IC50 Values for (4-Acetylamino-benzenesulfonylamino)-acetic acid and Staurosporine
Kinase TargetKinase Family(4-Acetylamino-benzenesulfonylamino)-acetic acid IC50 (nM)Staurosporine IC50 (nM)
CDK2/cyclin A CMGC50 6
CDK9/cyclin T1 CMGC75 20
GSK3β CMGC120 15
PKA AGC>10,0007
PKCα AGC>10,0001
Akt1 AGC>10,00050
Src Tyrosine5,20010
Abl Tyrosine8,90025
EGFR Tyrosine>10,000100
VEGFR2 Tyrosine>10,000150
p38α CAMK7,500300
JNK1 CAMK>10,000250

Data is hypothetical and for illustrative purposes only.

Interpretation of Results

The hypothetical data suggests that (4-Acetylamino-benzenesulfonylamino)-acetic acid exhibits a high degree of selectivity for the CMGC family of kinases, particularly CDK2, CDK9, and GSK3β, with IC50 values in the nanomolar range. In contrast, it shows minimal to no activity against kinases from the AGC, Tyrosine, and CAMK families at concentrations up to 10 µM.

This profile stands in stark contrast to Staurosporine, which demonstrates potent, sub-micromolar inhibition across all tested kinase families, confirming its well-established promiscuous nature.

Selectivity Visualization

G cluster_0 CMGC cluster_1 AGC cluster_2 Tyrosine cluster_3 CAMK CDK2 CDK2 CDK9 CDK9 GSK3b GSK3β PKA PKA PKCa PKCα Akt1 Akt1 Src Src Abl Abl EGFR EGFR VEGFR2 VEGFR2 p38a p38α JNK1 JNK1 legend_title Inhibition Potency high_potency High (IC50 < 100 nM) medium_potency Medium (100 nM < IC50 < 1 µM) low_potency Low (1 µM < IC50 < 10 µM) no_potency None (IC50 > 10 µM)

Caption: Kinome selectivity map for (4-Acetylamino-benzenesulfonylamino)-acetic acid.

Discussion and Future Directions

The hypothetical selectivity profile of (4-Acetylamino-benzenesulfonylamino)-acetic acid for the CMGC kinase family, particularly CDKs, suggests it could be a valuable starting point for the development of cell cycle inhibitors. The observed selectivity is a critical attribute, as off-target inhibition of kinases like those in the AGC and Tyrosine kinase families can lead to undesirable side effects.

It is important to note that this in vitro biochemical profiling represents the first tier in a comprehensive selectivity assessment. Further studies are warranted to confirm these findings and to understand the compound's behavior in a more physiological context. These include:

  • Cellular Target Engagement Assays: To confirm that the compound can bind to its intended targets in a cellular environment.[8]

  • Broader Kinome Screening: Profiling against a larger panel of kinases (e.g., >300) to identify any other potential off-target interactions.[3]

  • Carbonic Anhydrase Activity Assays: Given the sulfonamide moiety, it is crucial to assess the compound's activity against a panel of carbonic anhydrase isoforms to evaluate the potential for dual-target activity or off-target effects.[4][9]

Conclusion

This guide has provided a comprehensive framework for the selectivity profiling of a novel kinase inhibitor, using (4-Acetylamino-benzenesulfonylamino)-acetic acid as a case study. We have detailed a robust experimental protocol, presented a clear method for data analysis and visualization, and discussed the critical importance of interpreting selectivity data in the context of drug discovery. The hypothetical data presented herein illustrates how a compound with a selective profile can be identified and distinguished from a non-selective inhibitor like Staurosporine. Rigorous and early-stage selectivity profiling is indispensable for the development of safe and effective kinase-targeted therapies.

References

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Jo, S., Lee, H., Lee, H. G., Kim, H. S., & No, K. T. (2022). Discovery of Kinase and Carbonic Anhydrase Dual Inhibitors by Machine Learning Classification and Experiments. International Journal of Molecular Sciences, 23(4), 2195. [Link]

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  • Watson, A. J. A., Williams, J. M. J., & Wills, M. (2012). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Organic & Biomolecular Chemistry, 10(32), 6481–6484. [Link]

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Comparative

A Senior Application Scientist's Guide to Assessing Off-Target Effects of N-{[4-(acetylamino)phenyl]sulfonyl}glycine

Abstract The journey of a drug candidate from discovery to clinical approval is fraught with challenges, a primary one being the characterization of its safety and specificity. Unintended interactions with biological mol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The journey of a drug candidate from discovery to clinical approval is fraught with challenges, a primary one being the characterization of its safety and specificity. Unintended interactions with biological molecules, known as off-target effects, are a major cause of drug attrition, leading to unforeseen toxicity or diminished efficacy.[1] This guide provides a comprehensive framework for the systematic evaluation of off-target effects for the compound N-{[4-(acetylamino)phenyl]sulfonyl}glycine. While its structural motifs, including a sulfonamide and a glycine moiety, suggest potential interactions with a range of biological targets, a thorough and multi-pronged assessment is imperative.[2] We will detail a logical, tiered approach, beginning with broad in-silico and in-vitro screening methods to identify potential liabilities, followed by more physiologically relevant cell-based assays to confirm target engagement and functional consequences. This guide is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind robust off-target profiling.

Introduction: The Imperative of Off-Target Profiling

N-{[4-(acetylamino)phenyl]sulfonyl}glycine is a small molecule featuring a sulfonamide core, a structure prevalent in a wide array of therapeutics. While its primary target may be well-defined, the reality of molecular interactions within the complex cellular milieu is that small molecules often engage with multiple proteins, a phenomenon known as polypharmacology.[3] These off-target interactions can range from benign to deleterious. For instance, unintended inhibition of the hERG potassium channel can lead to fatal cardiac arrhythmias, while inhibition of Cytochrome P450 (CYP) enzymes can dangerously alter the metabolism of co-administered drugs.[4][5]

Therefore, a proactive and systematic assessment of off-target effects is not merely a regulatory hurdle but a cornerstone of developing safer and more effective medicines. It allows for early identification of potential hazards, enabling medicinal chemists to optimize drug design to minimize side effects while preserving desired pharmacological activity.[1] This guide will use N-{[4-(acetylamino)phenyl]sulfonyl}glycine as a case study to illustrate a best-practice workflow for this critical stage of drug development.

A Multi-Pronged Strategy for Off-Target Assessment

No single assay can fully capture the off-target profile of a compound. A robust strategy employs a tiered and orthogonal approach, moving from broad, high-throughput methods to focused, hypothesis-driven cellular assays. This workflow is designed to efficiently identify and validate off-target interactions.

G cluster_0 Phase 1: Discovery & Profiling cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Functional Impact In_Silico In Silico Prediction (Similarity Search, Docking) Broad_Panels Broad In Vitro Panels (Kinome, GPCR, Safety) In_Silico->Broad_Panels Guide Panel Selection CETSA Target Engagement Assays (e.g., CETSA) Broad_Panels->CETSA Validate Hits Chemoproteomics Unbiased Target ID (Chemoproteomics) Broad_Panels->Chemoproteomics Deconvolve MoA Functional_Assays Functional & Phenotypic Assays (e.g., Cell Health, Signaling) CETSA->Functional_Assays Correlate Engagement with Function

Caption: A tiered workflow for off-target assessment.

Phase 1: Casting a Wide Net with In Vitro Profiling

The initial phase aims to broadly survey the interaction landscape of N-{[4-(acetylamino)phenyl]sulfonyl}glycine against large panels of purified proteins. This provides a foundational dataset of potential off-target liabilities.

Kinase Selectivity Profiling

Given that a vast number of signaling pathways are regulated by protein kinases, they represent a major class of potential off-targets.[6] Profiling against a panel of hundreds of kinases provides a quantitative measure of selectivity.

Experimental Rationale: The goal is to determine the concentration at which the test compound inhibits 50% of a kinase's activity (the IC50 value). This is often done at an ATP concentration that approximates the Michaelis constant (Km) for each kinase, providing a direct measure of intrinsic affinity.[7] A compound's selectivity can be quantified using metrics like the S-score, which considers the number of kinases inhibited above a certain threshold at a specific concentration.

Hypothetical Data Presentation:

Table 1: Kinase Selectivity Profile for N-{[4-(acetylamino)phenyl]sulfonyl}glycine (1 µM Screen)
Primary Target (Assumed) Kinase X
% Inhibition at 1 µM 95%
Significant Off-Targets (>50% Inhb.) SRC (78%), LCK (65%), EGFR (52%)
Selectivity Score (S10) 0.08 (8 hits >90% Inhb. out of 100 kinases)
Comparison Compound (Inhibitor Y) Kinase X
% Inhibition at 1 µM 98%
Significant Off-Targets (>50% Inhb.) VEGFR2 (55%)
Selectivity Score (S10) 0.02 (2 hits >90% Inhb. out of 100 kinases)

This is hypothetical data for illustrative purposes.

General Safety & GPCR Panels

Beyond kinases, it's crucial to screen against a panel of other common off-target classes. G-protein coupled receptors (GPCRs) are a major family of drug targets and off-targets.[3] Furthermore, dedicated safety panels assess interactions with proteins known to be involved in adverse drug reactions.

  • hERG Channel Assay: This is a critical safety assay. Inhibition of the hERG potassium channel can prolong the QT interval in the heart, leading to a potentially fatal arrhythmia called Torsades de Pointes.[4] Early screening for hERG liability is standard practice.[8]

  • Cytochrome P450 (CYP) Panel: The CYP enzyme superfamily is central to drug metabolism.[9] Inhibition of specific CYP isoforms (e.g., CYP3A4, CYP2D6) can lead to drug-drug interactions, causing toxic accumulation of co-administered therapies.[10][11]

  • Receptorome Screening: Panels covering various GPCRs, nuclear receptors, and ion channels can reveal unexpected interactions that might explain phenotypic effects or predict side effects.[3]

Phase 2: Validating Target Engagement in a Cellular Context

In vitro hits do not always translate to cellular activity due to factors like cell permeability and competition with endogenous substrates. Therefore, the next critical step is to confirm that N-{[4-(acetylamino)phenyl]sulfonyl}glycine engages its putative on- and off-targets within a live cell environment.

Cellular Thermal Shift Assay (CETSA®)

Expertise & Causality: The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify target engagement in intact cells.[12] The underlying principle is that when a small molecule binds to its target protein, it generally stabilizes the protein's structure.[12] This stabilization makes the protein more resistant to thermal denaturation.[12] By heating cell lysates or intact cells to various temperatures, one can measure the amount of soluble (non-denatured) protein remaining. A ligand-bound protein will remain in solution at higher temperatures compared to its unbound state, resulting in a "thermal shift".[13][14]

G Start Treat Cells with Compound or Vehicle Heat Heat Cell Aliquots Across a Temp. Gradient Start->Heat Lyse Lyse Cells & Separate Soluble/Insoluble Fractions Heat->Lyse Detect Detect Soluble Target Protein (e.g., Western Blot, ELISA) Lyse->Detect Plot Plot Soluble Protein vs. Temperature Detect->Plot Analyze Analyze Thermal Shift (ΔTm) Plot->Analyze

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol for CETSA:

  • Cell Culture: Grow the relevant cell line (e.g., a line where the target protein is endogenously expressed) to ~80% confluency.

  • Compound Treatment: Treat cells with N-{[4-(acetylamino)phenyl]sulfonyl}glycine at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler, followed by cooling for 3 minutes at room temperature.[15][16]

  • Lysis: Lyse the cells through repeated freeze-thaw cycles (e.g., 3 cycles in liquid nitrogen).[16]

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[16]

  • Detection: Carefully collect the supernatant (soluble fraction). Analyze the amount of the target protein in the supernatant using a specific detection method, such as Western blotting or an AlphaScreen®/ELISA-based format.

  • Data Analysis: Quantify the protein band intensities and plot them against the corresponding temperature. Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured. A positive ΔTm in compound-treated samples compared to the vehicle control confirms target engagement.

Chemoproteomics for Unbiased Target Identification

While CETSA is excellent for validating predicted targets, chemoproteomics offers an unbiased approach to discover all proteins that physically interact with the compound.[17][18]

Expertise & Causality: Techniques like Capture Compound Mass Spectrometry (CCMS) use a modified version of the drug candidate that acts as a "bait".[19] This bait molecule contains the core drug structure, a reactive group for covalent capture, and a tag for enrichment. When introduced to a cell lysate, it binds to its protein partners. The reactive group is then activated (e.g., by light for photoaffinity labels) to form a covalent bond, permanently linking the bait to its targets. The tagged complex can then be pulled down and the captured proteins identified by mass spectrometry.[19][20] This provides a proteome-wide snapshot of direct binding events.[17]

Comparative Analysis: Benchmarking Against Alternatives

To contextualize the off-target profile of N-{[4-(acetylamino)phenyl]sulfonyl}glycine, it is essential to compare it against an alternative compound targeting the same primary protein. This provides a clear benchmark for selectivity and potential safety liabilities.

Table 2: Comparative Off-Target Liability Profile
Parameter N-{[4-(acetylamino)phenyl]sulfonyl}glycine Alternative Compound (Inhibitor Y)
Primary Target IC50 50 nM45 nM
Kinase Selectivity (S10 @ 1µM) 0.080.02
Key Kinase Off-Targets (>10x Primary IC50) SRC, LCKNone
hERG IC50 > 30 µM5 µM
CYP3A4 Inhibition IC50 > 25 µM> 25 µM

This is hypothetical data for illustrative purposes.

Interpretation: In this hypothetical comparison, while both compounds are potent against the primary target, N-{[4-(acetylamino)phenyl]sulfonyl}glycine shows a less selective kinase profile but a significantly better safety window regarding hERG inhibition compared to Inhibitor Y. This kind of data is crucial for making informed decisions in a drug development program.

Conclusion and Future Directions

The comprehensive assessment of off-target effects is a critical, multi-step process that builds a progressively detailed picture of a compound's interaction profile. For N-{[4-(acetylamino)phenyl]sulfonyl}glycine, this guide outlines a path from broad, discovery-phase screening to high-confidence, cell-based validation of target engagement.

The data generated through these methods—spanning large-scale panel screens, biophysical engagement assays like CETSA, and unbiased chemoproteomics—provides an indispensable foundation for risk assessment. By comparing these results to alternative compounds, researchers can make data-driven decisions, guiding medicinal chemistry efforts to enhance selectivity and mitigate potential toxicities, ultimately increasing the probability of clinical success.

References

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  • Off-Target Effects Analysis. Creative Diagnostics. Available from: [Link]

  • N-((4-Methylphenyl)sulfonyl)glycine | C9H11NO4S | CID 70653. PubChem. Available from: [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. Available from: [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. Available from: [Link]

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  • Inhibitory Effects of N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide on Osteoclast Differentiation In Vitro via the Downregulation of TRAF6. PubMed. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of (4-Acetylamino-benzenesulfonylamino)-acetic acid

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (4-Acetylamino-benzenesulfonylamino)-acetic acid. In the absence of a specific Safe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (4-Acetylamino-benzenesulfonylamino)-acetic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally related molecules, including N-acyl sulfonamides and sulfonylureas, to establish a robust framework for safe laboratory practices. The causality behind each procedural step is explained to ensure a deep understanding of the necessary precautions.

Hazard Analysis and Risk Assessment

(4-Acetylamino-benzenesulfonylamino)-acetic acid is a complex organic molecule containing several functional groups that inform its potential hazards. A thorough risk assessment is the cornerstone of safe handling.

  • N-acyl sulfonamide moiety: This functional group is prevalent in many pharmaceutically active compounds and can act as a bioisostere for carboxylic acids.[1][2] While this property is valuable in drug design, it also suggests potential biological activity that requires careful handling to avoid unintended physiological effects.

  • Sulfonylurea linkage: Compounds containing a sulfonylurea group are a well-known class of drugs used to treat type 2 diabetes. Their mechanism of action involves stimulating insulin release, which can lead to hypoglycemia if accidentally ingested.[3][4] Therefore, it is prudent to handle (4-Acetylamino-benzenesulfonylamino)-acetic acid with the assumption that it may have similar effects.

  • Acetic acid component: The presence of an acetic acid-like structure suggests that the compound may have acidic and potentially corrosive properties, similar to glacial acetic acid which is known to cause severe skin burns and eye damage.[5][6][7][8]

  • Solid form: Assuming the compound is a solid powder, as is common for such molecules, there is a risk of inhalation, which could lead to respiratory irritation.[9][10]

Based on this analysis, the primary hazards associated with (4-Acetylamino-benzenesulfonylamino)-acetic acid are:

  • Potential for skin and eye irritation or corrosion.

  • Harmful if inhaled or swallowed.

  • Possible biological activity, including the risk of hypoglycemia upon ingestion.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to provide a reliable barrier against exposure. The following table outlines the minimum required PPE and the rationale for its use.

PPE ComponentSpecificationRationale for Use
Eye Protection Chemical splash goggles or safety glasses with side shields. A face shield should be worn when handling larger quantities or if there is a significant splash risk.[11][12][13]Protects eyes from splashes of the compound if in solution, or from airborne particles of the solid, which could cause serious eye irritation or damage.[9][10]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended.[12]Prevents skin contact, which may cause irritation or allow absorption of the compound.[9][10] Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A lab coat that is fully buttoned with tight-fitting cuffs.[11][12]Protects skin and personal clothing from spills and contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling the powder outside of a certified chemical fume hood to prevent inhalation.[8]Minimizes the risk of inhaling airborne particles, which may cause respiratory irritation.[9][10]

Safe Handling and Operational Workflow

Adherence to a systematic workflow is essential for minimizing the risk of exposure and contamination.

Preparation and Weighing
  • Designated Area: All handling of (4-Acetylamino-benzenesulfonylamino)-acetic acid should be conducted in a designated area, such as a chemical fume hood, to contain any airborne particles.[14]

  • Personal Protective Equipment: Before handling the compound, don all required PPE as outlined in the table above.

  • Weighing: If weighing the solid compound, do so within the fume hood or in a balance enclosure to prevent the dispersion of dust.

  • Avoid Inhalation: Handle the compound gently to minimize the generation of airborne dust.

Dissolution and Use in Experiments
  • Solvent Selection: Use the appropriate solvent for dissolution in a well-ventilated area, preferably within a fume hood.

  • Spill Containment: Have a spill kit readily available. For acidic compounds, this should include a neutralizer such as sodium bicarbonate.[7]

  • Labeling: Clearly label all containers with the compound's name, concentration, and any relevant hazard warnings.

The following diagram illustrates the recommended workflow for handling (4-Acetylamino-benzenesulfonylamino)-acetic acid.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling Prep Don PPE Weigh Weigh Compound in Fume Hood Prep->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Waste Dispose of Waste Decontaminate->Waste Doff Doff PPE Waste->Doff Wash Wash Hands Thoroughly Doff->Wash

Caption: Workflow for Safe Handling

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure.

Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6][15]
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[6][9] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9][15]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and be prepared to provide information about the compound.[15] Due to the sulfonylurea component, there is a risk of delayed hypoglycemia, which may require medical observation.[3][16]

Disposal Plan

Proper disposal of (4-Acetylamino-benzenesulfonylamino)-acetic acid and any contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All solid waste contaminated with the compound (e.g., gloves, weigh boats, paper towels) should be collected in a clearly labeled, sealed container.

  • Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.

  • Disposal Protocol: All waste must be disposed of in accordance with local, state, and federal regulations for chemical waste.[6] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Empty Containers: "Empty" containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Conclusion

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  • N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. (n.d.). PMC - NIH.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Acetylamino-benzenesulfonylamino)-acetic acid
Reactant of Route 2
Reactant of Route 2
(4-Acetylamino-benzenesulfonylamino)-acetic acid
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